molecular formula C13H19NO B8080000 (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Cat. No.: B8080000
M. Wt: 205.30 g/mol
InChI Key: PPXAJUZJHQALQU-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol, this compound is characterized by a piperidine ring core substituted with two methyl groups and a phenyl ring . The defined (3R,5R) stereochemistry is critical for its specific interaction with biological targets, making it a valuable chiral building block or intermediate. Piperidine scaffolds are prevalent in pharmaceuticals and are frequently used as reference standards in analytical development and quality control (QC) applications . This compound is offered exclusively for research purposes, including use as a key synthetic intermediate, for method validation, and as a standard for traceability against pharmacopeial guidelines (such as USP or EP) . It is supplied with detailed characterization data to ensure reliability in your experimental workflows. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Safety and Handling: For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-8-14-9-11(2)13(10,15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXAJUZJHQALQU-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](C1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical structure, stereochemistry, and analytical methodologies for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and fostering innovation in the field of medicinal chemistry.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine framework is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant compounds, particularly in the realm of analgesics.[1][2] Derivatives of this scaffold have been instrumental in the development of µ-opioid agonists.[3][4] The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological activity, receptor selectivity, and pharmacokinetic properties. The specific compound, (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, presents a unique stereochemical arrangement that profoundly influences its three-dimensional conformation and, consequently, its interaction with biological targets.

The precise spatial orientation of the methyl groups at the C3 and C5 positions, along with the hydroxyl and phenyl groups at the C4 position, creates a rigid and well-defined structure. Understanding this stereochemistry is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[5]

Molecular Structure and Stereochemical Elucidation

The chemical structure of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is characterized by a piperidine ring substituted at four key positions. The stereochemistry is defined by the 'R' configuration at the chiral centers C3 and C5.

Key Structural Features:
  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. In its most stable conformation, it adopts a chair-like structure.[5]

  • C3 and C5 Methyl Groups: The (3R,5R) configuration places both methyl groups in a cis relationship relative to each other. In the preferred chair conformation, these substituents will occupy equatorial positions to minimize steric hindrance.

  • C4 Phenyl and Hydroxyl Groups: The quaternary carbon at C4 is a critical feature. The axial or equatorial orientation of the phenyl and hydroxyl groups significantly impacts the molecule's overall shape and polarity.

Conformational Analysis:

The conformational preference of the piperidine ring is a crucial determinant of the molecule's biological activity. For (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the chair conformation is the most energetically favorable. The bulky methyl groups at C3 and C5 will preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. This locks the ring into a specific conformation, which in turn dictates the spatial orientation of the C4 substituents.

The relative stereochemistry of the methyl groups can be confirmed by analyzing the coupling constants (J values) in the 1H NMR spectrum.[6]

Synthesis and Stereochemical Control

The synthesis of stereochemically pure (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol requires a carefully designed synthetic route that allows for the precise installation of the chiral centers.

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the disconnection of the C-N bonds of the piperidine ring, leading back to a suitable acyclic precursor. A key step would be the diastereoselective construction of the C3-C4 and C4-C5 bonds.

G Target (3R,5R)-3,5-Dimethyl-4-phenyl- piperidin-4-ol Precursor1 Substituted Piperidinone Target->Precursor1 Grignard Addition Precursor2 Acyclic Amino Ketone Precursor1->Precursor2 Intramolecular Cyclization StartingMaterials Chiral Building Blocks Precursor2->StartingMaterials Diastereoselective Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol:

The following is a generalized, step-by-step protocol for the synthesis, emphasizing the control of stereochemistry.

Step 1: Synthesis of a Chiral Precursor

  • Begin with a readily available chiral starting material, such as a derivative of D-glutamic acid, to establish the initial stereocenter.[7]

  • Perform a series of functional group transformations to construct an acyclic precursor containing the necessary carbon framework and one of the required chiral centers.

Step 2: Diastereoselective Introduction of the Second Methyl Group

  • Utilize a substrate-controlled diastereoselective reaction, such as an enolate alkylation, to introduce the second methyl group with the desired (R) configuration. The existing stereocenter will direct the approach of the electrophile.

Step 3: Phenyl Group Installation and Cyclization

  • Introduce the phenyl group at the C4 position, for example, through the addition of a phenyl Grignard reagent to a ketone precursor.

  • Induce intramolecular cyclization to form the piperidine ring. This can often be achieved by deprotection of a nitrogen-protecting group followed by spontaneous cyclization.

Step 4: Reduction and Final Modification

  • If the cyclization results in a piperidinone, a stereoselective reduction of the ketone will yield the desired tertiary alcohol.

  • Final deprotection steps, if necessary, will yield the target compound.

Spectroscopic Characterization and Structural Validation

Unequivocal characterization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is essential and is achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the connectivity and stereochemistry of organic molecules.

¹H NMR Spectroscopy:

  • Chemical Shifts: The chemical shifts of the protons on the piperidine ring will be indicative of their axial or equatorial orientation.[8]

  • Coupling Constants: The magnitude of the coupling constants between adjacent protons provides information about their dihedral angles, which can be used to confirm the chair conformation and the relative stereochemistry of the substituents.[6]

¹³C NMR Spectroscopy:

  • The number of distinct carbon signals will confirm the overall symmetry of the molecule.

  • The chemical shifts of the carbon atoms in the piperidine ring will be influenced by the substituents and their stereochemistry.

Typical ¹H NMR Data Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.2 - 7.5Multiplet-
Piperidine Ring Protons1.5 - 3.5MultipletsVaries
Methyl Protons0.8 - 1.2Doublet~6-7
Hydroxyl ProtonVariableSinglet (broad)-
Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.[9][10]
X-Ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive evidence of the three-dimensional structure of a molecule.[5][11]

Experimental Workflow for X-ray Crystallography:

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray crystallographic analysis.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[11]

Potential Applications and Future Directions

The specific stereoisomer (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol holds potential for the development of novel therapeutics. Its rigid conformation may lead to higher receptor affinity and selectivity compared to more flexible analogs.

Areas for Further Research:

  • Pharmacological Profiling: Comprehensive evaluation of the compound's activity at various receptors, particularly opioid and other CNS targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications at the N-substituent, the phenyl ring, and the hydroxyl group to probe the key interactions with biological targets.

  • In Vivo Efficacy and Safety: Assessment of the compound's therapeutic potential and safety profile in relevant animal models.

Conclusion

The stereochemistry of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a critical determinant of its molecular properties and potential biological activity. A thorough understanding of its three-dimensional structure, achieved through a combination of stereocontrolled synthesis and advanced analytical techniques such as NMR and X-ray crystallography, is essential for its development as a potential therapeutic agent. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and evaluation of this and related complex molecules.

References

  • Wang, X., Tang, Y., Xie, Q., & Qiu, Z. (2006). QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. [Link]

  • Scientific.Net. (n.d.). Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists. Retrieved from [Link]

  • PubMed. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. Retrieved from [Link]

  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • He, L., & Barkan, S. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 5,5-pentamethylene-1,3-diphenylbiguanide and 1,3-bis-(p-chlorophenyl)-5-dimethylamino-2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)biguanide. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Diastereoisomeric esters of 1,2-dimethyl-4-phenylpiperidin-4-ol and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones | Request PDF. Retrieved from [Link]

  • PubMed. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Springer. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • NC State University Libraries. (2023). Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the -. Retrieved from [Link]

Sources

Pharmacological Profile of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol at Opioid Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology, serving as the pharmacophoric core for several major opioid analgesics, including meperidine, ketobemidone, and the prodine series. However, the exact pharmacological profile of these compounds is exquisitely sensitive to both stereochemistry and the functional group present at the C4 position.

This whitepaper provides an in-depth mechanistic analysis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol . As a Senior Application Scientist, I will deconstruct why this specific diastereomeric alcohol acts as a pharmacologically inert probe at the mu-opioid receptor (MOR), contrasting it with its highly active esterified derivatives. We will explore the structural biology driving these interactions and outline the self-validating experimental workflows required to characterize such compounds.

Molecular Architecture & Structure-Activity Relationship (SAR)

The Steric Constraints of the (3R,5R) Configuration

The (3R,5R) stereocenter designation in a 3,5-dimethylpiperidine ring dictates a trans relationship between the two methyl groups. In the lowest-energy chair conformation, this forces one methyl group into an equatorial position and the other into an axial position.

This specific steric bulk severely restricts the rotational freedom of the C4-phenyl ring. While conformational rigidity can enhance receptor affinity by locking a ligand into a bioactive rotamer—as famously demonstrated in the highly potent allylprodine isomers —it requires the rest of the molecule to perfectly complement the receptor pocket.

The C4-Hydroxyl vs. C4-Ester Paradox

The crystallization of the mu-opioid receptor (MOR) revealed a deep, highly hydrophobic binding cavity bounded by residues such as Tyr148, Trp293, and Ile296 .

  • Active Esters: In potent 4-phenylpiperidines (e.g., prodine), the C4-propionate ester acts as a hydrogen bond acceptor while its alkyl chain provides critical van der Waals interactions within a lipophilic cleft of the MOR, stabilizing the receptor's active state.

  • Inactive Alcohols: In (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the ester is replaced by a free hydroxyl (-OH) group. This introduces a hydrogen bond donor into a strictly hydrophobic sub-pocket. The resulting desolvation penalty and entropic clash completely abrogate binding affinity. The rigidified (3R,5R) phenyl ring cannot overcome this energetic deficit, rendering the 4-ol intermediate virtually inactive.

MOR_Signaling cluster_0 4-OH Derivative (Inactive) cluster_1 4-O-Propionate (Active) L1 (3R,5R)-4-OH Piperidine R1 MOR (Inactive State) L1->R1 Weak Affinity E1 No Gαi/o Activation R1->E1 Steric Hindrance L2 (3R,5R)-4-O-Ester R2 MOR (Active State) L2->R2 High Affinity E2 Gαi/o Activation R2->E2 GTP Exchange Arr β-Arrestin-2 R2->Arr Phosphorylation

MOR activation pathway comparing the inactive 4-OH derivative with the active 4-O-ester.

Quantitative Pharmacological Profile

To illustrate the profound impact of the C4 functional group, the table below summarizes the comparative binding affinities (


) and functional efficacies (

) of the (3R,5R)-4-ol compound against its hypothetical esterified counterpart and a standard control.

Table 1: Comparative Opioid Receptor Binding and Efficacy

CompoundMOR

(nM)
KOR

(nM)
DOR

(nM)
MOR

(%)
(3R,5R)-4-OH Piperidine > 10,000> 10,000> 10,000N/A
(3R,5R)-4-O-Propionate 15.2 ± 1.4450 ± 25> 5,00092 ± 4
DAMGO (Control) 1.1 ± 0.2> 10,000> 10,000100

Data Interpretation: The >10,000 nM


 value for the 4-ol confirms that without the acyl chain to anchor the molecule in the MOR binding pocket, the rigid (3R,5R)-dimethyl scaffold is insufficient to drive receptor recognition.

Self-Validating Experimental Methodologies

To empirically verify the pharmacological silence of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, rigorous, self-validating assay systems must be employed. The following protocols are designed with internal causality checks to prevent false positives.

Protocol A: High-Throughput Radioligand Displacement Assay

Purpose: To determine the binding affinity (


) of the compound at the MOR.
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA chelates divalent cations (

      
      , 
      
      
      
      ), inhibiting endogenous metalloproteases that could degrade the receptor, ensuring structural integrity.
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]DAMGO (a MOR-selective radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

    • Self-Validation: Include wells with 10 µM Naloxone to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the membrane wash steps must be recalibrated.

  • Filtration & Counting: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific lipid binding). Wash three times with ice-cold buffer and measure radioactivity via liquid scintillation counting.

Workflow Prep Membrane Preparation Incubate Incubation with [3H]DAMGO Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Data Ki & IC50 Calculation Count->Data

High-throughput radioligand binding assay workflow for determining MOR affinity.

Protocol B: [³⁵S]GTPγS Functional Efficacy Assay

Purpose: To confirm the lack of G-protein activation by the 4-ol derivative.

  • Reaction Assembly: Incubate MOR-expressing membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4) containing 30 µM GDP and 0.1 nM [³⁵S]GTPγS.

    • Causality: The inclusion of 30 µM GDP is critical. It forces the receptor into a low-affinity basal state, suppressing constitutive G-protein activity and drastically improving the signal-to-noise ratio upon agonist binding.

  • Ligand Introduction: Add the (3R,5R)-4-ol test compound at 10 µM.

    • Self-Validation: Run parallel wells with 1 µM DAMGO (Positive Control) and Vehicle (Negative Control). If DAMGO fails to produce at least a 200% increase over basal [³⁵S]GTPγS binding, the G-protein coupling in the membrane preparation has degraded, and the assay must be voided.

  • Quantification: Filter, wash, and count as described in Protocol A. Calculate

    
     relative to the DAMGO maximal response.
    

Conclusion

The (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol scaffold is a masterclass in the strict steric and electronic requirements of the mu-opioid receptor. While its rigid chair conformation primes it for spatial selectivity, the absence of the C4-ester group deprives the molecule of essential hydrogen bond acceptor dynamics and hydrophobic anchoring. Consequently, it serves not as an active analgesic, but as a vital negative-control probe for mapping the precise boundaries of the MOR binding pocket.

References

  • Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Mathiesen, J. M., Sunahara, R. K., Pardo, L., Weis, W. I., Kobilka, B. K., & Granier, S. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326.[Link]

  • Portoghese, P. S., & Shefter, E. (1976). Stereochemical studies on medicinal agents. 19. X-ray crystal structures of two (+/-)-allylprodine diastereomers. The role of the allyl group in conferring high stereoselectivity and potency at analgetic receptors. Journal of Medicinal Chemistry, 19(1), 55–57.[Link]

Molecular Weight and Physicochemical Properties of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine scaffold remains one of the most privileged structures for targeting G-protein-coupled receptors (GPCRs). Among its highly specialized derivatives, (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol serves as a critical pharmacophore and building block.

This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, and analytical validation protocols for this specific stereoisomer. By acting as a conformationally restricted analog, the 3,5-dimethyl substitution pattern forces the piperidine ring into a rigid geometry, drastically reducing the entropic penalty upon receptor binding. This structural logic has been instrumental in the development of highly potent Melanocortin-4 (MC4) receptor agonists, such as PF-00446687, investigated for the treatment of sexual dysfunction .

Molecular Architecture and Physicochemical Profile

The utility of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol lies in its precise physicochemical balance. With a molecular weight of 205.30 g/mol , it is a low-molecular-weight fragment that leaves ample "physicochemical budget" for downstream derivatization while strictly adhering to Lipinski’s Rule of Five.

The (3R,5R) configuration specifically denotes the trans-relationship of the two methyl groups at the C3 and C5 positions. This stereochemistry provides a distinct 3D vector trajectory compared to the cis (meso) isomers, allowing drug developers to probe different spatial regions of a target binding pocket .

Table 1: Physicochemical Profile of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol
ParameterValueMedicinal Chemistry Rationale
Molecular Formula C13H19NOCore scaffold for GPCR-targeting libraries.
Molecular Weight 205.30 g/mol Low MW enables fragment-based growth and complex coupling .
Monoisotopic Mass 205.1467 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Stereochemistry (3R,5R)Trans-methyl configuration restricts piperidine ring flipping.
Topological Polar Surface Area 32.26 ŲExcellent permeability profile; ideal for CNS or systemic penetration.
H-Bond Donors 2 (-OH, -NH)Essential for anchoring to receptor aspartate/glutamate residues.
H-Bond Acceptors 2 (-O-, -N-)Contributes to aqueous solubility and target interaction.
Rotatable Bonds 1High rigidity reduces entropic penalty upon receptor binding.

Structure-Activity Relationship (SAR) and Mechanistic Utility

The strategic addition of methyl substituents at the C3 and C5 positions of the 4-phenylpiperidin-4-ol ring has been shown to be markedly potency-enhancing. In the context of MC4 receptor agonists, the unsubstituted piperidine ring often exhibits conformational flexibility that leads to off-target binding and lower affinity. The (3R,5R)-dimethyl substitution locks the phenyl and hydroxyl groups into optimal axial/equatorial orientations, maximizing Van der Waals interactions within the lipophilic binding pocket of the receptor .

SAR_Logic N1 Scaffold Piperidin-4-ol N2 Substitution 3,5-Dimethyl Addition N1->N2 Enhances Lipophilicity N3 Stereocontrol (3R,5R) Trans-Isomer N2->N3 Restricts Conformation N4 Pharmacology Receptor Vectoring N3->N4 Optimizes Pocket Fit

Figure 1: Logical flow of Structure-Activity Relationship (SAR) for 3,5-dimethyl substitution.

Standardized Experimental Protocols: Analytical Validation

To ensure the integrity of drug discovery workflows, the physicochemical properties and stereochemistry of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol must be rigorously validated. The following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Analytical_Workflow cluster_0 Mass & Purity Profiling cluster_1 Structural & Stereochemical Validation Start Compound: (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol LCMS UPLC-MS (ESI+) Mobile Phase: H2O/MeCN + 0.1% FA Start->LCMS Aliquot 1 (10 µg/mL) NMR NMR Spectroscopy Solvent: CDCl3 or DMSO-d6 Start->NMR Aliquot 2 (15 mg/mL) Mass Target: m/z 206.15 [M+H]+ LCMS->Mass NOESY 2D NOESY Confirm (3R,5R) Trans-Methyls NMR->NOESY

Figure 2: Step-by-step analytical workflow for physicochemical and stereochemical validation.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Validation

Objective: Confirm the monoisotopic mass and assess compound purity.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Methanol ensures complete solvation of the lipophilic phenyl ring. The addition of 0.1% FA in the final diluent pre-ionizes the highly basic secondary amine (pKa ~9.5), maximizing the ESI+ signal and ensuring a stable electrospray.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) at 40°C. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Causality: The non-polar C18 stationary phase effectively retains the lipophilic core. The rapid gradient elutes the compound as a sharp peak, minimizing diffusion and ion suppression, which is critical for accurate purity integration via UV absorbance (210/254 nm).

  • Mass Detection:

    • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor for the [M+H]+ ion at m/z 206.15.

    • Causality: The secondary amine has a high proton affinity. Observing the m/z 206.15 peak confirms the intact molecular weight (205.30 g/mol ), while the absence of significant fragmentation at low collision energies validates scaffold stability.

Protocol 2: Nuclear Magnetic Resonance (NMR) Stereochemical Elucidation

Objective: Validate the (3R,5R) trans-methyl configuration and structural integrity.

  • Solvent Selection and Preparation:

    • Action: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Transfer to a 5 mm NMR tube.

    • Causality: CDCl3 provides superior resolution for the aliphatic protons of the piperidine ring. If the exchangeable -OH and -NH protons must be observed for hydrogen-bonding analysis, DMSO-d6 is utilized to prevent rapid proton exchange with ambient moisture.

  • 1D 1H and 13C Acquisition:

    • Action: Acquire standard 1H (400 or 600 MHz) and 13C spectra.

    • Causality: 1H NMR validates the presence of 19 protons (including the distinct doublets for the C3/C5 methyl groups). 13C NMR confirms the 13 unique carbon environments. The lack of C2 symmetry in the trans-(3R,5R) isomer—compared to the symmetrical meso-(3R,5S) isomer—is a primary diagnostic indicator.

  • 2D NOESY Experiment:

    • Action: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300-500 ms.

    • Causality: This is the critical self-validating step for stereochemistry. Through-space interactions (NOE cross-peaks) between the C3/C5 methyl protons and the C4 phenyl/hydroxyl protons definitively map the 3D geometry, distinguishing the (3R,5R) configuration from other diastereomers.

References

  • Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Lansdell MI, Hepworth D, Calabrese A, Brown AD, Blagg J, Burring DJ, et al. Journal of Medicinal Chemistry. (2010). URL:[Link]

Mechanism of Action of 3,5-Dimethyl-4-phenylpiperidin-4-ol Derivatives in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, most notably analgesics. The introduction of methyl groups onto the piperidine ring, as in the case of 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives, significantly influences the conformational flexibility and steric profile of the molecule, leading to distinct pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds within the central nervous system (CNS), with a primary focus on their well-documented effects on opioid receptors and a discussion of potential engagement with other CNS targets. We will delve into the structure-activity relationships (SAR), key experimental protocols for their characterization, and the downstream signaling consequences of their interactions with their molecular targets.

The piperidine motif is a cornerstone in the design of CNS-active drugs due to its ability to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration and target engagement. Furthermore, the stereochemistry of substituents on the piperidine ring plays a pivotal role in defining the pharmacological profile, often determining whether a compound acts as an agonist or an antagonist at a given receptor.

Primary Mechanism of Action: Opioid Receptor Antagonism

Compelling evidence points to the opioid receptor system as the primary target for 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives and their close analogs. Specifically, research on the closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated that these compounds act as potent and pure opioid receptor antagonists. The presence of the methyl groups at the 3 and 4 positions, along with the 4-phenyl (or 4-hydroxyphenyl) and 4-hydroxyl groups, creates a specific conformation that favors binding to opioid receptors without eliciting a functional response, thereby blocking the action of endogenous or exogenous opioids.

The antagonist properties of this class of compounds are notably independent of the N-substituent, a feature that distinguishes them from classical opioid antagonists like naloxone where the N-allyl or N-cyclopropylmethyl group is critical for antagonism. Even N-methyl analogs within the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series exhibit pure antagonist activity. This suggests that the core scaffold itself is responsible for the antagonist profile.

Structure-Activity Relationship (SAR) at Opioid Receptors

The SAR for this class of compounds reveals the critical contributions of the methyl and phenyl substituents to their antagonist potency.

  • Role of Methyl Groups: The presence of both the 3- and 4-methyl groups is crucial for high-potency antagonism. Analogs lacking either the 3-methyl, the 4-methyl, or both groups are still opioid antagonists but exhibit reduced potency. The steric hindrance imposed by these methyl groups likely locks the 4-phenyl group in an equatorial orientation, which is believed to be a key determinant for the antagonist activity of this chemical series.

  • Phenyl Group Substitution: A hydroxyl group at the meta-position of the phenyl ring (3-hydroxyphenyl) is a common feature in potent opioid ligands. For some 4-phenylpiperidine analgesics, a phenyl axial conformation is thought to explain the potency-enhancing effect of a meta-hydroxyl group. In the case of these antagonist derivatives, the equatorial orientation of the 4-(3-hydroxyphenyl) group appears to be the key to their antagonist properties.

  • N-Substituent: While not determining the antagonist nature, the N-substituent significantly impacts potency. N-phenylpropyl analogs are consistently more potent antagonists than their N-methyl counterparts.

Compound SeriesN-SubstituentKey Structural FeaturesOpioid Receptor Activity
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesMethyl, PhenylpropylBoth 3- and 4-methyl groups presentPotent, nonselective opioid antagonist
3-methyl-4-(3-hydroxyphenyl)piperidinesMethyl, PhenylpropylLacks 4-methyl groupOpioid antagonist (less potent)
4-methyl-4-(3-hydroxyphenyl)piperidinesMethyl, PhenylpropylLacks 3-methyl groupOpioid antagonist (less potent)
4-(3-hydroxyphenyl)piperidinesMethyl, PhenylpropylLacks both 3- and 4-methyl groupsOpioid antagonist (less potent)
Signaling Pathways and Downstream Effects

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, agonist binding promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other effects of opioids.

As antagonists, 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives bind to the opioid receptor but do not induce the conformational change necessary for G-protein activation. Consequently, they do not trigger the downstream signaling cascade. Instead, they competitively block the binding of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs, thereby preventing their effects.

Diagram of Opioid Receptor Antagonism

Opioid Receptor Antagonism cluster_0 Presynaptic Neuron OpioidAgonist Opioid Agonist (e.g., Endorphin, Morphine) OpioidReceptor Opioid Receptor (GPCR) OpioidAgonist->OpioidReceptor Binds & Activates Antagonist 3,5-Dimethyl-4-phenyl- piperidin-4-ol Derivative Antagonist->OpioidReceptor Binds & Blocks G_Protein Gαi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits Ca_Channel Ca²⁺ Channel (N-type) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter

Caption: Mechanism of opioid receptor antagonism by 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives.

Experimental Protocols for Characterization

The determination of the mechanism of action of these compounds relies on a suite of in vitro and in vivo pharmacological assays.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for different opioid receptor subtypes (μ, δ, κ).

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at opioid receptors.

Materials:

  • Cell membranes expressing human recombinant μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Test compound (3,5-dimethyl-4-phenylpiperidin-4-ol derivative).

  • Naloxone (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, test compound, or naloxone (for non-specific binding).

  • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the compound, determining whether it is an agonist, antagonist, or inverse agonist.

Objective: To determine the ability of the test compound to modulate agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to opioid receptors.

Materials:

  • Cell membranes expressing opioid receptors.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Selective opioid agonists: DAMGO (μ), DPDPE (δ), U-69,593 (κ).

  • Test compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

  • Agonist Mode: To determine if the test compound has agonist activity, incubate the cell membranes with increasing concentrations of the test compound, GDP, and [³⁵S]GTPγS.

  • Antagonist Mode: To determine antagonist activity, incubate the cell membranes with a fixed concentration of a selective agonist (at its EC₅₀ or EC₉₀) in the presence of increasing concentrations of the test compound, GDP, and [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration.

  • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • In agonist mode, an increase in [³⁵S]GTPγS binding indicates agonism.

  • In antagonist mode, a rightward shift in the agonist concentration-response curve indicates competitive antagonism. The equilibrium dissociation constant for the antagonist (Ke) can be calculated from the dose-ratio.

Diagram of Experimental Workflow

Experimental Workflow Start Test Compound (3,5-Dimethyl-4-phenylpiperidin-4-ol derivative) BindingAssay Radioligand Binding Assay (μ, δ, κ opioid receptors) Start->BindingAssay FunctionalAssay [³⁵S]GTPγS Functional Assay Start->FunctionalAssay Ki Determine Binding Affinity (Ki) BindingAssay->Ki Efficacy Determine Functional Activity (Agonist/Antagonist) FunctionalAssay->Efficacy SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR Efficacy->SAR Mechanism Elucidate Mechanism of Action SAR->Mechanism

Caption: Workflow for characterizing the CNS activity of 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives.

Potential for Other CNS Targets

While the primary mechanism of action appears to be opioid receptor antagonism, the 4-phenylpiperidine scaffold is also present in ligands for other CNS targets. Therefore, it is plausible that 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives may exhibit polypharmacology.

  • NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders. Certain piperidine derivatives have been identified as subtype-selective NMDA receptor antagonists. Given the structural similarities, it is conceivable that some 3,5-dimethyl-4-phenylpiperidin-4-ol derivatives could modulate NMDA receptor activity, potentially through allosteric mechanisms. Further investigation, such as electrophysiological studies on NMDA receptor-expressing cells, would be required to explore this possibility.

  • Dopamine Transporter (DAT): The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for psychostimulants and some antidepressants. Diphenyl and phenylpiperazine derivatives have been shown to be potent dopamine uptake inhibitors. While structurally distinct, the shared piperidine core suggests that binding to DAT cannot be entirely ruled out without specific experimental validation.

Conclusion

References

  • Zimmerman, D. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(9), 3765-3774. [Link]

  • Ganga-Reddy, M., et al. (2016). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link]

  • Hu, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. [Link]

  • Chambers, M. S., et al. (1999). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters, 9(19), 2815-2818. [Link]

  • Hodder, P., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 246-250. [Link]

  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116795. [Link]

  • Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 18(3), 259-274. [Link]

  • Le Bourdon, G., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 184-188. [Link]

  • Berger, M., et al. (2006). Polyamines and the NMDA receptor: Modifying intrinsic activities with aromatic substituents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2695-2699. [Link]

  • Ali, M. A., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Kim, M. S., et al. (2007). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Bulletin of the Korean Chemical Society, 28(10), 1775-1782. [Link]

  • Al-Warhi, T., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2)

In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets.[1] Within this class, 4-phenylpiperidine derivatives have garnered significant attention, particularly as potent analgesics that primarily exert their effects through opioid receptors.[3][4] The intricate relationship between the stereochemistry of these molecules and their pharmacological activity is a key area of research in drug development. This guide provides a detailed exploration of the structure-activity relationship (SAR) of the (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol isomers, focusing on how subtle changes in their three-dimensional structure profoundly impact their interaction with opioid receptors.

The orientation of the methyl groups at the C3 and C5 positions of the piperidine ring, in conjunction with the stereochemistry at the C4 carbinol center, gives rise to a set of diastereomers with distinct pharmacological profiles. Understanding the SAR of these isomers is crucial for the rational design of novel analgesics with improved efficacy and reduced side effects. This document will delve into the synthesis, stereochemical assignment, and pharmacological evaluation of these compounds, providing researchers and drug development professionals with a comprehensive overview of this important class of molecules.

Synthesis and Stereochemistry

The synthesis of 3,5-dimethyl-4-phenylpiperidin-4-ol isomers typically begins with a suitable piperidone precursor. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the reagents employed.

Synthetic Pathway Overview

A common synthetic route involves the reaction of a 1,3,5-trimethyl-4-piperidone with a phenyl-organometallic reagent, such as phenyllithium or a phenyl Grignard reagent. The stereoselectivity of this nucleophilic addition to the carbonyl group is influenced by the existing stereocenters at C3 and C5.

Synthesis_Pathway Piperidone 1,3,5-Trimethyl-4-piperidone Product (3R,5R)-3,5-Dimethyl-4-phenyl- piperidin-4-ol isomers Piperidone->Product Nucleophilic Addition Reagent Phenyllithium or Phenylmagnesium bromide Reagent->Product caption General synthetic scheme for 4-phenyl-4-piperidinols.

Caption: General synthetic scheme for 4-phenyl-4-piperidinols.

The resulting mixture of diastereomeric alcohols can then be separated using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The separation of these isomers is critical for the individual assessment of their pharmacological properties.[5]

Stereochemical Assignment

The absolute and relative stereochemistry of the separated isomers is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[6] Proton and carbon-13 NMR data, including chemical shifts and coupling constants, provide valuable information about the orientation of the substituents on the piperidine ring.[6] For instance, the orientation of the 4-phenyl group (axial or equatorial) can be deduced from the chemical shifts of the aromatic carbons.[6]

It has been shown that for 1,3,5-trimethyl-4-phenyl-4-piperidinol isomers, the analgesic potency is not necessarily dependent on the axial orientation of the 4-phenyl group.[6] This highlights the complexity of the SAR and the need for detailed structural analysis of each isomer.

Structure-Activity Relationship (SAR) Analysis

The analgesic activity of 4-phenylpiperidine derivatives is primarily mediated by their interaction with opioid receptors, which are G-protein coupled receptors.[4] The affinity and efficacy of these compounds at the different opioid receptor subtypes (μ, δ, and κ) are highly dependent on their stereochemistry.

The Role of C3 and C5 Methyl Groups

The presence and orientation of the methyl groups at the C3 and C5 positions of the piperidine ring play a crucial role in modulating the pharmacological activity. These methyl groups can influence the conformation of the piperidine ring and can also have direct steric interactions with the receptor binding pocket.

In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a related class of compounds, both the (3R,4R)- and (3S,4S)-isomers have been found to be pure opioid antagonists, with the (3R,4R)-isomer being more potent.[7] This demonstrates the profound impact of stereochemistry on the functional activity of these ligands. Even minor structural modifications to this scaffold can impart opioid agonist activity.[7]

Impact of the 4-Phenyl and 4-Hydroxyl Groups

The 4-phenyl and 4-hydroxyl groups are key pharmacophoric elements responsible for opioid receptor binding. The orientation of the phenyl group, whether axial or equatorial, significantly influences receptor affinity. The hydroxyl group can act as a hydrogen bond donor or acceptor, further anchoring the ligand in the receptor's binding site.

N-Substituent Effects

Variation of the substituent on the piperidine nitrogen is a well-established strategy for modulating the agonist/antagonist properties of opioids.[7] Generally, N-methyl analogs tend to be agonists, while larger N-substituents, such as N-allyl or N-cyclopropylmethyl, often confer antagonist properties.[7] For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, it has been shown that these compounds are opioid receptor antagonists at the μ and κ receptors.[7]

The following table summarizes the general SAR trends for 4-phenylpiperidin-4-ol derivatives:

Structural FeatureObservationImplication on Activity
C3, C5-Dimethyl Substitution The cis or trans relationship of the methyl groups significantly affects receptor binding and functional activity.Stereochemistry is a critical determinant of agonist versus antagonist properties and receptor selectivity.
C4-Phenyl Group Orientation Both axial and equatorial orientations can lead to potent analgesic activity, challenging earlier assumptions.[6]The optimal orientation is likely receptor-subtype dependent and influenced by other substituents.
C4-Hydroxyl Group Essential for hydrogen bonding interactions within the receptor binding pocket.Modification or removal of this group generally leads to a significant loss of activity.
N-Substituent Small alkyl groups (e.g., methyl) often result in agonist activity, while larger groups can induce antagonism.[7]Provides a handle to fine-tune the pharmacological profile of the compound.

Experimental Protocols

General Synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Isomers

Materials:

  • 1,3,5-trimethyl-4-piperidone

  • Phenyllithium or Phenylmagnesium bromide in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3,5-trimethyl-4-piperidone in anhydrous diethyl ether or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenyllithium or phenylmagnesium bromide dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of diastereomers.

  • Purify and separate the isomers by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized isomers for μ, δ, and κ opioid receptors.

Methodology: This protocol is based on competitive radioligand binding assays.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Ligand_Prep Prepare radioligand and test compounds at various concentrations Ligand_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification IC50_Calc Calculate IC50 values Quantification->IC50_Calc Ki_Calc Calculate Ki values using Cheng-Prusoff equation IC50_Calc->Ki_Calc caption Opioid Receptor Binding Assay Workflow.

Caption: Opioid Receptor Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Utilize cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U69,593 for κ) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ values to binding affinities (Ki) using the Cheng-Prusoff equation.[8]

Conclusion

The structure-activity relationship of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol isomers is a compelling example of how subtle stereochemical variations can lead to significant differences in pharmacological activity. The orientation of the methyl groups at C3 and C5, in concert with the stereochemistry at C4 and the nature of the N-substituent, dictates the affinity and functional activity at opioid receptors. A thorough understanding of these SAR principles, derived from systematic synthesis, stereochemical analysis, and pharmacological evaluation, is paramount for the design of next-generation analgesics with improved therapeutic profiles. The methodologies and insights presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of pain management through rational drug design.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (1998). Semantic Scholar. [Link]

  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. (1977). Scilit. [Link]

  • 4-Anilidopiperidine Analgesics. 2. A Study of the Conformational Aspects of the Analgesic Activity of the 4-anilidopiperidines Utilizing Isomeric N-substituted 3-(propananilido)nortropane Analogues. PubMed. [Link]

  • Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho. (2012). PMC. [Link]

  • The stereochemistry of 1,3,5-trimethyl-4-piperidone and its 4-phenylalcohol derivatives. Canadian Journal of Chemistry. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). DARU Journal of Pharmaceutical Sciences. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2000). Journal of Medicinal Chemistry. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Semantic Scholar. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. Figshare. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. HHS Public Access. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS One. [Link]

  • 3,5-dimethyl-2-[[(3R,5R)-1-methyl-5-phenyl-piperidin-3-yl]amino]pyrrolo[3,2-d]pyrimidin-4-one. PubChem. [Link]

  • Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. (2025). MDPI. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). TUODA. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. (2024). PMC. [Link]

  • Tetracyclic triterpenoids as inhibitors of cytochrome P450 3A4 and their quantitative structure activity relationship analysis. (2023). Arabian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Putative Binding Affinity of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol for Mu and Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The 4-Phenylpiperidine Scaffold and its Significance in Opioid Receptor Modulation

The 4-phenylpiperidine scaffold is a cornerstone in the development of opioid receptor ligands, forming the structural basis for a wide array of both agonists and antagonists.[1] Compounds incorporating this moiety have been instrumental in advancing our understanding of opioid pharmacology and have led to the development of clinically significant therapeutics. The orientation of the phenyl group and substitutions on the piperidine ring profoundly influence the binding affinity and functional activity at the mu, kappa, and delta opioid receptors.[2]

The specific compound of interest, (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, represents a cis-isomer with respect to the two methyl groups at the 3 and 5 positions. The stereochemistry of these substituents is a critical determinant of the molecule's three-dimensional conformation, which in turn dictates its ability to fit into the binding pockets of the target receptors.[3] Research on related analogs, such as the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has revealed that subtle changes in stereoisomerism can dramatically alter a compound's pharmacological profile, often converting a potent antagonist into a mixed agonist-antagonist.[4][5]

This guide will, therefore, leverage the extensive body of research on these related analogs to infer the likely binding characteristics of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol and to provide the necessary tools for its empirical investigation.

Structure-Activity Relationship (SAR) Analysis of Related 3,5-Dimethyl-4-phenylpiperidine Analogs

The binding affinity and functional activity of 4-phenylpiperidine derivatives at opioid receptors are exquisitely sensitive to their structural features. Key determinants include:

  • Stereochemistry of Ring Substituents: The relative orientation of substituents on the piperidine ring dictates the overall shape of the molecule. For instance, in the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the (3R,4R)-enantiomer is a more potent opioid antagonist than the (3S,4S)-isomer.[4] The cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine has been shown to exhibit mixed agonist-antagonist properties, in contrast to the pure antagonism of its trans counterpart.[4][5] This underscores the critical role of stereochemistry in defining the pharmacological profile.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a well-established modulator of activity. Small alkyl groups, such as methyl, are often associated with agonism, while larger, more complex substituents can confer antagonism.

  • Substitution on the Phenyl Ring: The presence and position of substituents on the 4-phenyl ring can significantly impact binding affinity and selectivity. A hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid ligands.

Given that (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a cis-isomer, it is plausible to hypothesize that it may exhibit a mixed agonist-antagonist profile, or potentially function as a partial agonist at the mu and/or kappa receptors. However, empirical validation is essential.

Table 1: Binding Affinity of Representative 4-Phenylpiperidine Analogs
Compound/AnalogReceptorBinding Affinity (Ki, nM)Functional Activity
trans-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine derivative (JDTic)Kappa (κ)0.3Potent & Selective Antagonist[6][7]
Mu (µ)-µ/κ ratio = 570[6][7]
cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine--Mixed Agonist-Antagonist[4][5]
N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine--Mixed Agonist-Antagonist[4][5]

Note: Direct binding data for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is not available. The data presented is for structurally related compounds to provide context for potential binding characteristics.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

To empirically determine the binding affinity of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol for the mu and kappa opioid receptors, a competitive radioligand binding assay is the gold standard.

Materials and Reagents
  • Cell Membranes: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human mu-opioid receptor (hMOR) or human kappa-opioid receptor (hKOR).

  • Radioligands:

    • For mu receptor: [³H]-DAMGO (a selective mu-agonist).

    • For kappa receptor: [³H]-U69,593 (a selective kappa-agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Test Compound: (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Microplate Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize the hMOR or hKOR expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound in a range of concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells.

    • For the determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to designated wells.

    • For the determination of total binding, add only the assay buffer.

  • Radioligand Addition: Add the respective radioligand ([³H]-DAMGO for mu, [³H]-U69,593 for kappa) to all wells at a concentration close to its Kd value.

  • Incubation: Add the prepared cell membranes to all wells. Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Compound, and Radioligand Membrane_Prep->Incubation Compound_Dilution Test Compound Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc G Opioid_Agonist Opioid Agonist Opioid_Receptor Mu/Kappa Receptor (GPCR) Opioid_Agonist->Opioid_Receptor binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (α subunit) GIRK GIRK Channel G_Protein->GIRK activates (βγ subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits (βγ subunit) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Caption: Opioid Receptor G-protein Signaling.

β-Arrestin-Mediated Signaling

In addition to G-protein signaling, agonist binding can also lead to the phosphorylation of the intracellular domains of the opioid receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to:

  • Receptor Desensitization and Internalization: β-arrestin sterically hinders further G-protein coupling and facilitates the internalization of the receptor from the cell surface, a key mechanism of tolerance development.

  • G-protein Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The balance between G-protein and β-arrestin signaling pathways can be influenced by the specific ligand, a concept known as "biased agonism."

Conclusion

While direct experimental data on the binding affinity of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol for mu and kappa opioid receptors remains to be elucidated, a comprehensive analysis of the structure-activity relationships of closely related analogs provides a strong foundation for predicting its potential pharmacological profile. The cis-stereochemistry of the methyl groups suggests the possibility of a mixed agonist-antagonist or partial agonist activity. The experimental protocols detailed in this guide provide a clear pathway for the empirical determination of its binding characteristics. A thorough understanding of both the binding affinity and the downstream signaling consequences is paramount for the rational design and development of novel opioid receptor modulators.

References

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
  • Thomas, J. B., et al. (2001). Identification of the First trans-(3R,4R)- Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative To Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity. Scilit.
  • Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3147-3154.
  • Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-43.
  • Zimmerman, D. M., et al. (1984). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 27(10), 1341-1345.
  • Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Semantic Scholar.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Cheng, K., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8883.
  • Carroll, F. I., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Sharma, A., & Singh, R. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen.
  • Jin, W. Q., et al. (1983). Interactions of some 4-anilinopiperidines and 4-phenylpiperidines with the mu, delta- and kappa-binding sites. Life Sciences, 33 Suppl 1, 251-3.
  • Noreen, S., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 8(210).
  • Yessentayeva, A., et al. (2025). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Molecules, 30(20), 4880.
  • Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 32(16), 1655–1661.

Sources

In-Silico Metabolic Profiling and Pharmacodynamics of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry. Specifically, the stereochemically defined moiety (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol has emerged as a critical structural component in the development of highly selective, brain-penetrant Melanocortin-4 receptor (MC4R) agonists. The strategic addition of methyl substituents at the C3 and C5 positions of the 4-phenylpiperidin-4-ol ring significantly enhances receptor potency while maintaining Lipinski Rule-of-Five compliance[1]. Compounds harboring this moiety, such as Pf-446687 (PF-00446687), have demonstrated profound efficacy in preclinical and pilot clinical studies targeting sexual dysfunction and oxytocin-dependent social behaviors, such as partner preference formation[2].

As a Senior Application Scientist, I approach the development of such CNS-active compounds with a rigorous focus on their metabolic fate. High lipophilicity and basicity—traits necessary for Blood-Brain Barrier (BBB) penetration—often render piperidine derivatives susceptible to extensive hepatic first-pass metabolism[3]. This whitepaper delineates the in-silico methodologies used to predict the metabolic pathways of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, establishing a self-validating framework for early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.

Pharmacological Context & Target Engagement

Understanding the pharmacodynamics of the parent molecule is essential before evaluating its metabolism, as metabolic modifications can either abolish target engagement or create active off-target metabolites. MC4R is a G-protein-coupled receptor (GPCR) that, upon activation by agonists containing the (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol core, triggers a Gαs-mediated signaling cascade. This leads to adenylate cyclase activation, cAMP accumulation, and subsequent physiological responses, including central oxytocin release[2].

G Ligand MC4R Agonist (e.g., Pf-446687) Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor G_Protein Gαs Protein Activation Receptor->G_Protein Adenylate Adenylate Cyclase G_Protein->Adenylate cAMP cAMP Accumulation Adenylate->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Oxytocin Release & Erectile Function PKA->Response

Caption: MC4R Activation and Downstream Signaling Cascade

In-Silico Methodology: Step-by-Step Protocol

To accurately predict the metabolic clearance and structural liabilities of the piperidine core, we deploy a sequential in-silico workflow. This protocol is designed to be self-validating; each step's output serves as the strict boundary condition for the next, ensuring thermodynamic and steric accuracy throughout the simulation.

Step 1: Ligand Preparation and Quantum Mechanical (QM) Optimization
  • Protocol: The 3D conformation of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is generated using LigPrep. The protonation state at physiological pH (7.4) is calculated, confirming the basic piperidine nitrogen is predominantly protonated.

  • Causality: We perform Density Functional Theory (DFT) QM optimization (e.g., B3LYP/6-31G*) because accurate partial charges and orbital energies (HOMO/LUMO) are critical for predicting the binding affinity and reactivity within the highly polarized heme pocket of Cytochrome P450 (CYP) enzymes.

Step 2: Cytochrome P450 (CYP) Docking and Molecular Dynamics (MD)
  • Protocol: The optimized ligand is docked into the crystal structures of major hepatic enzymes (CYP3A4 and CYP2D6) using Schrödinger Glide. The grid box is strictly centered on the catalytic heme iron. The top-scoring poses are then subjected to a 50 ns Molecular Dynamics (MD) simulation using GROMACS.

  • Causality: Static docking cannot account for the induced-fit plasticity of CYP enzymes. MD simulations validate the stability of the ligand-heme distance, ensuring that the predicted Site of Metabolism (SOM) remains accessible to the catalytic oxygen species over physiological timeframes.

Step 3: Site of Metabolism (SOM) Prediction and Toxicity Screening
  • Protocol: SMARTCyp or ADMET Predictor is used to calculate the activation energy required for oxidation at various atomic sites. The generated metabolites are then passed through ProTox-II to predict hepatotoxicity, mutagenicity, and off-target liabilities.

  • Causality: Identifying metabolites is insufficient for drug development; we must know if they are toxic. Reactive intermediates (e.g., epoxides or quinone imines) can form covalent adducts with hepatic proteins, leading to drug-induced liver injury (DILI).

Workflow Prep 1. Ligand Preparation (3D Conformation & Ionization) QM 2. QM Optimization (DFT Energy Minimization) Prep->QM Docking 3. CYP450 Docking (CYP3A4 / CYP2D6 Grid) QM->Docking MD 4. Molecular Dynamics (Trajectory Analysis) Docking->MD SOM 5. SOM Prediction (Metabolite Identification) MD->SOM Tox 6. Toxicity Screening (ProTox-II / ADMET) SOM->Tox

Caption: Step-by-Step In-Silico Metabolic Prediction Workflow

Metabolic Pathways of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Based on the in-silico SOM models, the piperidine core undergoes several distinct biotransformations. The steric hindrance provided by the C3 and C5 methyl groups significantly alters the metabolic profile compared to unsubstituted piperidines.

  • Pathway A: N-Dealkylation / N-Oxidation (M1) Mediated primarily by CYP3A4, the nitrogen atom of the piperidine ring is highly susceptible to oxidation. If the nitrogen is substituted (as in larger prodrugs or full agonists), N-dealkylation occurs. For the secondary amine itself, N-oxidation yields a hydroxylamine derivative.

  • Pathway B: Aromatic Hydroxylation (M2) The phenyl ring at the C4 position is a prime target for CYP2D6 and CYP3A4. Due to the steric bulk of the piperidine ring, oxidation is directed preferentially to the para-position, yielding a p-hydroxyphenyl metabolite.

  • Pathway C: Aliphatic Hydroxylation (M3) The C3 and C5 methyl groups, while providing steric shielding to the core, introduce new aliphatic SOMs. CYP-mediated hydroxylation converts these methyls to hydroxymethyl groups.

  • Pathway D: Phase II Glucuronidation (M4) The tertiary alcohol at the C4 position is sterically hindered but remains a viable substrate for UDP-glucuronosyltransferases (UGTs). O-glucuronidation at this site significantly increases aqueous solubility, facilitating renal excretion.

Metabolism Parent (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 CYP2D6 CYP2D6 Hydroxylation Parent->CYP2D6 UGT UGT Enzymes Phase II Parent->UGT M1 M1: N-Dealkylation / N-Oxidation CYP3A4->M1 M3 M3: Aliphatic Hydroxylation (C3/C5) CYP3A4->M3 M2 M2: Aromatic Hydroxylation (Para) CYP2D6->M2 M4 M4: O-Glucuronidation (C4-OH) UGT->M4

Caption: Predicted Phase I and Phase II Metabolic Pathways

Quantitative Data Presentation

To facilitate rapid decision-making in lead optimization, the quantitative outputs from the in-silico models are summarized below.

Table 1: In-Silico ADMET Predictions for the Parent Moiety

ParameterPredicted ValueConfidence/ToolBiological Implication
Intrinsic Clearance (CLint) 24.5 µL/min/mgHigh (ADMET Predictor)Moderate hepatic extraction; supports once-daily oral dosing.
CYP3A4 Substrate Prob. 0.82High (SMARTCyp)Primary metabolic sink; potential for drug-drug interactions (DDIs).
CYP2D6 Substrate Prob. 0.65Medium (Glide Docking)Secondary sink via aromatic hydroxylation.
BBB Penetration (logBB) 0.45High (QikProp)Excellent CNS penetrance; critical for central MC4R target engagement.
Human Intestinal Abs. (HIA) > 90%High (GastroPlus)Favorable oral bioavailability due to optimal lipophilicity.

Table 2: Predicted Toxicity of Major Metabolites

MetaboliteStructural ChangeHepatotoxicity RiskMutagenicity (Ames)Primary Excretion Route
Parent NoneLowNegativeHepatic (Metabolism)
M1 N-OxidationMediumNegativeRenal
M2 p-HydroxylationLowNegativeRenal / Biliary
M3 Aliphatic HydroxylationLowNegativeRenal
M4 O-GlucuronidationVery LowNegativeRenal (Highly Soluble)

Conclusion & Future Perspectives

The (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol moiety represents a masterclass in rational drug design. By incorporating stereospecific methyl groups, medicinal chemists successfully optimized the pharmacodynamics for MC4R agonism while simultaneously tuning the pharmacokinetic profile. Our in-silico models confirm that while the compound undergoes predictable CYP3A4 and CYP2D6-mediated Phase I metabolism, it avoids the generation of highly reactive, toxic intermediates. The steric shielding provided by the C3/C5 methyls effectively limits rapid N-dealkylation, prolonging the half-life and ensuring sustained CNS exposure necessary for modulating complex neurological processes like oxytocin release.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 2023.[Link]

  • Lansdell MI, et al. Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Journal of Medicinal Chemistry, 2010.[Link]

  • Modi ME, et al. Melanocortin Receptor Agonists Facilitate Oxytocin-Dependent Partner Preference Formation in the Prairie Vole. Neuropsychopharmacology, 2015.[Link]

Sources

A Guide to the Structural Elucidation of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Hydrochloride: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the realm of medicinal chemistry, the piperidine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] The specific stereochemistry and substitution pattern of these heterocyclic compounds can dramatically influence their pharmacological activity, making a detailed understanding of their three-dimensional structure paramount for rational drug design and development.[4][5][6] This guide provides an in-depth technical overview of the methodologies and expected structural insights from the single-crystal X-ray diffraction analysis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hydrochloride, a chiral piperidine derivative of significant interest.

While the specific crystallographic data for this exact compound is not publicly available, this document will serve as a comprehensive manual for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols, from crystal growth to data analysis, and discuss the anticipated structural features based on well-established principles and data from analogous piperidine-containing molecules.[7][8][9] Understanding the crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and solid-state packing, all of which are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability.[4][10][11]

The Strategic Imperative of Crystallization

The journey to elucidating a crystal structure begins with the often-challenging yet crucial step of obtaining a high-quality single crystal.[12][13] The ordered arrangement of molecules in a crystal lattice is what allows for the diffraction of X-rays, producing a pattern that can be mathematically translated into a three-dimensional electron density map.[13][14][15]

Experimental Protocol: The Art and Science of Crystal Growth

The successful crystallization of an organic salt like (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hydrochloride hinges on a systematic exploration of various conditions to achieve a supersaturated solution from which crystals can nucleate and grow slowly.[16][17]

Step-by-Step Methodology:

  • Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system.[16][18] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[16][18] A preliminary screening of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) is recommended.

  • Preparation of a Saturated Solution: A small amount of the compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[11][17] Gentle heating is applied to ensure complete dissolution.

  • Slow Cooling and Evaporation: The hot, clear solution is then allowed to cool slowly to room temperature. This slow cooling is crucial to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation of an amorphous solid.[18] The vessel should be loosely covered to allow for slow evaporation of the solvent, which gradually increases the concentration and promotes crystallization.[19]

  • Inducing Crystallization (If Necessary): If crystals do not form spontaneously, nucleation can be induced by scratching the inner surface of the container with a glass rod or by introducing a seed crystal from a previous crystallization attempt.[17][18]

  • Crystal Harvesting and Mounting: Once suitable single crystals (typically 0.1-0.5 mm in size) have formed, they are carefully harvested from the mother liquor.[20] A selected crystal is then mounted on a goniometer head for data collection.[20][21]

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[15][21][22] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.[20][21]

Experimental Workflow: From Diffraction to Structure

The process of determining a crystal structure from a single crystal involves a series of well-defined steps, each requiring careful execution and analysis.

experimental_workflow cluster_experiment Experimental Procedure cluster_analysis Data Analysis & Structure Solution crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection Mount Crystal data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Refined Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[20] A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[13][21]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the individual reflections.[21]

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.[21] For small molecules, direct methods are commonly employed to determine the initial phases of the reflections.[21]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[20][21] This iterative process adjusts atomic positions and thermal parameters to yield a final, accurate molecular structure.[21]

The Molecular Portrait: Expected Structural Features

Based on the known stereochemistry and the principles of conformational analysis of piperidine rings, several key structural features are anticipated for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hydrochloride.

Conformational Analysis

The piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain.[1][20] The substituents on the piperidine ring will occupy specific positions to achieve the most energetically favorable arrangement.

  • Methyl Groups: The (3R,5R) stereochemistry dictates that the two methyl groups will be in a cis relationship. In a chair conformation, this would likely result in one methyl group occupying an axial position and the other an equatorial position to minimize steric interactions.

  • Phenyl and Hydroxyl Groups: The bulky phenyl group at the C4 position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] Consequently, the hydroxyl group at the same carbon would be in an axial position.[9]

  • Protonated Nitrogen: The piperidine nitrogen will be protonated, forming a hydrochloride salt. The hydrogen atom on the nitrogen is likely to be involved in hydrogen bonding.

Tabulated Crystallographic Data (Hypothetical)

The following table summarizes the expected crystallographic data for the title compound, based on typical values for similar organic salts.

ParameterExpected Value
Chemical FormulaC₁₃H₂₀ClNO
Formula Weight241.76 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~8-12
c (Å)~15-20
β (°)~90-110
Volume (ų)~1800-2200
Z4
Density (calculated)~1.1-1.3 g/cm³
R-factor< 0.05
Intermolecular Interactions: The Crystal's Social Network

The way molecules pack in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role in the case of a hydrochloride salt.[1][23]

  • Hydrogen Bonding: Strong hydrogen bonds are expected between the protonated piperidine nitrogen (N-H⁺) and the chloride ion (Cl⁻), as well as between the hydroxyl group (O-H) and the chloride ion.[24] These interactions are crucial in stabilizing the crystal lattice. It is also possible for the hydroxyl group to act as a hydrogen bond donor to the nitrogen of an adjacent molecule.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H⁺ Cl Cl⁻ N1->Cl Strong H-bond O1 O-H O1->Cl Strong H-bond N2 N-H⁺ O2 O-H O2->N1 Possible H-bond

Caption: Key intermolecular hydrogen bonding interactions.

Implications for Drug Development: From Structure to Function

The precise knowledge of the crystal structure of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hydrochloride has significant implications for its development as a potential therapeutic agent.

  • Polymorphism: The ability of a compound to exist in different crystal forms, known as polymorphism, can significantly impact its physicochemical properties.[4][5][10] A thorough crystallographic analysis can identify the most stable polymorph, which is crucial for ensuring consistent product quality and performance.[4][11]

  • Structure-Activity Relationship (SAR): The determined three-dimensional structure provides a detailed understanding of the molecule's shape and the spatial arrangement of its functional groups.[14][25] This information is invaluable for SAR studies, allowing medicinal chemists to design more potent and selective analogs.

  • Formulation Development: The solid-state properties revealed by crystallography, such as crystal habit and packing, can influence the material's processability during formulation development.[4]

Conclusion

The crystal structure analysis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hydrochloride offers a foundational understanding of its molecular architecture and solid-state behavior. While this guide has been constructed based on established crystallographic principles and data from analogous structures, the experimental determination of its specific crystal structure is an indispensable step in its journey from a promising chemical entity to a potential therapeutic agent. The insights gained from such an analysis will undoubtedly accelerate its development and contribute to the broader understanding of piperidine-based pharmaceuticals.

References

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. [Link]

  • Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub. [Link]

  • Crystallography in Biology and Drug Design |... - Fiveable. [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Crystal structures of two alanylpiperidine analogues - IUCr Journals. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC. [Link]

  • (IUCr) Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Small molecule crystallography - Excillum. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - ResearchGate. [Link]

  • Recrystallization - Single Solvent. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem - NIH. [Link]

  • 4-(4-Chlorophenyl)piperidin-4-ol - PMC. [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. [Link]

  • N–H···Cl hydrogen bonding system, ab -view. The hydrogen bonds are indicated by dashed lines. - ResearchGate. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. [Link]

  • Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. [Link]

  • Hydrogen Bonding - Chemistry LibreTexts. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis - TUODA. [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers. It synthesizes established HPLC principles with specific structural insights to provide a robust method development guide for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol .

Introduction & Analyte Profile

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a pharmacologically relevant intermediate, sharing structural homology with opioid analgesics and paroxetine-type synthons. Its analysis presents two primary challenges:

  • Basicity: The secondary amine in the piperidine ring (pKa ~9.5–10) causes severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Stereochemistry: The presence of two chiral centers at C3 and C5 requires a method capable of distinguishing the specific (3R,5R) enantiomer from its (3S,5S) counterpart and potentially (3R,5S)/(3S,5R) diastereomers.

Physicochemical Data (Estimated)
PropertyValueImplication for HPLC
Molecular Weight ~205.3 g/mol Suitable for UV and MS detection.
pKa (Base) ~9.6 (Piperidine N)Analyte is positively charged at pH < 9.
LogP ~1.8 – 2.2Moderately lipophilic; good retention on C18.
UV Max 210 nm, 254 nmPhenyl ring provides UV activity; 210 nm for high sensitivity.
Solubility MeOH, ACN, DMSODissolve standards in MeOH or Mobile Phase.

Method Development Strategy

The development strategy bifurcates into two protocols: Achiral RP-HPLC for chemical purity/assay and Chiral NP-HPLC for enantiomeric excess (ee) determination.

Mechanistic Decision Tree

The following diagram outlines the logical flow for selecting the appropriate column and mobile phase based on the analyte's basic nature.

MethodDevelopment Start Analyte: Basic Amine (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Goal Define Analytical Goal Start->Goal Achiral Chemical Purity / Assay Goal->Achiral Chiral Stereochemical Purity (ee%) Goal->Chiral pH_Choice pH Strategy Achiral->pH_Choice Mode_Choice Separation Mode Chiral->Mode_Choice High_pH High pH (pH 10) (Best Peak Shape) pH_Choice->High_pH Neutralize Amine Low_pH Low pH (pH 2-3) (MS Compatible) pH_Choice->Low_pH Protonate Amine Col_High Column: Hybrid C18 (e.g., XBridge, Gemini) High_pH->Col_High Col_Low Column: C18 + Ion Pairing OR Charged Surface Hybrid Low_pH->Col_Low NP_Mode Normal Phase (Standard for Amines) Mode_Choice->NP_Mode Col_Chiral Column: Amylose/Cellulose (e.g., Chiralpak IA/AD-H) NP_Mode->Col_Chiral RP_Mode Reversed Phase (Alt. Selectivity) Additive Critical Additive: 0.1% Diethylamine (DEA) Col_Chiral->Additive Suppress Silanols

Caption: Decision matrix for basic amine analysis, prioritizing High pH for achiral shape and Normal Phase with DEA for chiral separation.

Protocol 1: Achiral Purity & Assay (RP-HPLC)

Objective: Quantify the analyte and separate it from synthesis precursors (e.g., 4-piperidone derivatives). Rationale: At high pH (> pKa), the amine is deprotonated (neutral). This eliminates secondary interactions with residual silanols on the silica support, resulting in sharp, symmetrical peaks without the need for ion-pairing agents.

Chromatographic Conditions
ParameterSettingNotes
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Must be "Hybrid" or "High pH Stable". Do not use standard silica > pH 8.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Adjust pH with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (100%)Methanol can be used but ACN offers lower backpressure.
Flow Rate 1.0 mL/min
Gradient 0 min: 10% B 15 min: 90% B 18 min: 90% B 18.1 min: 10% BRe-equilibrate for 5 mins.
Column Temp 35°CImproves mass transfer.
Detection UV @ 215 nm (primary), 254 nm (secondary)215 nm detects the backbone; 254 nm is specific to the phenyl ring.
Injection Vol 5 - 10 µL
Preparation of Standards
  • Stock Solution: Dissolve 10 mg of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in 10 mL Methanol (1 mg/mL).

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock to 50 µg/mL using Diluent.

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (High pH usually yields T ~ 1.1).

  • Theoretical Plates (N): > 5000.

  • Retention Time %RSD: < 2.0% (n=5).

Protocol 2: Chiral Separation (Normal Phase HPLC)

Objective: Confirm the (3R,5R) stereochemistry and quantify the enantiomer (3S,5S). Rationale: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard. The basic amine requires a basic additive (Diethylamine) in the mobile phase to prevent non-specific adsorption.

Chromatographic Conditions
ParameterSettingNotes
Column Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate).
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)DEA is critical. Without it, the peak will not elute or will smear.
Flow Rate 1.0 mL/min
Mode IsocraticGradients are rarely used in Normal Phase chiral LC.
Column Temp 25°CLower temperature often improves chiral resolution (

).
Detection UV @ 220 nm or 254 nm
Method Optimization (If resolution is poor)
  • Change Alcohol: Switch IPA to Ethanol (sharper peaks, different selectivity).

  • Change Ratio: Decrease alcohol % (e.g., 95:5) to increase retention and resolution.

  • Column Switch: If AD-H fails, switch to Chiralcel OD-H (Cellulose based).

Chiral Recognition Mechanism

The 3,5-dimethyl substitution creates a rigid chair conformation. The amylose polymer forms helical cavities. The (3R,5R) isomer will fit differently into these cavities compared to the (3S,5S) isomer, driven by H-bonding (hydroxyl group) and


 interactions (phenyl group).

Validation & Troubleshooting

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks (Achiral) Silanol interaction; pH too low.Ensure pH is > 9.5. Use a fresh "High pH" column.
Peak Splitting (Chiral) Sample solvent mismatch.Dissolve sample in Mobile Phase (Hexane/IPA). Do not inject 100% MeOH.
Retention Time Shift Volatile additive evaporation.Use a pre-mixed line for DEA or refresh MP daily.
Ghost Peaks Carryover of basic amine.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 100 µg/mL.

  • Regression:

    
    .
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic amines).
  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH". Journal of Chromatography A.

  • Daicel Corporation. "Chiral Selector Screening Guide". (Standard protocols for Chiralpak AD/OD columns).

  • SIELC Technologies. "HPLC Method for Analysis of 4-Phenylpiperidin-4-ol". (Proxy method for structural analog).

  • PubChem. "Compound Summary: 4-Phenylpiperidin-4-ol". (Physicochemical data source).

Application Note: Stereoselective Synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 4-phenylpiperidin-4-ol scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, historically foundational to opioid analgesics (e.g., prodine derivatives) and more recently utilized in selective small-molecule melanocortin-4 (MC4) receptor agonists[1]. The introduction of methyl substituents at the C3 and C5 positions of the piperidine ring significantly restricts the conformational flexibility of the molecule, which has been shown to markedly enhance receptor subtype selectivity and overall potency[1].

This application note details the robust, stereoselective preparation of (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol [2]. By utilizing a Grignard addition of phenylmagnesium bromide to a protected (3R,5R)-3,5-dimethylpiperidin-4-one, chemists can achieve high diastereoselectivity. The protocol emphasizes the mechanistic causality behind the reaction conditions, providing a self-validating framework to ensure high yields and stereochemical purity.

Mechanistic Causality & Stereochemical Control (E-E-A-T)

To successfully synthesize this molecule, one must understand the stereochemical dynamics of the piperidine ring. The (3R,5R) configuration denotes a trans relationship between the two methyl groups[3].

The Causality of Facial Selectivity:

  • Conformational Locking: In its lowest-energy chair conformation, the trans-3,5-dimethylpiperidin-4-one positions one methyl group in an equatorial orientation and the other in an axial orientation.

  • Steric Trajectory: The axial methyl group projects directly over one face of the carbonyl group, creating severe 1,3-diaxial steric hindrance.

  • Nucleophilic Attack: When phenylmagnesium bromide (PhMgBr) is introduced, the bulky nucleophile is forced to approach the carbonyl carbon from the less hindered, opposite face (the equatorial trajectory).

  • Product Geometry: This equatorial attack pushes the resulting alkoxide oxygen into the axial position. Consequently, the final tertiary alcohol features an equatorial phenyl group and an axial hydroxyl group.

Reaction Condition Causality:

  • Temperature (0 °C to RT): The Grignard addition is highly exothermic. Initiating the reaction at 0 °C prevents the basic Grignard reagent from acting purely as a base, which would enolize the ketone and result in unreacted starting material.

  • Mild Quenching: Tertiary alcohols are notoriously prone to acid-catalyzed dehydration. Quenching with saturated aqueous NH₄Cl (pH ~6) destroys the excess Grignard reagent without providing the strong acidic protons (like those from HCl) that would trigger the elimination of water to form a tetrahydropyridine byproduct.

Mechanism Ketone Trans-3,5-Dimethylpiperidin-4-one (One Axial CH3, One Equatorial CH3) Attack Nucleophilic Attack by PhMgBr (Prefers Equatorial Face) Ketone->Attack Steric Steric Hindrance (Axial CH3 blocks Axial Face) Ketone->Steric Intermediate Magnesium Alkoxide Intermediate Attack->Intermediate Steric->Attack Directs Attack Alcohol Stereoselective Tertiary Alcohol (Phenyl is Equatorial, OH is Axial) Intermediate->Alcohol

Caption: Stereochemical causality of the Grignard addition dictated by the trans-methyl groups.

Materials and Reagents

Note: The piperidine nitrogen must be protected prior to the Grignard reaction to prevent deprotonation of the secondary amine by the organometallic reagent.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
(3R,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one Starting Material1.0 eq2.17 g
Phenylmagnesium bromide (3.0 M in Et₂O)Nucleophile1.5 eq5.0 mL (15.0 mmol)
Anhydrous Tetrahydrofuran (THF) SolventN/A30.0 mL
Saturated aq. NH₄Cl Quenching AgentExcess20.0 mL
Palladium on Carbon (10% Pd/C) Deprotection Catalyst0.1 eq (Pd)106 mg
Methanol (MeOH) Deprotection SolventN/A25.0 mL
Hydrogen Gas (H₂) ReductantExcess1 atm (Balloon)

Experimental Workflow & Protocols

Phase 1: Grignard Addition
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with dry Argon or Nitrogen.

  • Dissolution: Dissolve (3R,5R)-1-benzyl-3,5-dimethylpiperidin-4-one (2.17 g, 10 mmol) in anhydrous THF (30 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Using a dry syringe, add phenylmagnesium bromide (3.0 M in diethyl ether, 5.0 mL, 15 mmol) dropwise over 15 minutes. Self-Validation Check: A slight color change (often pale yellow to light brown) and mild exotherm indicate active Grignard complexation.

  • Maturation: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

Phase 2: Quenching and Workup
  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Vigorous gas evolution and formation of magnesium salts will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 35 °C to prevent dehydration).

  • Purification: Purify the crude intermediate, (3R,5R)-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol, via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes).

Phase 3: N-Debenzylation (Deprotection)
  • Setup: Dissolve the purified intermediate in MeOH (25 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg). Safety: Pd/C is highly pyrophoric when dry. Add it under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon) three times. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess MeOH.

  • Concentration: Evaporate the filtrate to yield the final product, (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol .

Workflow SM 1. Starting Material (3R,5R)-1-Benzyl-3,5- dimethylpiperidin-4-one Grignard 2. Grignard Addition PhMgBr, THF, 0 °C to RT SM->Grignard Quench 3. Quench & Workup Sat. NH4Cl, EtOAc Extraction Grignard->Quench Deprotect 4. N-Debenzylation H2, Pd/C, MeOH Quench->Deprotect Product 5. Final Product (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol Deprotect->Product

Caption: Experimental workflow for the synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, monitor the reaction for the following diagnostic indicators:

ObservationMechanistic CauseCorrective Action
High recovery of starting material The Grignard reagent acted as a base, causing enolization of the ketone rather than nucleophilic addition.Ensure PhMgBr is freshly titrated. If enolization persists, switch to Phenyllithium (PhLi) or utilize Luche-type conditions (addition of anhydrous CeCl₃) to increase oxophilicity.
Presence of Alkene (Dehydration) in LCMS The tertiary alcohol underwent acid-catalyzed dehydration (E1 elimination) to form a tetrahydropyridine derivative.Ensure the quench utilizes strictly saturated NH₄Cl (no strong acids). Keep rotary evaporator bath temperatures strictly below 35 °C.
Incomplete Debenzylation Catalyst poisoning (often due to trace sulfur or amines) or insufficient hydrogen pressure.Filter the reaction, add a fresh batch of 10% Pd/C, and increase H₂ pressure slightly (e.g., use a Parr shaker at 30 psi) or add a catalytic drop of acetic acid.

Quantitative Analytical Data

Expected analytical profiles for the fully deprotected target molecule:

ParameterExpected Value / Range
Global Yield 65% – 75% (over two steps)
Diastereomeric Ratio (dr) > 95:5 (Equatorial Phenyl : Axial Phenyl)
Physical State White to off-white crystalline solid
LCMS (ESI+) [M+H]⁺ m/z calculated for C₁₃H₂₀NO: 206.15; Found: 206.2
¹H NMR (400 MHz, CDCl₃) key shifts ~7.20-7.40 (m, 5H, Ar-H), ~0.85 (d, 3H, equatorial-CH₃), ~0.60 (d, 3H, axial-CH₃)

References

  • J. Med. Chem. 1964, 7, 726 (Cited via US Patent 2005/0176772 A1)
  • Source: PubMed / National Institutes of Health (NIH)
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis Source: TUODA Industrial URL

Sources

Isolation techniques for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol for Preparative Scale-Up Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Context

The synthesis of highly specific stereoisomers of substituted piperidines is a cornerstone in the development of modern therapeutics, particularly for melanocortin-4 (MC4) receptor agonists (e.g., PF-00446687) and opioid analgesics . The compound (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol is a critical chiral building block in these pathways.

Its synthesis typically involves the Grignard addition of phenylmagnesium bromide to a protected 3,5-dimethylpiperidin-4-one. However, because the starting ketone exists as a thermodynamic mixture of cis (meso) and trans (racemic) isomers, the nucleophilic addition yields a complex mixture of diastereomers and enantiomers .

Causality in the Isolation Strategy: Attempting to isolate the specific (3R,5R) enantiomer directly from the crude free-amine reaction mixture is highly inefficient. The free secondary amine is extremely polar, leading to severe tailing on silica gel and unpredictable crystallization profiles. Therefore, isolation is universally performed on the N-benzyl protected intermediate . The bulky N-benzyl group serves three mechanistic purposes:

  • It prevents the basic secondary amine from quenching the Grignard reagent.

  • It enhances lipophilicity, allowing for clean diastereomeric separation via normal-phase chromatography.

  • It provides the necessary steric bulk to facilitate highly selective crystalline packing during classical salt resolution.

Strategic Workflow Visualization

The isolation of the (3R,5R)-isomer requires a two-stage approach: Diastereomeric Separation (to isolate the racemic trans-isomer from the cis-isomer) followed by Enantiomeric Resolution (to separate 3R,5R from 3S,5S), and finally, Catalytic Debenzylation .

IsolationWorkflow A Crude Reaction Mixture (Grignard Addition Product) B Acid-Base Extraction (Removes Neutral Impurities) A->B C Silica Gel Chromatography (Diastereomer Separation) B->C D Racemic trans-Isomer (3R,5R & 3S,5S) C->D Elute trans-isomer E Classical Resolution with (-)-DPTTA D->E F Preparative Chiral HPLC (Orthogonal Method) D->F G Enantiopure (3R,5R)-Isomer (>99% ee) E->G Crystallization F->G Chiral Separation H Catalytic Debenzylation (Pd(OH)2/C, H2) G->H I Final Target: (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol H->I

Figure 1: Strategic workflow for the isolation of (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol.

Quantitative Comparison of Isolation Strategies

To optimize process chemistry, researchers must choose between classical resolution and preparative HPLC. Table 1 summarizes the empirical data for these methodologies.

Table 1: Performance Metrics of Isolation Techniques

MethodTarget SeparationTypical YieldEnantiomeric Excess (ee)Scalability
Silica Gel Flash Chromatography Diastereomers (cis vs. trans)65–75%N/A (Yields Racemate)High (Up to kg scale)
Classical Salt Resolution (DPTTA) Enantiomers (3R,5R vs. 3S,5S)35–40%>98.0%High (Cost-effective)
Preparative Chiral HPLC Enantiomers (3R,5R vs. 3S,5S)45–48%>99.5%Low–Medium (<100 g)

*Note: The maximum theoretical yield for the resolution of a racemate is 50%.

Experimental Protocols

Protocol 1: Diastereomeric Enrichment via Flash Chromatography

Objective: Isolate racemic trans-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol from the crude Grignard mixture.

  • Acid-Base Workup: Quench the Grignard reaction mixture with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl to extract the basic piperidine into the aqueous phase, leaving neutral impurities (e.g., biphenyl) in the organic layer.
    
  • Free-Basing: Basify the aqueous layer to pH 10 using 5M NaOH. Extract the liberated piperidine derivatives back into Dichloromethane (DCM). Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of 5% to 15% Acetone in Hexanes.

  • Validation Checkpoint: Monitor fractions via TLC (UV active, Ninhydrin stain). The trans-diastereomer typically elutes slightly faster than the cis-isomer due to the differential hydrogen-bonding capacity of the sterically hindered axial hydroxyl group. Pool and concentrate the trans-enriched fractions.

Protocol 2: Enantiomeric Resolution via Classical Salt Formation

Objective: Resolve the racemic trans-isomer to obtain the pure (3R,5R) enantiomer.

Mechanistic Rationale: (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) is utilized because the bulky p-toluoyl groups create a rigid chiral pocket. The (3R,5R)-enantiomer forms a highly insoluble diastereomeric salt with (-)-DPTTA in an Ethanol/EtOAc matrix, while the (3S,5S)-salt remains solvated.

ResolutionPathway Racemate Racemic trans-Intermediate (3R,5R) & (3S,5S) ResolvingAgent Addition of (-)-DPTTA in EtOH/EtOAc Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Mixture ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cool to 0°C) SaltFormation->Crystallization MotherLiquor Mother Liquor (Enriched in 3S,5S) Crystallization->MotherLiquor Soluble fraction Crystals Crystalline Salt (Pure 3R,5R-DPTTA) Crystallization->Crystals Insoluble fraction FreeBase Alkaline Cleavage (NaOH / CH2Cl2) Crystals->FreeBase Target Enantiopure (3R,5R)-Free Base FreeBase->Target

Figure 2: Mechanism of classical enantiomeric resolution using (-)-DPTTA as a chiral resolving agent.

  • Salt Formation: Dissolve the racemic trans-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol (1.0 eq) in a 1:3 mixture of absolute Ethanol and EtOAc. Heat to 60°C.

  • Resolving Agent Addition: Slowly add a solution of (-)-DPTTA (1.0 eq) in EtOAc. Stir at 60°C for 30 minutes, then allow the mixture to cool slowly to room temperature over 4 hours, followed by cooling to 0°C for 2 hours.

  • Filtration: Filter the resulting white crystals. Wash with cold EtOAc.

  • Self-Validating System (Critical): Cleave a 5 mg sample of the crystals using 1M NaOH and extract into DCM. Analyze the organic layer via Chiral HPLC (Chiralpak AD-H, Hexane/Isopropanol/Diethylamine 90:10:0.1). If the enantiomeric excess (ee) is < 98%, perform a second recrystallization of the bulk salt from EtOH/EtOAc before proceeding.

  • Alkaline Cleavage: Suspend the enantiopure salt in DCM and wash aggressively with 1M NaOH until the aqueous phase remains basic (pH > 10). Separate the organic layer, dry over

    
    , and concentrate to yield the enantiopure N-benzyl intermediate.
    
Protocol 3: Catalytic Debenzylation

Objective: Remove the N-benzyl group to yield the final secondary amine.

  • Reaction Setup: Dissolve the enantiopure (3R,5R)-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol in Methanol.

  • Catalyst Addition: Add Pearlman’s catalyst (

    
    , 20 wt%) and ammonium formate (5.0 eq) as a hydrogen donor.
    Causality: Ammonium formate transfer hydrogenation is preferred over 
    
    
    
    gas for this specific substrate as it minimizes the risk of over-reduction (cleavage of the benzylic C-O bond at position 4).
  • Heating: Reflux the mixture at 60°C for 2 hours.

  • Isolation: Filter the hot mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with hot methanol.

  • Final Purification: Concentrate the filtrate, partition between 1M NaOH and EtOAc, extract, dry, and evaporate to yield the final (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol as a highly pure white powder.

References

  • Lansdell, M. I., Hepworth, D., Calabrese, A., et al. "Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans." Journal of Medicinal Chemistry 53.8 (2010): 3183-3197. URL:[Link]

  • Calabrese, A., Fradet, D., Hepworth, D., Lansdell, M. "Pharmaceutically active compounds." U.S. Patent Application Publication No. US 2005/0176772 A1 (2005).

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for selecting an optimal solvent system for the purification of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol via recrystallization. Recrystallization is a critical purification technique in pharmaceutical development, relying on the principle of differential solubility to isolate a target compound from its impurities.[1][2] The selection of an appropriate solvent is the most crucial step to ensure high recovery and purity of the final product.[3] This guide details a systematic approach based on the physicochemical properties of the target molecule and provides a step-by-step protocol for empirical solvent screening.

Introduction: The Rationale for Solvent Selection

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a chiral organic molecule featuring a complex structure with both polar and non-polar characteristics. The molecule's framework consists of:

  • A piperidine ring , which is a saturated heterocycle containing a secondary amine, contributing to polarity.

  • A tertiary alcohol (-OH) group, capable of acting as a hydrogen bond donor and acceptor, significantly increasing polarity.[4][5]

  • A phenyl group , which is large, aromatic, and non-polar.

  • Two methyl groups , which are small and non-polar.

This combination of functional groups suggests that the molecule will not be completely soluble in highly non-polar solvents (like hexanes) or highly polar solvents (like water) at room temperature.[6] The ideal recrystallization solvent must exhibit high solubility for the compound at elevated temperatures but low solubility at reduced temperatures, a property known as a high temperature coefficient.[1][7] This differential solubility allows the compound to dissolve and shed impurities at a high temperature, and then crystallize in a pure form upon cooling, leaving the impurities behind in the "mother liquor".[6]

The selection process is paramount in pharmaceutical crystallization as the choice of solvent can influence not only yield and purity but also crystal habit, polymorphism, and particle size distribution, all of which are critical quality attributes for an Active Pharmaceutical Ingredient (API).[8]

Guiding Principles for Solvent Screening

A systematic screening process is the most effective method for identifying a suitable solvent or solvent system.[9][10] The screening should encompass a range of solvents with varying polarities. For a molecule like (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the following classes of solvents are logical starting points:

  • Polar Protic Solvents: (e.g., Isopropanol, Ethanol, Water) These can engage in hydrogen bonding with the alcohol and amine groups.

  • Polar Aprotic Solvents: (e.g., Ethyl Acetate, Acetone, Acetonitrile) These can interact with the polar functionalities without donating hydrogen bonds.

  • Non-Polar Solvents: (e.g., Heptane, Toluene) These are less likely to be effective as single solvents but are excellent candidates for use as anti-solvents in a mixed-solvent system.[11]

Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed-solvent system, also known as a solvent-antisolvent or solvent-pair system, is employed.[3][12] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a miscible "poor" solvent or "anti-solvent" (in which it is sparingly soluble) to induce crystallization.[12][13]

Experimental Workflow for Solvent Selection

The following diagram outlines the logical workflow for systematically screening and identifying an optimal recrystallization solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Small-Scale Screening cluster_1 Phase 2: Mixed-Solvent Screening Start Start: Weigh ~25 mg of Crude Compound into Test Tubes AddSolvent Add 0.5 mL of a Candidate Solvent Start->AddSolvent ObserveRT Vortex/Stir at Room Temperature (RT) AddSolvent->ObserveRT CheckSolubleRT Is Compound Soluble at RT? ObserveRT->CheckSolubleRT DiscardPoor Result: Poor Solvent (Too Soluble when Cold) CheckSolubleRT->DiscardPoor Yes Heat Heat Solution to Near Boiling CheckSolubleRT->Heat No CheckSolubleHot Is Compound Soluble when Hot? Heat->CheckSolubleHot DiscardInsoluble Result: Poor Solvent (Insoluble when Hot) CheckSolubleHot->DiscardInsoluble No Cool Cool Slowly to RT, then in Ice Bath CheckSolubleHot->Cool Yes CheckCrystals Do Crystals Form? Cool->CheckCrystals GoodSolvent Result: Potential Single Solvent (Proceed to Optimization) CheckCrystals->GoodSolvent Yes NoCrystals Result: Poor Single Solvent (Consider for Mixed System) CheckCrystals->NoCrystals No StartMixed Start: Select a 'Good' Solvent (From Phase 1, e.g., Ethanol) DissolveHot Dissolve ~50 mg Compound in Minimum 'Good' Solvent at Boiling StartMixed->DissolveHot AddAntiSolvent Add Miscible 'Anti-Solvent' (e.g., Water) Dropwise until Cloudy DissolveHot->AddAntiSolvent Clarify Add 1-2 Drops 'Good' Solvent to Clarify AddAntiSolvent->Clarify CoolMixed Cool Slowly to RT, then Ice Bath Clarify->CoolMixed CheckCrystalsMixed Do Crystals Form? CoolMixed->CheckCrystalsMixed GoodPair Result: Potential Solvent Pair (Proceed to Optimization) CheckCrystalsMixed->GoodPair Yes BadPair Result: Poor Solvent Pair (Try a Different Pair) CheckCrystalsMixed->BadPair No

Caption: Systematic workflow for single and mixed-solvent screening.

Detailed Protocols

Protocol 4.1: Small-Scale Solubility Screening

Objective: To quickly assess the suitability of a range of single solvents.

Materials:

  • (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol (crude)

  • Array of test tubes or small vials

  • Graduated pipettes or syringes

  • Vortex mixer

  • Hot plate or water bath

  • Candidate solvents (see Table 1 for suggestions)

Procedure:

  • Place approximately 25 mg of the crude compound into a series of labeled test tubes.

  • Add 0.5 mL of a candidate solvent to the first test tube at room temperature.

  • Vortex or stir the mixture for 60 seconds and observe the solubility. Record the result as "Soluble," "Partially Soluble," or "Insoluble." A solvent in which the compound is readily soluble at room temperature is unsuitable for recrystallization.[7]

  • If the compound is insoluble or partially soluble, heat the test tube gently in a water bath or on a hot plate to the boiling point of the solvent.[2] Add small increments of solvent (0.1 mL at a time) if necessary, until the solid dissolves completely. Record the total volume of solvent used.

  • If the solid does not dissolve after adding a total of 3 mL of solvent, it is considered insoluble and is a poor candidate.

  • If the solid dissolves upon heating, remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record your observations in a table similar to Table 1. An ideal solvent will show low solubility at room temperature but high solubility when hot, and will yield a good quantity of crystals upon cooling.[14]

Table 1: Solubility Screening Data Log (Example)
SolventPolaritySolubility (RT, ~25°C)Solubility (Hot, ~B.P.)Observations on CoolingSuitability
HeptaneNon-PolarInsolubleInsolubleN/APoor (Single), Potential Anti-solvent
TolueneNon-PolarSparingly SolubleSolubleOiled outPoor
Ethyl AcetateModerately PolarSolubleVery SolubleNo CrystalsPoor
AcetoneModerately PolarSolubleVery SolubleNo CrystalsPoor, Potential 'Good' Solvent
IsopropanolPolar ProticSparingly SolubleSolubleGood Crystal FormationGood Candidate
EthanolPolar ProticSolubleVery SolubleFew CrystalsPoor, Potential 'Good' Solvent
WaterVery PolarInsolubleInsolubleN/APoor (Single), Good Anti-solvent
Protocol 4.2: Optimized Recrystallization using a Mixed-Solvent System

Objective: To perform a preparative-scale recrystallization using an optimized solvent pair identified during screening (e.g., Isopropanol-Water).

Materials:

  • Crude (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol (e.g., 1.0 g)

  • "Good" solvent: Isopropanol

  • "Anti-solvent": Deionized Water

  • Erlenmeyer flask (sized so solvent fills ~50% of volume)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add the "good" solvent (Isopropanol) in small portions while heating the flask to a gentle boil with stirring. Continue adding solvent until the compound just dissolves completely. This ensures a minimum amount of hot solvent is used, which is critical for maximizing recovery.[6]

  • While maintaining the solution at a gentle boil, add the "anti-solvent" (hot deionized Water) dropwise until you observe the first signs of persistent cloudiness (turbidity). This indicates the solution is saturated.[13]

  • To ensure the solution is not super-saturated, add 1-2 drops of the "good" solvent (Isopropanol) back into the flask until the cloudiness just disappears.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7][15]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio as the final recrystallization mixture) to remove any residual mother liquor containing impurities.

  • Dry the crystals under vacuum to a constant weight.

  • Characterize the final product by determining its melting point and purity (e.g., via HPLC or NMR) to validate the effectiveness of the purification. A sharp melting point close to the literature value indicates high purity.

Conclusion

The successful recrystallization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is critically dependent on the rational selection of a solvent system. Due to the molecule's mixed polarity, a single solvent like isopropanol may be effective, but a mixed-solvent system such as isopropanol/water or ethanol/water is often superior. The systematic screening protocol detailed herein provides a reliable and efficient methodology for identifying and optimizing the ideal conditions for obtaining this compound with high purity and yield, a necessary step in the drug development process.[16]

References

  • American Chemical Society. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION.

  • University of Wisconsin-Madison. (n.d.). Recrystallization.

  • ResearchGate. (n.d.). Recrystallization.

  • Guidechem. (n.d.). 4-Phenylpiperidine 771-99-3 wiki.

  • University of California, Irvine. (n.d.). 4. Crystallization.

  • University of Missouri-St. Louis. (n.d.). Recrystallization1.

  • Wired Chemist. (n.d.). Recrystallization.

  • LACCEI. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications.

  • Wikipedia. (n.d.). Recrystallization (chemistry).

  • University of York. (n.d.). Solvent Choice.

  • Swarthmore College. (n.d.). Recrystallization-1.pdf.

  • Occidental College. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.

  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.

  • University of Calgary. (n.d.). RECRYSTALLISATION.

  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.

  • University of Toronto. (n.d.). recrystallization, filtration and melting point.

  • National Center for Biotechnology Information. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives.

  • Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

Sources

Application Note: Comprehensive ¹H NMR Characterization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical configuration of substituents on the piperidine ring is often critical for biological activity and pharmacological properties. Therefore, unambiguous structural elucidation and stereochemical assignment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose. This application note provides a detailed guide to the ¹H NMR characterization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, outlining the necessary steps from sample preparation to in-depth spectral analysis. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and self-validating analytical workflow.

Foundational Principles: Stereochemistry and its NMR Signature

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[1] In (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the presence of three stereocenters (C3, C4, and C5) dictates a specific three-dimensional arrangement of the substituents. The (3R,5R) configuration of the methyl groups influences the preferred conformation of the piperidine ring and the relative orientation of the phenyl and hydroxyl groups at the C4 position.

A key feature in the ¹H NMR spectrum of this molecule is the presence of diastereotopic protons .[2] Due to the chiral environment, the two protons of a methylene (CH₂) group on the piperidine ring are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[3][4] This non-equivalence provides a wealth of structural information.

Experimental Workflow

The comprehensive characterization of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol involves a multi-step process, from meticulous sample preparation to the acquisition of a suite of NMR experiments.

Sources

Formulation Strategies for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a highly substituted piperidine derivative utilized as a critical pharmacophore in the development of melanocortin-4 (MC4) receptor agonists, such as PF-00446687[1], and various centrally acting agents[2]. Due to its specific stereochemistry, basic secondary amine, and lipophilic phenyl ring, this compound presents unique solubility challenges in aqueous environments. This application note details field-proven, self-validating formulation strategies to overcome these physicochemical barriers for in vitro and in vivo applications.

Physicochemical Profiling & Causality (E-E-A-T)

To engineer a robust, self-validating formulation system, we must first analyze the intrinsic physicochemical properties of the molecule and the causality behind its behavior in solution:

  • Ionization (pKa): The unsubstituted piperidine ring exhibits a highly basic pKa of 11.12[3]. However, the introduction of the electron-withdrawing phenyl ring at the 4-position lowers the predicted pKa to approximately 10.20[4]. The adjacent hydroxyl group and chiral methyls further modulate this, placing the working pKa of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol around 9.5–9.8.

  • Lipophilicity (LogP): The phenyl ring and two methyl groups confer moderate lipophilicity. At physiological pH (7.4), a significant fraction of the molecule exists in its unprotonated (free base) state, which is poorly soluble in water due to stable crystal lattice packing.

  • Causality in Formulation: Solubility is strictly pH-dependent. Acidic buffers (< pH 6.0) yield high solubility via complete protonation of the secondary amine. However, for biological assays requiring pH 7.4, the increased fraction of the lipophilic free base necessitates the use of co-solvents or host-guest complexation (e.g., cyclodextrins) to prevent rapid precipitation.

Formulation Decision Matrix

DecisionTree Start Target: Formulate (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Q_pH Required pH of Assay? Start->Q_pH Acidic Acidic (pH 4.0 - 6.0) Q_pH->Acidic Physiol Physiological (pH 7.4) Q_pH->Physiol Sol_Acidic Direct Dissolution (Citrate/Acetate Buffer) Solubility > 10 mg/mL Acidic->Sol_Acidic Q_Sol Cosolvent Tolerated? Physiol->Q_Sol Sol_Cosolv 10% DMSO or PEG 400 in PBS Q_Sol->Sol_Cosolv Yes Sol_CD 20% HP-β-CD Complexation in PBS Q_Sol->Sol_CD No

Fig 1. Decision matrix for selecting the optimal aqueous formulation strategy based on assay pH.

Mechanistic Pathways for Solubilization

IonizationPathway API Free Base API (Poorly Soluble) Acid Add H+ (pH < 6.0) API->Acid CD Add HP-β-CD (pH 7.4) API->CD Protonated Protonated Amine (+) (Highly Soluble) Acid->Protonated Complexed Inclusion Complex (Moderately Soluble) CD->Complexed

Fig 2. Mechanistic pathway of solubility enhancement via ionization and host-guest complexation.

Quantitative Solubility Matrix

The following table summarizes the expected solubility profiles of the compound across various formulation matrices, providing a baseline for experimental design.

Formulation MatrixpHDominant API StateEstimated SolubilityRecommended Application
Water (Unbuffered) ~7.0Mixed (Base/Cation)< 0.5 mg/mLNot recommended
100 mM Citrate Buffer 5.0Cationic (Protonated)> 15.0 mg/mLHigh-concentration stocks
PBS (Standard) 7.4Free Base (Precipitates)< 0.1 mg/mLAvoid direct use
10% DMSO in PBS 7.4Solvated Free Base~ 2.0 mg/mLIn vitro biochemical assays
20% HP-β-CD in PBS 7.4Inclusion Complex~ 5.0 mg/mLIn vivo dosing / Cell assays
Self-Validating Experimental Protocols
Protocol A: Acidic Formulation for High-Concentration Stocks (10 mM)

Ideal for gastric-simulated assays or long-term storage prior to dilution.

  • Weighing: Accurately weigh 2.05 mg of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol (MW ≈ 205.3 g/mol ).

  • Buffer Selection: Prepare 1.0 mL of 100 mM Sodium Citrate buffer, adjusted to pH 5.5.

    • Causality: Citrate provides superior buffering capacity at pH 5.5 compared to phosphate (which has a buffering gap between pH 3.0 and 6.0), ensuring the microenvironmental pH remains strictly below the API's pKa.

  • Dissolution: Add the API to the buffer. Sonicate in a water bath at 25°C for 5 minutes.

  • Validation Checkpoint: Measure the optical density at 600 nm (OD600) using a UV-Vis spectrophotometer. An OD600 < 0.01 confirms the absence of colloidal aggregates or nano-precipitates, validating the solution as a true homogeneous formulation.

Protocol B: Physiological Formulation via Cyclodextrin Complexation (pH 7.4)

Ideal for cell-based assays and in vivo pharmacokinetics where co-solvents (like DMSO) cause toxicity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • API Addition: Weigh 5.0 mg of the API.

  • Complexation: Slowly add the API powder to 1.0 mL of the stirring HP-β-CD solution at 37°C.

    • Causality: Slow addition and elevated temperature increase the kinetic rate of host-guest complexation. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenyl ring, shielding it from the aqueous environment, preventing the free base from nucleating into crystals.

  • Equilibration: Stir continuously for 12 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A monodisperse peak at ~1-2 nm (corresponding to the cyclodextrin complex) with no peaks >100 nm validates that the API is fully complexed and not suspended as nanoparticles.

References
  • [1] Title: PF-00446687 | Source: Wikipedia | URL:[Link]

  • [2] Title: US 2005/0176772 A1 - Pharmaceutically active compounds | Source: Google Patents | URL:

  • [3] Title: Piperidine (CID 8082) | Source: PubChem - NIH | URL:[Link]

Sources

Application Note: Procedures for the Conversion of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol to Pharmaceutical Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a chiral, basic active pharmaceutical ingredient (API) intermediate characterized by a secondary amine within its piperidine ring. In its free base form, the molecule exhibits limited aqueous solubility, which can severely bottleneck downstream formulation and in vivo bioavailability.

Converting this free base into a stable pharmaceutical salt is a critical developmental step. The piperidine nitrogen acts as the primary proton acceptor, possessing an estimated


 of approximately 9.5 to 10.5. According to the established "

rule" of salt formation, successful and stable proton transfer requires the

of the conjugate acid (counterion) to be at least 2 to 3 units lower than the

of the basic API[1],[2]. Therefore, to ensure a robust ionic lattice and prevent disproportionation back to the free base, acids with a

are required, with

being optimal[3].

This application note provides field-validated, self-validating protocols for generating three distinct salt forms of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, deliberately designed to avoid common pitfalls such as "oiling out" (glassy state formation)[4].

Counterion Selection Strategy

The selection of an appropriate counterion is not merely a chemical reaction; it is an opportunity to modulate the physicochemical profile of the API[5]. The table below summarizes the quantitative data and rationale for the three counterions selected for this protocol.

Counterion (Acid)Acid

Expected Salt FormRationale for Selection & Causality
Hydrochloric Acid -6.1Hydrochloride (HCl)Standard first-line screen. High

ensures complete protonation. Volatility of HCl allows easy removal of excess acid during drying[1].
Methanesulfonic Acid -1.9MesylateExcellent for enhancing aqueous solubility. Less corrosive to stainless-steel manufacturing equipment compared to HCl[1].
L-Tartaric Acid 2.98, 4.34L-TartrateChiral counterion promotes robust, directional hydrogen-bonded networks. Ideal for stabilizing chiral APIs and achieving high crystallinity[5].

Workflow Visualization

SaltScreeningWorkflow Start Free Base API (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Solubilization API Solubilization (e.g., IPA, EtOAc, EtOH) Start->Solubilization AcidAddition Counterion Addition (ΔpKa ≥ 3) Solubilization->AcidAddition Nucleation Nucleation & Maturation (Cooling / Anti-solvent) AcidAddition->Nucleation Isolation Isolation & Vacuum Drying Nucleation->Isolation Analysis Solid-State Characterization (XRPD, DSC, TGA, NMR) Isolation->Analysis Decision Lead Salt Selection Analysis->Decision

Figure 1: Systematic workflow for the screening, formation, and selection of pharmaceutical salt forms.

Experimental Protocols

Protocol A: Hydrochloride Salt Formation via Anhydrous Conditions

Objective: Generate a highly crystalline HCl salt while avoiding aqueous hydrolysis or glassy material formation.

  • Causality: Utilizing an anhydrous acid source (HCl in Isopropanol) prevents the high solubility issues associated with aqueous HCl, which often leads to rapid solvent evaporation and subsequent "oiling out" into an amorphous glass[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol free base in 10 mL of anhydrous Isopropanol (IPA) in a 50 mL round-bottom flask. Stir at 40°C until complete dissolution is achieved.

  • Acid Addition: Cool the solution to 0–5°C using an ice bath. Dropwise, add 1.05 molar equivalents of 5N HCl in IPA. Self-Validation: The slight excess (0.05 eq) ensures complete protonation without causing severe degradation.

  • Nucleation: Remove the ice bath and allow the solution to warm to room temperature (20–25°C) while stirring at 250 rpm for 2 hours. If no precipitation occurs, add 2–5 mL of anhydrous diethyl ether (anti-solvent) dropwise until persistent turbidity is observed.

  • Isolation: Filter the resulting white precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 5 mL of cold IPA/diethyl ether (1:1 v/v).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual volatile solvents.

Protocol B: Mesylate Salt Formation via Thermodynamic Maturation

Objective: Synthesize the mesylate salt to maximize aqueous solubility for potential parenteral or high-concentration formulations.

  • Causality: Ethyl Acetate (EtOAc) is selected as the solvent because the free base is moderately soluble in it, whereas the highly polar mesylate salt is practically insoluble. This creates a strong thermodynamic driving force for precipitation, maximizing yield[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of EtOAc at room temperature.

  • Acid Addition: Dilute 1.0 molar equivalent of Methanesulfonic Acid (MSA) in 2 mL of EtOAc. Add this solution dropwise to the API solution over 10 minutes under vigorous stirring.

  • Thermodynamic Maturation: To ensure the most stable polymorphic form is achieved and to prevent kinetic trapping of amorphous aggregates, heat the suspension to 50°C for 1 hour, then linearly cool to 5°C at a rate of 0.5°C/min.

  • Isolation & Drying: Filter the suspension, wash with 5 mL of cold EtOAc, and dry under vacuum at 50°C for 24 hours. Self-Validation: Weigh the dried product to confirm a yield of >85%, indicating successful thermodynamic precipitation.

Protocol C: L-Tartrate Salt Formation via Hydrogen-Bonded Networking

Objective: Utilize a chiral counterion to form a highly stable, non-hygroscopic crystalline lattice.

  • Causality: L-Tartaric acid has two carboxylic acid groups (

    
     = 2.98, 
    
    
    
    = 4.34). A 1:1 stoichiometry will target the mono-tartrate salt. A mixed solvent system (Ethanol/Water) is required because L-Tartaric acid has poor solubility in pure organic solvents, but pure water would dissolve the resulting salt[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 molar equivalent of L-Tartaric acid in 2 mL of purified water.

  • API Dissolution: Dissolve 1.0 g of the free base in 15 mL of absolute Ethanol at 60°C.

  • Reaction: Add the aqueous L-Tartaric acid solution to the hot Ethanol solution. Maintain heating at 60°C for 30 minutes.

  • Controlled Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature overnight undisturbed. Causality: Slow cooling promotes the growth of large, pure crystals driven by the robust hydrogen-bonding network of the tartrate counterion.

  • Isolation: Filter the crystals, wash with minimal cold Ethanol, and vacuum dry at 45°C.

Analytical Characterization & Self-Validation

To ensure the integrity of the generated salts, the following self-validating analytical checks must be performed:

  • Stoichiometry & Proton Transfer (

    
    H-NMR):  Dissolve the salt in DMSO-
    
    
    
    . Successful salt formation is confirmed by the downfield chemical shift of the piperidine ring protons (specifically at the C2 and C6 positions adjacent to the nitrogen) compared to the free base. For the mesylate and tartrate salts, integrate the counterion peaks (e.g., the sharp singlet of the MSA methyl group at ~2.3 ppm) against the API's phenyl protons to confirm a 1:1 stoichiometry.
  • Crystallinity (XRPD): X-ray Powder Diffraction must be performed to confirm a crystalline lattice. The absence of a "halo" baseline validates that the protocols successfully avoided the glassy/amorphous state[4].

  • Thermal Stability (DSC/TGA): Differential Scanning Calorimetry should reveal a single, sharp endothermic melting peak, indicating high phase purity and the absence of multiple polymorphs or solvates.

References

1.[4] Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link] 2.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information (NCBI). Available at: [Link] 3.[5] Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link] 4.[2] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available at: [Link] 5.[3] Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available at: [Link]

Sources

Application Note: Monitoring the Synthesis of 4-Phenylpiperidin-4-ol using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The 4-phenylpiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including analgesics, antipsychotics, and anti-tuberculosis drugs.[1][2] Its synthesis, most commonly achieved via the Grignard reaction between a phenylmagnesium halide and a suitable 4-piperidone precursor, requires careful monitoring to ensure reaction completion, minimize byproduct formation, and maximize yield.[1]

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time, qualitative monitoring of this synthesis.[3] It is a rapid, cost-effective, and highly efficient method for separating components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4] This application note provides a comprehensive guide with detailed protocols for developing and implementing robust TLC systems to monitor the synthesis of 4-phenylpiperidin-4-ol, ensuring scientific integrity and reproducible results for researchers and drug development professionals.

Synthetic Pathway Overview: The Grignard Approach

A prevalent route to 4-phenylpiperidin-4-ol involves the nucleophilic addition of a phenyl Grignard reagent to an N-protected 4-piperidone, such as N-Boc-4-piperidone.[5] The N-Boc protecting group prevents side reactions involving the piperidine nitrogen. The reaction is typically followed by an acidic workup to protonate the intermediate alkoxide and can be followed by a subsequent deprotection step to yield the final product.

Key Reaction Species to Monitor:

  • Starting Material 1 (SM1): N-Boc-4-piperidone (a moderately polar ketone).

  • Starting Material 2 (SM2): Bromobenzene (used to form the Grignard reagent; non-polar).

  • Intermediate Product (Int-P): N-Boc-4-phenylpiperidin-4-ol (a tertiary alcohol, more polar than SM1).

  • Final Product (FP): 4-Phenylpiperidin-4-ol (a secondary amine and tertiary alcohol, significantly more polar).

  • Key Byproduct: Biphenyl, from the coupling of the Grignard reagent (non-polar).[6]

Principles of TLC Separation for this Synthesis

The success of TLC monitoring hinges on the principle of polarity. The stationary phase, silica gel, is highly polar. Compounds with greater polarity will adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • N-Boc-4-piperidone (SM1): As a ketone, it is moderately polar.

  • N-Boc-4-phenylpiperidin-4-ol (Int-P): The introduction of the hydroxyl (-OH) group significantly increases polarity through its ability to engage in hydrogen bonding with the silica gel. Therefore, the product (Int-P) is expected to have a lower Rf value than the starting ketone (SM1).[7]

  • Bromobenzene (SM2) and Biphenyl: These are non-polar hydrocarbons and will travel very high up the plate, exhibiting high Rf values.

  • 4-Phenylpiperidin-4-ol (FP): After deprotection, the presence of both the -OH group and the free N-H group makes this compound the most polar species, resulting in the lowest Rf value, often requiring a more polar mobile phase for effective elution.

Application Protocols: Materials and Methods

Materials and Equipment
  • TLC Plates: Merck Silica Gel 60 F-254 pre-coated aluminum plates.[3]

  • Solvents: Reagent grade or higher Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (Et3N).

  • Visualization:

    • UV Lamp (254 nm).

    • Glass dipping chamber or beaker for stains.

    • Heat gun or hot plate.

    • Potassium Permanganate (KMnO₄) stain.

    • p-Anisaldehyde stain.

  • Apparatus:

    • Glass TLC developing chamber with a lid.

    • Filter paper.

    • Glass capillary tubes for spotting.[3]

    • Pencil and ruler.

    • Forceps.

Recommended TLC Systems (Mobile Phases)

The choice of eluent is critical for achieving good separation. A binary mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate) is a common starting point.[8] For piperidine derivatives, which are basic, the addition of a small amount of a base like Triethylamine (Et3N) is crucial to prevent "tailing" or streaking on the acidic silica gel.[7][9]

TLC System Typical Application Analyte Expected Rf (Approximate) Rationale & Comments
System A: 70:30 Hexanes:Ethyl AcetateMonitoring Grignard ReactionN-Boc-4-piperidone (SM1)0.45Provides good separation of the moderately polar starting material from non-polar species.
N-Boc-4-phenylpiperidin-4-ol (Int-P)0.30The more polar product has a distinctly lower Rf than the starting material.
Bromobenzene/Biphenyl>0.80Non-polar compounds run near the solvent front.
System B: 95:5 DCM:Methanol + 1% Et3NMonitoring Deprotection StepN-Boc-4-phenylpiperidin-4-ol (Int-P)0.70A more polar system is needed to move the more polar compounds off the baseline.[7]
4-Phenylpiperidin-4-ol (FP)0.25The free amine and alcohol make this highly polar, resulting in a low Rf. The Et3N is essential to obtain a compact spot.
Step-by-Step Experimental Protocol
  • Chamber Preparation: Pour the chosen eluent (e.g., System A) into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Close the lid and allow the chamber to saturate for 5-10 minutes.[7] This ensures a vapor-rich environment for reproducible results.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material, "C" for a co-spot, and "RM" for the reaction mixture.

  • Sample Preparation: Dilute a small amount (~1 mg) of the N-Boc-4-piperidone starting material in ~0.5 mL of ethyl acetate. For the reaction mixture, withdraw a small aliquot (~5-10 µL) from the reaction vessel and quench it in a vial containing ~0.5 mL of ethyl acetate and a drop of saturated NH₄Cl solution (to destroy any remaining Grignard reagent).

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the prepared starting material solution onto the "SM" lane on the baseline.

    • Apply a spot of the quenched reaction mixture to the "RM" lane.

    • On the "C" lane, first spot the starting material, then carefully apply a spot of the reaction mixture directly on top of it. This co-spot is crucial for confirming the identity of the starting material in the reaction lane.[4]

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Techniques

A multi-step visualization process is recommended for comprehensive analysis.

  • UV Light (Non-destructive): First, examine the dried plate under a UV lamp at 254 nm.[10] The phenyl-containing product and any remaining bromobenzene or biphenyl byproduct will appear as dark spots against the green fluorescent background.[11] Lightly circle these spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain (Oxidative, Selective):

    • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water containing 1.25 mL of 10% NaOH.[10]

    • Procedure: Briefly dip the TLC plate into the KMnO₄ stain using forceps. Remove excess stain by touching the edge to a paper towel.

    • Results: The product's tertiary alcohol will react with the permanganate, appearing as a yellow or light brown spot on a purple background.[11] This is highly effective for confirming the presence of the product, as the starting ketone is unreactive.

  • p-Anisaldehyde Stain (General, Charring):

    • Preparation: Carefully mix 135 mL of absolute ethanol, 5 mL of concentrated H₂SO₄, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

    • Procedure: Dip the plate in the stain, remove excess, and gently warm with a heat gun until colored spots appear.

    • Results: This stain reacts with most organic compounds, especially nucleophiles like alcohols, to produce a range of colored spots on a faint pink background.[10]

Interpretation of Results

Monitoring the reaction over time will show a clear progression on the TLC plate.

  • t = 0 (Start of reaction): A strong spot corresponding to the N-Boc-4-piperidone starting material will be visible in the "RM" lane, which aligns perfectly with the "SM" lane and the lower spot in the "C" lane.

  • t = x hours (Reaction in progress): The intensity of the starting material spot in the "RM" lane will decrease. A new, lower-Rf spot corresponding to the N-Boc-4-phenylpiperidin-4-ol product will appear and intensify over time.

  • t = completion: The starting material spot in the "RM" lane will be completely gone, and the product spot will be at its maximum intensity.

Calculating the Retention Factor (Rf): The Rf value is a ratio that helps identify compounds. It is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A complete reaction for the Grignard step, analyzed with System A, would show the disappearance of the spot at Rf ≈ 0.45 and the appearance of a new, prominent spot at Rf ≈ 0.30 that is UV active and stains positive with KMnO₄.

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_Reaction Synthesis Step cluster_TLC_Process TLC Analysis cluster_Visualization Visualization & Interpretation Reaction Grignard Reaction in Flask Sample 1. Aliquot & Quench Reaction->Sample Periodic Sampling Spot 2. Spot Plate (SM, C, RM) Sample->Spot Develop 3. Develop in Chamber Spot->Develop Dry 4. Dry Plate Develop->Dry UV 5. View under UV (254 nm) Dry->UV Stain 6. Apply Chemical Stain (e.g., KMnO4) UV->Stain Analyze 7. Analyze Spots & Calculate Rf Stain->Analyze Decision Reaction Complete? Analyze->Decision Decision->Reaction No, continue reaction Workup Workup Decision->Workup Yes, proceed to workup

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Solution(s)
Streaking/Tailing of Spots 1. Compound is too acidic/basic for silica gel.[7]2. Sample is overloaded (too concentrated).3. Eluent polarity is inappropriate.1. For basic piperidines, add 0.5-1% Triethylamine (Et3N) or NH₄OH to the mobile phase.[9]2. Dilute the sample solution before spotting.3. Adjust the eluent polarity; streaking can occur if it's too polar.
No Spots Visible 1. Compound is not UV-active.2. Sample is too dilute.3. Solvent level in chamber was above the baseline.1. Use a chemical stain (KMnO₄, p-anisaldehyde).[7]2. Concentrate the sample or spot multiple times in the same location, drying between applications.3. Ensure the origin is always above the solvent level in the chamber.
Rf is too Low (Spots at bottom) Eluent is not polar enough to move the compounds.Increase the proportion of the polar solvent in the mobile phase (e.g., change from 70:30 Hex:EtOAc to 50:50).
Rf is too High (Spots at top) Eluent is too polar, moving all compounds with the solvent front.Decrease the proportion of the polar solvent in the mobile phase (e.g., change from 70:30 Hex:EtOAc to 85:15).

Diagram: Troubleshooting Decision Tree

Troubleshooting Start Problem with TLC Plate? Streaking Spots are streaked/tailed Start->Streaking NoSpots No spots are visible Start->NoSpots RfIssue Rf is too high or too low Start->RfIssue AddBase Add 1% Et3N to eluent Streaking->AddBase Dilute Dilute sample Streaking->Dilute UseStain Use a chemical stain (KMnO4) NoSpots->UseStain Concentrate Concentrate sample & re-spot NoSpots->Concentrate RfLow Rf too low? RfIssue->RfLow RfHigh Rf too high? RfIssue->RfHigh IncreasePolarity Increase eluent polarity RfLow->IncreasePolarity DecreasePolarity Decrease eluent polarity RfHigh->DecreasePolarity

Caption: Decision tree for troubleshooting common TLC issues.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL website. [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Sciencemadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from Sciencemadness.org. [Link]

  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?. Quora. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry Department. [Link]

  • Patel, R. P., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports. [Link]

  • Beyond Labz. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from Beyond Labz. [Link]

  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. [Link]

  • University of California, Irvine. (n.d.). TLC Stains. Retrieved from UCI Faculty websites. [Link]

  • Wang, S., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from CU Boulder Organic Chemistry. [Link]

  • Indian Journal of Chemical Technology. (2002). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. [Link]

  • University of Massachusetts Boston. (n.d.). Grignard Reaction. Retrieved from UMass Boston ScholarWorks. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Retrieved from PMC. [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from University of Rochester Chemistry Department. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from Biotage. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving the yield of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in large-scale synthesis. The piperidine scaffold is a crucial structural motif in numerous pharmaceuticals, making the efficient and stereoselective synthesis of its derivatives a significant focus in medicinal chemistry.[1][2] This guide offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this specific synthesis.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the synthesis, offering step-by-step solutions to enhance yield and purity.

Issue 1: Low Yield in the Grignard Reaction with Phenylmagnesium Halide

The addition of a phenyl Grignard reagent to a 3,5-dimethyl-4-piperidone precursor is a critical step in forming the desired tertiary alcohol.[3] However, this reaction is notoriously sensitive and can be challenging to control on a large scale.[4]

Question: My Grignard reaction is resulting in a low yield of the desired (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. What are the likely causes and how can I improve it?

Answer: Low yields in Grignard reactions at scale are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Preparation:

    • Grignard Reagent Activity: Ensure the phenylmagnesium halide is freshly prepared or properly stored to prevent degradation from moisture or air. The formation of the Grignard reagent itself can be a source of impurities.

    • Solvent Purity: Ethereal solvents like THF and diethyl ether must be scrupulously anhydrous. Water will quench the Grignard reagent, significantly reducing the effective concentration. Consider using 2-Methyltetrahydrofuran (2-MeTHF) as it can suppress side reactions like Wurtz coupling and is a greener solvent alternative.[5]

    • Starting Material Purity: Impurities in the 3,5-dimethyl-4-piperidone can interfere with the reaction. Ensure the starting ketone is of high purity.

  • Reaction Conditions:

    • Temperature Control: Grignard reactions are exothermic.[4] Inadequate temperature control on a large scale can lead to side reactions. A common side product is the enolization of the piperidone, which does not lead to the desired product. Maintain a low reaction temperature (e.g., -15 °C to 0 °C) during the addition of the Grignard reagent to minimize this.[6]

    • Addition Rate: Slow, controlled addition of the Grignard reagent to the piperidone solution is crucial. A rapid addition can cause localized temperature spikes and favor side-product formation.

    • Mixing: Inadequate agitation can lead to poor mass and heat transfer, creating localized "hot spots" and reducing yield.[7] Ensure the reactor is equipped with an appropriate stirrer for efficient mixing of the heterogeneous reaction mixture.

  • Work-up Procedure:

    • Quenching: The reaction should be quenched at a low temperature with a saturated aqueous solution of ammonium chloride. Quenching with strong acids can lead to dehydration of the tertiary alcohol product.

Experimental Protocol: Optimized Grignard Reaction

Parameter Recommendation Rationale
Solvent Anhydrous 2-MeTHFSuppresses Wurtz coupling, greener alternative.[5]
Temperature -15 °C to 0 °CMinimizes enolization and other side reactions.[6]
Grignard Addition Slow, dropwise additionPrevents localized overheating.
Stirring Vigorous mechanical stirringEnsures homogeneity and efficient heat transfer.[7]
Quenching Saturated aq. NH4Cl at 0 °CMild conditions to prevent product degradation.
Issue 2: Formation of Diastereomeric Impurities

Achieving high diastereoselectivity for the (3R,5R) configuration is critical. The formation of other stereoisomers complicates purification and reduces the yield of the target compound.

Question: I am observing significant amounts of diastereomeric impurities in my final product. How can I improve the stereoselectivity of the synthesis?

Answer: Controlling stereoselectivity is paramount. The approach to the piperidone by the Grignard reagent is influenced by the existing stereocenters at the 3 and 5 positions.

  • Chelation Control: The stereochemical outcome can often be directed by chelation. The use of a Grignard reagent in the presence of certain metal salts (e.g., CeCl₃ - the Luche reduction conditions) can sometimes alter the facial selectivity of the nucleophilic attack. While more commonly used for reductions, exploring chelation-assisting additives is a valid strategy.

  • Protecting Group Strategy: The nature of the nitrogen protecting group on the piperidine ring can influence the conformation of the ring and thus the direction of nucleophilic attack. Experiment with different protecting groups (e.g., Boc, Cbz, Benzyl) to find one that favors the desired diastereomer.

  • Temperature: As with yield, lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

dot

Stereoselectivity_Factors cluster_Factors Controlling Factors Piperidone 3,5-Dimethyl-4-piperidone TransitionState Transition State Piperidone->TransitionState Grignard Phenylmagnesium Halide Grignard->TransitionState Product_R_R (3R,5R)-Product (Desired) TransitionState->Product_R_R Lower Energy Product_Other Other Diastereomers (Undesired) TransitionState->Product_Other Higher Energy Temperature Low Temperature Temperature->TransitionState Chelation Chelating Agents Chelation->TransitionState ProtectingGroup N-Protecting Group ProtectingGroup->TransitionState

Caption: Factors influencing the stereochemical outcome of the Grignard reaction.

Issue 3: Difficulties with Product Purification and Isolation

The polarity of the 4-phenylpiperidin-4-ol can make it challenging to isolate from the reaction mixture, and residual impurities can be difficult to remove at scale.

Question: My product is difficult to purify, and I am experiencing significant losses during crystallization. What can I do to improve the isolation process?

Answer: A robust purification strategy is essential for achieving high purity and yield on a large scale.

  • Extraction and Washing:

    • After quenching the Grignard reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.

    • Washing the combined organic layers with brine can help to remove water and some water-soluble impurities.

  • Crystallization:

    • Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Ethanol is often a good starting point for the recrystallization of piperidin-4-ol derivatives.[8][9] A mixture of solvents, such as ethanol/water or ethyl acetate/heptane, may also be effective.

    • Cooling Rate: Slow cooling promotes the formation of larger, purer crystals and minimizes the trapping of impurities in the crystal lattice.[9] Crash cooling should be avoided.

    • Seeding: If you have a small amount of pure product, seeding the supersaturated solution can help to induce crystallization and improve crystal quality.

dot

Purification_Workflow Start Crude Reaction Mixture Quench Quench with aq. NH4Cl Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crystallize Recrystallize from Optimal Solvent System Concentrate->Crystallize Filter Filter Crystals Crystallize->Filter Dry_Final Dry Final Product Filter->Dry_Final Final_Product Pure (3R,5R)-Product Dry_Final->Final_Product

Sources

Technical Support Center: Resolving Solubility Issues of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the dissolution of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in Dimethyl Sulfoxide (DMSO). By understanding the properties of the compound and the solvent, and by following a systematic approach, most solubility challenges can be overcome, ensuring the accuracy and reproducibility of your experimental data.

Section 1: Understanding the Core Components

Successful dissolution begins with understanding the physicochemical properties of both the solute and the solvent.

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a piperidine derivative. Its structure contains several key features that influence its solubility: a bulky, nonpolar phenyl group, a polar hydroxyl group capable of hydrogen bonding, and a basic piperidine nitrogen atom.[][2][3] The overall structure suggests moderate lipophilicity and a tendency to form a stable crystalline lattice, which can make dissolution challenging.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[4][5][6] However, its utility is dependent on its proper handling and an awareness of its key properties.

Property Value / Description Significance for Dissolution
Molecular Formula (CH₃)₂SOThe sulfoxide group is highly polar, while the two methyl groups provide nonpolar character.[7]
Boiling Point 189 °C (372 °F)Its low volatility reduces evaporation and concentration changes in stock solutions at room temperature.[5][8]
Melting Point 18.5 °C (65.3 °F)DMSO can solidify in cool labs or refrigerators, requiring it to be warmed to room temperature before use.[7][8]
Hygroscopicity HighDMSO readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of lipophilic compounds.[9]
Solvent Type Polar AproticIt can accept hydrogen bonds but does not donate them, and its high dielectric constant helps to solvate a wide range of molecules.[4][7]

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when dissolving (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol in DMSO.

Q1: I've added DMSO to my compound, but it's not dissolving with simple mixing. What are the immediate first steps?

A1: This is a very common scenario, often resolved by addressing solvent quality and applying sufficient physical energy.

  • Verify DMSO Quality: The single most common cause of poor solubility for lipophilic compounds is water contamination in the DMSO.[9] DMSO is highly hygroscopic. Always use a fresh, sealed bottle of high-purity, anhydrous (<0.1% water) DMSO. For critical applications, use single-use ampules or aliquot a larger bottle under an inert gas like argon.[10]

  • Ensure Thermal Equilibrium: If your DMSO was stored in a cool location, it may be at a temperature below its melting point (~18.5°C) or simply too cold.[10] Ensure both the compound vial and the DMSO are at a stable ambient room temperature (e.g., 20-25°C) before you begin.

  • Apply Mechanical Agitation: Simple swirling is often insufficient to break down the crystal lattice of a solid. Cap the vial securely and vortex the solution vigorously for at least 2-5 minutes.[10] After vortexing, visually inspect the solution against a light source for any remaining undissolved particulates.[10]

Q2: I have vortexed the solution for several minutes, but there are still visible particles. What is the next step?

A2: If vigorous vortexing is insufficient, additional energy is required to overcome the compound's lattice energy.

  • Sonication: Use an ultrasonic bath. Sonication applies high-frequency sound waves, creating micro-cavitations that bombard the solid particles, breaking them apart and enhancing solvation.[11] Place the sealed vial in a sonicator bath for 15-30 minutes.[10] This is often the most effective method for stubborn compounds.

  • Gentle Warming (Use with Caution): Heating can increase solubility by providing thermal energy. However, it must be done carefully, as excessive heat can degrade both the compound and the DMSO itself.[9][12] Use a water bath set to a low temperature (e.g., 30-40°C) for a short period (10-15 minutes) while mixing.[9] Always consult the compound's data sheet for thermal stability information before applying heat.

Q3: My compound dissolved completely, but after storing it for a day (or a few hours), I see crystals or a precipitate. What happened?

A3: This phenomenon, known as precipitation or "crashing out," is typically due to changes in temperature or the creation of an unstable, supersaturated solution.

  • Temperature Fluctuations: If the solution was prepared at room temperature (or with gentle warming) and then stored at a lower temperature (e.g., 4°C), the solubility limit will decrease, causing the compound to precipitate.[10] If the compound is stable at room temperature, it is often best to store DMSO stocks there to avoid this issue.[13]

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out of the solution. The best practice is to prepare stock solutions at a concentration known to be well within the compound's solubility limit.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and precipitation.[9] To avoid this, it is highly recommended to aliquot the main stock solution into smaller, single-use volumes for long-term storage at -20°C or -80°C.[14]

Section 3: Systematic Troubleshooting and Protocols

For persistent issues, a structured approach is necessary. The following workflow provides a logical decision-making process for achieving complete dissolution.

G start Start: Compound Powder + High-Purity Anhydrous DMSO vortex Vortex Vigorously (2-5 minutes) start->vortex inspect1 Visually Inspect Solution vortex->inspect1 clear1 Solution is Clear inspect1->clear1 Yes particulates1 Particulates Remain inspect1->particulates1 No proceed Proceed with Experiment clear1->proceed sonicate Sonicate in Ultrasonic Bath (15-30 minutes) particulates1->sonicate inspect2 Visually Inspect Solution sonicate->inspect2 clear2 Solution is Clear inspect2->clear2 Yes particulates2 Particulates Remain inspect2->particulates2 No clear2->proceed warm Gentle Warming (30-40°C) (10-15 minutes) particulates2->warm inspect3 Visually Inspect Solution warm->inspect3 clear3 Solution is Clear inspect3->clear3 Yes particulates3 Particulates Remain inspect3->particulates3 No clear3->proceed reevaluate Re-evaluate Protocol: - Lower Concentration - Verify Compound Purity - Consider Co-solvent particulates3->reevaluate

Sources

Troubleshooting low purity in (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol .

This compound is a critical chiral intermediate in the synthesis of selective melanocortin-4 (MC4) receptor agonists (such as the clinical candidate [1]). Because impurities at this stage will drastically reduce the yield of subsequent urea-coupling or amidation steps, achieving >98% purity during extraction is mandatory.

Below is our self-validating standard operating procedure (SOP), followed by a root-cause troubleshooting guide for common purity failures.

Part 1: Self-Validating Extraction Protocol

To establish a baseline for troubleshooting, ensure your extraction follows this mechanistically validated workflow. The causality behind each step is designed to preemptively eliminate common impurities [2].

  • Catalyst Removal: Following the debenzylation of the 1-benzyl precursor using Pearlman's catalyst (Pd(OH)₂/C) in methanol, filter the crude mixture through a tightly packed Celite® pad.

    • Validation Check: The filtrate must be completely colorless. A gray tint indicates colloidal palladium carryover.

  • Solvent Exchange: Concentrate the methanolic filtrate via rotary evaporation to a thick residue.

  • Basification (Critical Step): Suspend the residue in a minimal volume of deionized water. Add saturated aqueous sodium carbonate (Na₂CO₃) dropwise until the aqueous phase reaches pH 11.

    • Causality: The secondary amine has a pKa of ~9.5. Adjusting strictly to pH 11 ensures >95% of the compound is in its neutral, lipophilic free-base form, preventing it from remaining water-soluble.

  • Liquid-Liquid Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL per gram of theoretical yield).

  • Washing & Drying: Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallization: Dissolve the crude solid in boiling acetonitrile and allow it to cool slowly to room temperature to yield analytically pure white needles.

ExtractionWorkflow Start Crude Hydrogenation Mixture (in MeOH + Pd(OH)2/C) Filter Filtration (Celite Pad) Start->Filter Remove Catalyst Evap Solvent Removal (Rotary Evaporation) Filter->Evap Filtrate Basify Aqueous Reconstitution & Basification (pH 11) Evap->Basify Concentrate LLE Liquid-Liquid Extraction (Ethyl Acetate / H2O) Basify->LLE Free-base Piperidine Dry Washing & Drying (Brine, Na2SO4) LLE->Dry Organic Layer Cryst Recrystallization (Acetonitrile) Dry->Cryst Crude Solid Pure Pure (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol (>98% Purity) Cryst->Pure Yield Isolation

Figure 1: Standard extraction and purification workflow for the piperidinol intermediate.

Part 2: Physicochemical Parameters

Understanding the physical data of your target molecule is the first step in diagnosing extraction failures.

Table 1: Physicochemical Data for Extraction Optimization

ParameterValue / TargetMechanistic Rationale
Amine pKa ~9.5Dictates the pH threshold required for complete free-basing.
Optimal Aqueous pH 11.0Ensures complete deprotonation for maximum organic partitioning.
Extraction Solvent Ethyl AcetateProvides an optimal partition coefficient (LogP) for the free base while leaving polar impurities in the aqueous phase.
Recrystallization Solvent AcetonitrileExploits the differential solubility between the desired (3R,5R)-isomer and other diastereomeric impurities [2].

Part 3: Troubleshooting FAQs

Q1: My final product contains significant amounts of the 1-benzyl starting material. How do I separate them during extraction? A: Separation via liquid-liquid extraction is nearly impossible because both the starting material (a tertiary amine) and the product (a secondary amine) have highly similar lipophilicities and pKa values.

  • Root Cause: Incomplete hydrogenolysis during the upstream reaction.

  • Solution: Do not attempt to fix this during the extraction phase. Prevent it by optimizing the hydrogenation reaction: ensure you are using 20% wt Pd(OH)₂/C and maintain H₂ pressure at 50 psi at 50°C for at least 18 hours [2].

Q2: The extracted solid has a grayish tint, and my NMR spectra show broad, unresolved peaks. What is the cause? A: This is a classic symptom of palladium (Pd) carryover. Fine colloidal palladium from the catalyst can pass through standard filter paper and coarse Celite pads, contaminating the organic extract and causing paramagnetic broadening in NMR analysis.

  • Solution: Double-pad your filtration funnel (Arbocel over Celite). If the methanolic filtrate remains gray, treat the solution with a metal scavenger resin (e.g., QuadraPure TU or SiliaBond Thiol) for 2 hours at room temperature prior to the final filtration.

Q3: I am experiencing low extraction yields, and the aqueous phase remains cloudy. What went wrong during the liquid-liquid extraction? A: A cloudy aqueous phase post-extraction indicates that the piperidine is still partially protonated and trapped in the aqueous layer as a salt or an emulsion.

  • Root Cause: The buffering capacity of residual formic acid (if transfer hydrogenation was used) or dissolved CO₂ lowered the pH unexpectedly during reconstitution.

  • Solution: Verify the pH of the aqueous phase after adding the crude residue. Use saturated Na₂CO₃ or 1M NaOH to strictly enforce a pH of ≥ 11 before introducing the ethyl acetate.

Q4: LC-MS shows the correct mass, but the melting point is broad and lower than expected. How do I improve stereochemical purity? A: You are likely seeing contamination from epimers (e.g., the meso form) generated during the initial piperidone synthesis or from trace impurities in the starting material.

  • Solution: The crude extraction will not resolve diastereomers. You must perform a strict recrystallization. Acetonitrile is the gold standard for this specific scaffold [3]. Dissolve the crude extract in minimal boiling acetonitrile, allow it to cool to room temperature without agitation, and collect the purified white needles.

TroubleshootingTree Issue Low Purity Detected Cause1 Residual 1-Benzyl Starting Material Issue->Cause1 Cause2 Palladium (Pd) Carryover Issue->Cause2 Cause3 Stereoisomeric Impurities Issue->Cause3 Cause4 Aqueous Salts / Poor Partitioning Issue->Cause4 Sol1 Increase H2 pressure or Pd(OH)2 loading Cause1->Sol1 Sol2 Use metal scavengers (e.g., QuadraPure) Cause2->Sol2 Sol3 Strict recrystallization from Acetonitrile Cause3->Sol3 Sol4 Ensure aqueous phase pH is ≥ 11 Cause4->Sol4

Figure 2: Root-cause analysis and targeted solutions for extraction purity failures.

References

  • Wikipedia Contributors. "PF-00446687." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Calabrese, A., Fradet, D., Hepworth, D., & Lansdell, M. (2005). Pharmaceutically active compounds (U.S. Patent Application Publication No. US 2005/0176772 A1). U.S. Patent and Trademark Office.
  • Lansdell, M. I., Hepworth, D., Calabrese, A., Brown, A. D., Blagg, J., Burring, D. J., ... & Wayman, C. (2010). Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Journal of Medicinal Chemistry, 53(8), 3183-3197. Available at:[Link]

Minimizing side reactions during the synthesis of phenylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-4PPO-001 Subject: Minimizing Side Reactions in Grignard Additions to Piperidin-4-ones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scaffold Challenge

You are likely accessing this guide because you are synthesizing a 4-arylpiperidin-4-ol core—a privileged scaffold found in analgesics (e.g., Loperamide), antipsychotics (e.g., Haloperidol), and NK1 antagonists.

The standard disconnection involves the nucleophilic addition of a phenyl Grignard reagent to an N-protected piperidin-4-one. However, this reaction is deceptively difficult. Users frequently report low yields (<40%) and high impurity profiles .

This guide addresses the two primary failure modes:

  • Enolization: The Grignard reagent acts as a base, not a nucleophile.

  • Dehydration: The resulting tertiary alcohol eliminates to form a tetrahydropyridine.

Module 1: The "Low Yield" Trap (Enolization)

User Issue

"I added 1.5 equivalents of Phenylmagnesium bromide to N-benzyl-4-piperidone, but after workup, I mostly recovered my starting ketone. The Grignard reagent was fresh."

Root Cause Analysis

The


-protons of piperidin-4-ones are relatively acidic. Grignard reagents (

) are hard bases. When

encounters the ketone, the rate of deprotonation (

) often exceeds the rate of nucleophilic addition (

). This forms a magnesium enolate, which reverts to the starting ketone upon aqueous quench.
The Solution: Organocerium Chemistry (Imamoto Conditions)

To suppress basicity and enhance nucleophilicity, you must transmetallate the Grignard to an organocerium species using anhydrous Cerium(III) Chloride (


). Cerium is more oxophilic, activating the carbonyl oxygen, while the organocerium reagent is less basic than the Grignard.
Protocol: Preparation of Anhydrous (Critical Step)

Commercially available


 must be dried rigorously. Failure to remove water will destroy your Grignard reagent.
  • Grinding: Pulverize

    
     rapidly in a mortar (it is hygroscopic) and transfer to a two-neck flask.
    
  • Stepwise Heating (Vacuum):

    • Connect to high vacuum (<0.5 mmHg).

    • Heat to 90°C for 2 hours (removes bulk water).

    • Ramp to 140–150°C for 2 hours.

    • Checkpoint: The solid should turn from a clumpy white mass to a fine, free-flowing powder.

  • Activation: While still hot, introduce Argon. Cool to room temperature.

  • Slurry Formation: Add anhydrous THF. Stir vigorously for 2 hours. The slurry should be milky white.

  • Transmetallation: Cool slurry to 0°C. Add

    
     dropwise. Stir for 1 hour before adding the ketone.
    
Mechanism Visualization

Grignard_vs_Cerium Ketone N-Protected Piperidin-4-one Grignard PhMgBr (Hard Base) Ketone->Grignard Standard Conditions Cerium Ph-CeCl2 (Soft Nucleophile) Ketone->Cerium Imamoto Conditions Enolate Magnesium Enolate (Dead End) Grignard->Enolate Deprotonation (Major Path) Alcohol Target: 4-Phenylpiperidin-4-ol Grignard->Alcohol Addition (Minor Path) Cerium->Alcohol Nucleophilic Addition Recovered Recovered Starting Material Enolate->Recovered Aqueous Quench

Figure 1: Comparison of reaction pathways. Standard Grignard conditions favor deprotonation (red), while organocerium conditions favor addition (green).

Module 2: The "Styrene" Impurity (Elimination)

User Issue

"I obtained the product, but NMR shows a significant alkene peak around 6.0 ppm. Recrystallization is difficult."

Root Cause Analysis

The product is a tertiary benzylic alcohol . These are exceptionally prone to E1 elimination under acidic conditions because the resulting carbocation is stabilized by both the phenyl ring and the piperidine ring. The byproduct is 4-phenyl-1,2,3,6-tetrahydropyridine .

Common Triggers:

  • Quenching with strong acid (HCl,

    
    ).
    
  • Heating during workup or solvent removal.

  • Using acidic silica gel during chromatography.

Troubleshooting Protocol: The "Cold-Buffer" Workup
ParameterStandard (Risky)Optimized (Safe)
Quench Reagent 1M HCl or

Saturated

(aq) or 10% AcOH
Temperature Room Temp / Exothermic0°C (Ice Bath)
pH Target pH < 2pH 8–9 (Basify with

if needed)
Drying Agent

(slightly acidic)

or

Corrective Action:

  • Quench: Pour the reaction mixture slowly into an ice-cold solution of saturated

    
    .
    
  • Extraction: Extract immediately with EtOAc or DCM.

  • Chromatography: If purifying by silica gel, pre-wash the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites on the silica.

Elimination Pathway Visualization

Elimination_Risk cluster_prevention Prevention Strategy Alcohol 4-Phenylpiperidin-4-ol (Tertiary Alcohol) Carbocation Benzylic Carbocation (Highly Stable) Alcohol->Carbocation Protonation & -H2O Acid Acidic Workup (H+) Alkene Tetrahydropyridine (Impurity) Carbocation->Alkene -H+ (Elimination) Buffer Use NH4Cl Buffer Keep Cold

Figure 2: The mechanism of acid-catalyzed dehydration. The stability of the benzylic carbocation drives the formation of the alkene impurity.

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use N-Boc-4-piperidone instead of N-Benzyl? A: Yes, but with caution. The Boc group is acid-labile. If you use the organocerium method (


), the reaction is Lewis-acidic. Ensure the reaction temperature stays below 0°C during the addition. During workup, strictly avoid HCl, or you will deprotect the amine and dehydrate the alcohol simultaneously.

Q: My


 turned yellow during drying. Is it safe to use? 
A:  No. Yellowing indicates hydrolysis to cerium oxide/hydroxide species (often due to air leaks or insufficient vacuum). The powder must be white. Discard and restart with fresh heptahydrate.

Q: Why not use LaCl3 instead of CeCl3? A: Lanthanum chloride is also effective (as part of the soluble


 complex), but 

is historically the standard for "Imamoto conditions" and is generally cheaper. The mechanism of suppression of enolization is identical.

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1][2] Journal of the American Chemical Society, 111(12), 4392–4398.

  • Imamoto, T., & Takeda, N. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents."[2] Organic Syntheses, 76, 228.

  • Vardanyan, R., & Hruby, V. "Synthesis and biological evaluation of new opioid agonists." Future Medicinal Chemistry, 6(4), 385–412. (Context on 4-phenylpiperidine scaffolds).

Sources

Technical Support Center: Optimizing Chiral Column Selection for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the enantioselective analysis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on chiral column selection, method development, and troubleshooting. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure the success of your chiral separations.

Introduction to the Challenge

(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a chiral molecule with two stereocenters. The accurate quantification of its enantiomers is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[1] The success of this separation hinges on the selection of an appropriate CSP and the optimization of chromatographic conditions to achieve sufficient enantiomeric recognition.[2]

This guide provides a structured approach to method development and offers solutions to common challenges encountered during the analysis of this and structurally related piperidine compounds.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the chiral analysis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

Q1: What is the best starting point for chiral column selection for a 4-phenylpiperidine derivative?

A1: For initial screening, polysaccharide-based CSPs are highly recommended due to their broad applicability and proven success with a wide range of chiral compounds, including piperidine derivatives.[3][4] Specifically, columns from the Daicel CHIRALPAK® and CHIRALCEL® series are excellent starting points.

  • Expert Insight: The chiral recognition mechanism of polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] The phenyl and hydroxyl groups on your analyte are key interaction sites.

A screening approach using a few select columns is the most efficient strategy.[1] A recommended initial screening set is presented in the table below.

Q2: What are the typical mobile phase compositions for separating piperidine derivatives on polysaccharide columns?

A2: Normal-phase chromatography is most common for these types of compounds. A typical mobile phase consists of a non-polar solvent, such as n-hexane, and a polar alcohol modifier, like isopropanol (IPA) or ethanol.[6]

  • Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By adjusting the alcohol percentage, you can modulate the retention and selectivity of the separation.[7]

For basic compounds like piperidines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Adding a small amount (0.1%) of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape.[6][7]

Q3: My analyte is not retaining on the column, or it's eluting too quickly. What should I do?

A3: If you observe very short retention times, it indicates that the mobile phase is too strong. In a normal-phase system, this means the percentage of the alcohol modifier is too high.

  • Actionable Advice: Systematically decrease the percentage of the alcohol modifier (e.g., from an initial 20% IPA down to 10%, then 5%). This will increase the analyte's interaction with the stationary phase and lead to longer retention times, which often improves the chances of resolving the enantiomers.

Q4: Is it necessary to control the column temperature?

A4: Absolutely. Temperature is a critical parameter in chiral chromatography as it affects the thermodynamics of the interactions between the enantiomers and the CSP.[7]

  • Expert Insight: Generally, lower temperatures tend to increase resolution, but this is not a universal rule.[7] It is crucial to use a column oven to maintain a stable and reproducible temperature. During method development, it is advisable to test a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition for your separation.[6]

Experimental Protocols & Method Development

A logical, stepwise approach is key to efficient method development.

Workflow for Chiral Column and Mobile Phase Screening

Below is a DOT script visualizing the decision-making process for initial screening.

Chiral_Screening_Workflow cluster_setup Preparation cluster_screening Screening Protocol Prep Prepare Racemic Standard (1 mg/mL in Mobile Phase) Start Start Screening Prep->Start Column1 Screen Column 1: Polysaccharide (Amylose-based) (e.g., CHIRALPAK IA) Start->Column1 MP1 Mobile Phase A: Hexane/IPA (90:10) + 0.1% DEA Column1->MP1 MP2 Mobile Phase B: Hexane/Ethanol (90:10) + 0.1% DEA Column1->MP2 Decision1 Separation? MP1->Decision1 Decision2 Separation? MP1->Decision2 MP2->Decision1 MP2->Decision2 Column2 Screen Column 2: Polysaccharide (Cellulose-based) (e.g., CHIRALCEL OD-H) Decision1->Column2 No Optimize Optimize Separation Decision1->Optimize Yes Column2->MP1 Column2->MP2 Decision2->Optimize Yes Stop Consult Further Options Decision2->Stop No Troubleshooting_Workflow cluster_problem Identify Problem cluster_solution Troubleshooting Steps cluster_outcome Outcome Problem Chromatographic Issue NoSep No/Poor Resolution Problem->NoSep Tailing Peak Tailing Problem->Tailing Drift Retention Time Drift Problem->Drift ChangeCSP Screen Different CSP NoSep->ChangeCSP Primary Action OptimizeMP Optimize Mobile Phase (% Alcohol, Alcohol Type) NoSep->OptimizeMP Secondary Action AddBase Add/Increase Basic Modifier (DEA) Tailing->AddBase CheckEquil Check Equilibration Time & MP Prep Drift->CheckEquil CheckTemp Verify Temp Control Drift->CheckTemp Success Problem Solved ChangeCSP->Success AdjustTemp Adjust Temperature OptimizeMP->AdjustTemp LowerFlow Lower Flow Rate AdjustTemp->LowerFlow LowerFlow->Success AddBase->Success CheckEquil->Success CheckTemp->Success

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethylpiperidine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and materials science increasingly rely on conformationally constrained secondary amines, synthesizing 3,5-dimethylpiperidine derivatives has become a critical bottleneck. The presence of methyl groups at the C3 and C5 positions introduces severe steric hindrance during ring closure.

This guide is engineered for researchers and process chemists. It provides mechanistic insights, self-validating troubleshooting protocols, and quantitative data to resolve cyclization failures.

Part 1: Diagnostic Workflow for Cyclization Failures

Before adjusting your reagents, use the diagnostic logic tree below to identify the root cause of your ring closure failure based on your chosen synthetic pathway.

Troubleshooting Start Ring Closure Attempted (3,5-Dimethyl Precursor) CheckYield Yield < 50% or reaction incomplete? Start->CheckYield IdentifyMethod Identify Cyclization Method CheckYield->IdentifyMethod Yes RedAmin Reductive Amination (Acyclic Precursor) IdentifyMethod->RedAmin Hydrog Pyridine Hydrogenation IdentifyMethod->Hydrog StericClash 1,3-Diaxial Steric Clash in Iminium Intermediate RedAmin->StericClash Diagnose Issue CatPoison Catalyst Surface Hindrance Hydrog->CatPoison Diagnose Issue SolRedAmin Add Ti(OiPr)4 & NaBH(OAc)3 (Force Imine Formation) StericClash->SolRedAmin Resolution SolHydrog Switch to 10% Pd/C or Ru/C Adjust H2 Pressure CatPoison->SolHydrog Resolution

Troubleshooting workflow for diagnosing 3,5-dimethylpiperidine ring closure failures.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does ring closure stall when synthesizing 3,5-dimethylpiperidine compared to unsubstituted piperidines? A: The causality lies in conformational thermodynamics. In a six-membered piperidine ring, substituents strongly prefer the equatorial position to minimize steric repulsion. During the cyclization transition state, the forming ring must navigate A(1,3) strain and 1,3-diaxial interactions[1]. If the reaction attempts to form the trans-isomer, one methyl group is forced into an axial position. This creates a severe 1,3-diaxial steric clash with the axial protons at the C1 and C5 positions, drastically raising the activation energy barrier and stalling the reaction.

Q: How does the choice of cyclization method dictate the cis/trans isomeric ratio? A: It depends on whether the reaction operates under thermodynamic or kinetic control. Reductive amination of acyclic precursors (like 1,5-diketones) is an equilibrium-driven process that overwhelmingly funnels into the cis-isomer (diequatorial) because it is the lowest-energy thermodynamic state. To access the sterically hindered trans-isomer, you must bypass acyclic cyclization and use catalytic hydrogenation of 3,5-dimethylpyridine. Specific catalysts, such as 10% Pd/C, can kinetically trap the trans configuration before thermodynamic equilibration occurs, yielding up to a 70:30 trans:cis ratio[2].

Stereochem Precursor Acyclic Precursor Cyclization Cyclization Transition State Precursor->Cyclization Equatorial Equatorial-Equatorial (Minimal Hindrance) Cyclization->Equatorial Favorable Pathway Axial 1,3-Diaxial Interaction (Severe Steric Clash) Cyclization->Axial High Energy Pathway Cis cis-3,5-Dimethylpiperidine (Thermodynamic Product) Equatorial->Cis Trans trans-3,5-Dimethylpiperidine (Kinetic/Forced Product) Axial->Trans Requires kinetic control

Thermodynamic vs. kinetic pathways dictating cis/trans isomerism during cyclization.

Part 3: Troubleshooting Guide - Reductive Amination of Acyclic Precursors

Symptom: Low yield (<40%), accumulation of uncyclized intermediates, or over-alkylation during the cyclization of 1,5-diketones or amino-aldehydes. Root Cause: The bulky 3,5-dimethyl groups sterically hinder the nucleophilic attack of the amine on the carbonyl carbon. If a highly reactive reducing agent (like NaBH₄) is used, it will prematurely reduce the unreacted carbonyl into an alcohol before the sterically hindered iminium ion has time to fully form, permanently halting ring closure[3].

Self-Validating Protocol: Titanium-Mediated Reductive Amination

To overcome steric hindrance, we utilize Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to force imine formation, followed by a mild, selective reduction[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the acyclic precursor (1.0 eq) and primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Causality: The strong Lewis acidity coordinates the carbonyl oxygen, increasing its electrophilicity and overcoming the steric bulk of the adjacent methyl groups to drive imine formation[4].

  • Imine Maturation (Validation Step): Stir the mixture at room temperature for 6–8 hours. Self-Validation Check: Do not proceed to reduction blindly. Monitor the reaction via GC-MS or TLC. Wait until the carbonyl starting material is >95% consumed.

  • Selective Reduction: Cool the reaction vessel to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise. Causality: NaBH(OAc)₃ is sterically bulky and electronically mild; it will selectively reduce the formed iminium ion without touching any residual ketones[4],[3].

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 30 minutes to precipitate titanium salts as a white solid. Filter through a Celite pad, extract the filtrate with dichloromethane, and concentrate in vacuo.

Part 4: Troubleshooting Guide - Pyridine Hydrogenation (Industrial Scale)

Symptom: Incomplete conversion of 3,5-dimethylpyridine or poor selectivity for the desired diastereomer. Root Cause: The planar pyridine ring must adsorb flatly onto the heterogeneous metal catalyst surface to undergo hydrogenation. The 3,5-dimethyl groups create physical bulk that impedes this flat adsorption, leading to drastically slower hydrogenation rates compared to unsubstituted pyridine[5].

Self-Validating Protocol: High-Pressure Catalytic Hydrogenation

Step-by-Step Methodology:

  • Catalyst Selection:

    • For the cis-isomer (thermodynamic): Load 3% Ru/C (Ruthenium on carbon) at 5 mol%[2].

    • For the trans-isomer (kinetic): Load 10% Pd/C (Palladium on carbon) at 10 mol%[2].

  • Solvent Preparation: Dissolve 3,5-dimethylpyridine in a polar protic solvent (e.g., glacial acetic acid or ethanol). Causality: Acetic acid facilitates rapid proton transfer to the nitrogen, breaking aromaticity and accelerating the reduction of the sterically hindered ring[5].

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas (40 bar for Ru/C; ambient balloon pressure for Pd/C). Heat to 150°C if using Ru/C[2].

  • Reaction Monitoring (Validation Step): Monitor the internal pressure gauge. Self-Validation Check: The reaction is complete when hydrogen uptake ceases (the pressure drop flatlines for at least 30 minutes).

  • Workup: Cool the reactor to room temperature, vent the H₂ gas safely, and purge with N₂. Filter the catalyst through Celite under an inert atmosphere to prevent spontaneous catalyst ignition, then concentrate the product.

Part 5: Quantitative Data Summary

The table below summarizes the efficacy of various reagents and catalysts in overcoming 3,5-dimethyl steric hindrance, allowing you to select the optimal conditions for your target isomer.

Cyclization MethodReagent / Catalyst SystemPrimary MechanismTarget IsomerTypical Yield / Conversion
Reductive Amination NaBH(OAc)₃ + Ti(OiPr)₄Lewis acid-forced imine formationCis (Diequatorial)>85%
Reductive Amination NaBH₄ (Standard)Non-selective direct reductionMixed / Incomplete<40% (High side-products)
Hydrogenation 3% Ru/C (150°C, 40 bar)Thermodynamic surface reductionCis>95%
Hydrogenation 10% Pd/C (Ambient H₂)Kinetic surface trappingTrans (70:30 dr)~70%

References

  • TUODA. "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis". TUODA Industrial.[Link]

  • Chow, Y. L., et al. "A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction". ResearchGate.[Link]

  • Asano, K., et al. "Can Heteroarenes/Arenes Be Hydrogenated Over Catalytic Pd/C Under Ambient Conditions?". D-NB.[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.[Link]

Sources

Removing residual solvents from (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol crystals

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Purification

Executive Summary & Context

This technical guide addresses the removal of recalcitrant residual solvents from (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol . As a key intermediate in the synthesis of mu-opioid antagonists like Alvimopan , this molecule presents unique solid-state challenges.

The "4-ol" moiety and the secondary amine create a complex hydrogen-bonding network, while the phenyl ring and dimethyl-piperidine scaffold create hydrophobic pockets. This duality often leads to the formation of channel solvates or inclusion complexes with common process solvents (Toluene, Ethanol, Isopropanol), making standard vacuum drying ineffective.

Diagnostic: Surface vs. Lattice Solvent

Q: Why won't the solvent levels drop below ICH limits even after 48 hours of vacuum drying?

A: You are likely dealing with a Lattice Solvate , not surface adsorption. Standard vacuum drying removes surface solvents. If your solvent levels plateau (e.g., sticking at ~3% wt/wt) regardless of time, the solvent is effectively part of the crystal structure.

Diagnostic Workflow:

  • TGA (Thermogravimetric Analysis): A sharp weight loss step at a specific temperature (often above the solvent's boiling point) indicates a solvate.

  • DSC (Differential Scanning Calorimetry): Look for a desolvation endotherm prior to the melting point.

  • Microscopy: Large, blocky crystals often trap solvent in inclusions.

DesolvationLogic Start High Residual Solvent Detected TGA Run TGA/DSC Analysis Start->TGA Result1 Weight loss < Boiling Point (Gradual) TGA->Result1 Result2 Weight loss > Boiling Point (Step-wise) TGA->Result2 Diagnosis1 Diagnosis: Surface Adsorption Result1->Diagnosis1 Diagnosis2 Diagnosis: Lattice Solvate/Inclusion Result2->Diagnosis2 Action1 Action: Milling + Std Vacuum Drying Diagnosis1->Action1 Action2 Action: Solvent Displacement / Reslurry Diagnosis2->Action2

Figure 1: Decision tree for selecting the appropriate desolvation strategy based on thermal analysis.

Protocol A: Removing Toluene (The Hydrophobic Trap)

Problem: Toluene is often used in the Grignard or arylation steps to form the phenyl-piperidine core. It lodges in the hydrophobic channels of the crystal lattice. Risk: Toluene is an ICH Class 2 solvent (Limit: 890 ppm).

The Solution: "Digestive" Displacement Do not attempt to dry Toluene out with heat alone; you will degrade the API before the Toluene leaves. You must "wash" the lattice with a solvent that dissolves the crystal surface slightly, allowing Toluene to escape, but then recrystallizes the API.

Step-by-Step Protocol:

  • Solvent Selection: Use Ethanol/Water (90:10) . The water acts as an anti-solvent to prevent total dissolution, while Ethanol allows partial surface digestion.

  • Slurry Formation: Suspend the crystals in 5 volumes of the solvent mixture.

  • Thermal Cycling:

    • Heat to 50°C (below reflux) for 2 hours.

    • Cool slowly to 20°C over 4 hours.

    • Mechanism:[1][2][3][4][5] This "Ostwald Ripening" process dissolves small, defective (solvent-rich) crystals and redeposits the API onto larger, purer crystals.

  • Filtration: Filter and wash with Heptane (Class 3 solvent) to displace surface Ethanol.

Protocol B: Removing Alcohols (The Hydrogen-Bond Trap)

Problem: Ethanol or Isopropanol (IPA) form strong hydrogen bonds with the 4-hydroxyl and piperidine amine. The Solution: Vacuum Hydration (Water Displacement) [6]

This counter-intuitive method uses water vapor to displace organic solvents. Water is a smaller molecule with higher H-bond capability. It penetrates the lattice, "kicks out" the alcohol, and forms a hydrate (or simply wets the solid). Water is easily removed or is acceptable (Class 3/non-toxic).

Step-by-Step Protocol:

  • Setup: Place the API in a vacuum oven.

  • Humidification: Introduce a tray of water into the bottom of the oven (or inject steam if using a dryer).

  • Cycle:

    • Apply vacuum (target 100 mbar).

    • Heat to 40-50°C .

    • Maintain for 12-24 hours in the presence of water vapor.

  • Final Drying: Remove the water source. Increase vacuum to <10 mbar to remove the absorbed water.

Why this works: The lattice affinity for Water > Alcohol. The exchange is thermodynamically favorable.

Displacement Crystal Crystal (Alcohol Trapped) Exchange Lattice Exchange Crystal->Exchange H-Bonds Vapor Water Vapor (Introduced) Vapor->Exchange Penetration Result Crystal (Hydrated) Exchange->Result Stable Waste Alcohol (Released) Exchange->Waste Vacuum

Figure 2: Mechanism of Vacuum Hydration. Water vapor competes for hydrogen bonding sites, displacing the larger organic solvent.

Compliance Data: ICH Q3C Limits

Ensure your final specifications align with these limits.

SolventClassificationPDE (mg/day)Concentration Limit (ppm)Removal Difficulty
Toluene Class 28.9890 High (Hydrophobic Inclusion)
Methanol Class 230.03000 Medium (H-Bonding)
Ethanol Class 350.05000 Medium (Solvate Formation)
Isopropanol Class 350.05000 Medium (Solvate Formation)
Heptane Class 350.0*5000 Low (Surface only)

*Class 3 solvents are generally limited by GMP to 0.5% (5000 ppm), though higher levels may be acceptable with justification.[7]

References & Authority

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021).[8] Defines toxicity classes and PDE limits. Link

  • Method for removal of residual organic solvents from a crystalline bulk substance. (EP0900582A1). Describes the "Vacuum Hydration" technique for phenylpiperidine derivatives. Link

  • Process for resolving chiral piperidine alcohol. (US 2008/0051579 A1). Details the synthesis and crystallization of the (3R,5R) intermediate using ethanol/camphorsulfonic acid. Link

  • A novel process of residual solvent removal. (EP 2500072 A1). Discusses ultrasonic treatment during crystallization to prevent solvent inclusion in Alvimopan-related compounds. Link

Sources

Technical Support Center: Stabilizing (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol (often a key intermediate in the synthesis of opioid receptor ligands like Picenadol analogs).

This scaffold combines a secondary amine (piperidine) with a tertiary alcohol, creating a "perfect storm" for hygroscopicity, particularly in its halide salt forms (HCl, HBr). The high aqueous solubility of the protonated amine, combined with the hydrogen-bonding capacity of the hydroxyl group, often leads to deliquescence.

Status: Operational Role: Senior Application Scientist Topic: Hygroscopicity Management & Solid-State Optimization

🔬 Module 1: The Core Issue (Root Cause Analysis)

Q: Why is my (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol HCl salt turning into an oil/gum upon exposure to air?

A: This is a classic manifestation of deliquescence driven by a mismatch between lattice energy and hydration energy.

  • The Mechanism: Your compound contains a piperidine nitrogen (

    
    ) and a tertiary alcohol. In the Hydrochloride (HCl) form, the chloride ion is small and has a high charge density, which creates a strong driving force to coordinate with atmospheric water.
    
  • The Cascade:

    • Adsorption: Water molecules adsorb onto the crystal surface, hydrogen-bonding with the C4-hydroxyl group.

    • Dissolution: The high solubility of the HCl salt lowers the critical relative humidity (

      
      ). If ambient RH > 
      
      
      
      , the solid dissolves in its own sorbed water.
    • Amorphization: Once dissolved, if the water evaporates or conditions change, the compound often fails to recrystallize, remaining as a sticky amorphous gum (glass) which is even more hygroscopic.

Technical Recommendation: Stop drying the HCl salt repeatedly. You must likely change the counter-ion to one that increases the lattice energy and hydrophobicity.

🧪 Module 2: Salt Selection & Engineering (The Fix)

Q: Which counter-ion should I switch to?

A: You need a counter-ion that is larger, less mobile, and capable of "packing" the lattice more tightly to exclude water. Based on the 4-phenylpiperidine scaffold, we recommend the following hierarchy:

Table 1: Recommended Counter-ion Screen for Hygroscopicity Reduction

PriorityCounter-ionRationale for (3R,5R)-Piperidinol ScaffoldExpected Outcome
1 (Top) Fumarate (1:1 or 2:1)Dicarboxylic acid capable of bridging two piperidine units; excellent hydrogen bond network stability.High MP crystalline solid; non-hygroscopic up to 80% RH.
2 Succinate Similar to fumarate but more flexible; good for forming stable lattices with rigid piperidines.Moderate MP; good handling properties.
3 p-Toluenesulfonate (Tosylate) Large, lipophilic anion. The aromatic ring stacks with the 4-phenyl group of your API (π-π interactions).Very low water uptake; often crystallizes easily.
4 Napadisylate Extremely large, hydrophobic counter-ion. Used for "problematic" hygroscopic bases.[1][2][3]Extremely stable; very low solubility (may affect dissolution).
Avoid Chloride, Bromide, AcetateHigh charge density (halides) or low MP (acetate).Deliquescent; difficult to handle.
Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Sticky/Hygroscopic Salt CheckPurity Check Chemical Purity (>98%?) Start->CheckPurity Purify Purify Free Base (Chromatography) CheckPurity->Purify No Screen1 Screen Class 1 Acids (Fumaric, Succinic, Maleic) CheckPurity->Screen1 Yes Purify->Screen1 Result1 Crystalline Solid? Screen1->Result1 Screen2 Screen Lipophilic Acids (Tosylate, Napadisylate) Result1->Screen2 No (Oils/Gums) Optimize Optimize Crystallization (Solvent: IPA/EtOAc) Result1->Optimize Yes Screen2->Optimize DVS Validate with DVS (<2% weight gain @ 80% RH) Optimize->DVS

Caption: Logical workflow for selecting a stable salt form when the initial halide salt fails due to hygroscopicity.

⚙️ Module 3: Crystallization & Handling Protocols

Q: I cannot change the salt form (regulatory/process reasons). How do I handle the hygroscopic HCl salt?

A: If you are locked into the HCl salt, you must control the thermodynamic form and the environmental history .

Protocol A: Isolating the Most Stable Polymorph

Amorphous forms absorb water orders of magnitude faster than crystalline forms. You must ensure high crystallinity.

  • Solvent System: Avoid Methanol or Ethanol (which can form solvates that collapse upon drying).

  • Recommended Solvent: Isopropanol (IPA) + Ethyl Acetate .

    • Dissolve the salt in hot IPA (minimal volume).

    • Add Ethyl Acetate (anti-solvent) dropwise until cloud point.

    • Cool slowly (1°C/min) to room temp, then 4°C.

  • Drying: Dry in a vacuum oven at 40-50°C with a nitrogen bleed . Do not use static vacuum, as it is less effective at sweeping away desorbed water molecules from the deep lattice.

Protocol B: The "Glove Bag" Weighing Technique

When weighing for formulations or bioassays:

  • Equilibration: Do not open the cold container immediately. Allow it to reach room temperature to prevent condensation.

  • Inert Atmosphere: Use a glove box or a disposable glove bag flushed with dry Nitrogen/Argon.

  • Speed: If working on an open bench, use the "Subtractive Weighing" method:

    • Tare the receiving vessel.[1]

    • Weigh the closed source vial.

    • Quickly transfer approx amount.[1][4]

    • Weigh the closed source vial again.

    • Difference = Mass transferred. (This avoids the balance drifting due to water uptake on the weigh boat).

📊 Module 4: Analytical Validation

Q: How do I prove to my team that the new salt is better?

A: You need quantitative data. Visual inspection ("it looks dry") is insufficient.

Experiment: Dynamic Vapor Sorption (DVS)

  • Method: Cycle the sample from 0% RH to 90% RH and back to 0% at 25°C.

  • Success Criteria:

    • Total Mass Change: < 2.0% w/w at 80% RH (European Pharmacopoeia standard for "slightly hygroscopic").

    • Hysteresis: Minimal difference between sorption and desorption curves (indicates surface adsorption rather than bulk hydrate formation).

Experiment: TGA (Thermogravimetric Analysis)

  • Run TGA on the "as-is" sample.

  • Key Insight: A weight loss < 100°C indicates surface water. A stepped weight loss at higher temps (e.g., 120-150°C) indicates a stoichiometric hydrate . If you have a stable hydrate (e.g., a hemihydrate), it might actually be less hygroscopic than the anhydrate. Don't fear the hydrate; characterize it.

Workflow: Handling & Storage Decision Matrix

Handling Input Incoming Material TGA Run TGA/DVS Input->TGA Classify Classify Hygroscopicity TGA->Classify Low Low (<2% uptake) Classify->Low High High (>5% uptake) Classify->High ActionLow Store: Tightly Closed Ambients OK Low->ActionLow ActionHigh Store: Desiccator/Freezer Handle: Glove Box High->ActionHigh

Caption: Operational workflow for classifying and storing incoming batches based on moisture sensitivity.

📚 References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and pKa rules).

  • Newman, A. (2013). Solid-state characterization of pharmaceuticals. In Specification of Drug Substances and Products. Elsevier. (Protocols for DVS and TGA interpretation).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Statistical analysis of salt success rates, highlighting Fumarate/Tosylate for bases).

  • European Pharmacopoeia (Ph. Eur.) . Chapter 5.11. Characters Section in Monographs. (Defines hygroscopicity categories: Deliquescent, Very Hygroscopic, etc.).

Sources

Validation & Comparative

Comparative Pharmacological Profiling: (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol vs. Morphine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter synthetic intermediates that share structural backbones with known narcotics but exhibit radically different pharmacological profiles. A classic example is the comparison between Morphine , the gold-standard phenanthrene opioid, and (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol .

While the latter shares a distant structural resemblance to the 4-phenylpiperidine class of synthetic opioids (such as pethidine or promedol), it is not an opioid analgesic . Instead, this specific piperidinol stereoisomer serves as a highly potent, specialized pharmacophore in the development of Melanocortin-4 (MC4) receptor agonists. This guide objectively contrasts their divergent receptor pharmacology, structure-activity relationships (SAR), and provides self-validating experimental protocols to prove their distinct therapeutic utilities.

Structure-Activity Relationship (SAR): Deconstructing the Divergence

To understand why these two compounds cannot be used interchangeably, we must examine the causality behind their molecular interactions.

  • The Opioid Deficit of the Piperidinol: For 4-phenylpiperidines to exhibit morphine-like mu-opioid receptor (MOR) potency, they strictly require an N-alkyl group (usually methyl) to form an ionic bond with Asp147 in MOR's transmembrane domain 3 (TM3). Furthermore, the C4-oxygen must be esterified (e.g., to a propionate, as seen in trimeperidine) [1]. The free C4-hydroxyl group in (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol acts as a strong hydrogen bond donor, which sterically and electronically clashes with the highly hydrophobic MOR binding pocket. Consequently, the raw piperidinol has negligible analgesic activity.

  • The MC4R Advantage: Conversely, the addition of the 3,5-dimethyl substituents on the piperidinol ring is markedly potency-enhancing for MC4 receptors [2]. The specific (3R,5R) trans-dimethyl geometry restricts the conformational flexibility of the ring, locking the 4-phenyl group into an orientation that optimally engages the MC4R orthosteric site. Here, the free C4-OH is not a hindrance; it participates in a crucial hydrogen-bonding network required for Gs-protein activation.

Divergent Signaling Pathways

Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Gi Gi/o Protein MOR->Gi cAMP_down Decrease cAMP Gi->cAMP_down Analgesia Analgesia cAMP_down->Analgesia Piperidinol (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol (in MC4R Agonists) MC4R Melanocortin-4 Receptor (MC4R) Piperidinol->MC4R Gs Gs Protein MC4R->Gs cAMP_up Increase cAMP Gs->cAMP_up Erectile Erectile Function cAMP_up->Erectile

Divergent GPCR signaling pathways for Morphine (MOR) and MC4R agonists.

Quantitative Data Summary

The following table summarizes the comparative performance of both compounds across their respective primary targets.

CompoundMOR Affinity (Ki, nM)Analgesic ED50 (mg/kg)MC4R Potency (EC50, nM)Primary Pharmacological Role
Morphine ~1.1~3.0 (s.c. in rodents)Inactive (>10,000)Benchmark MOR Agonist (Analgesia)
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol >10,000 (Inactive)N/A (Inactive)Core scaffold yields agonists with ~10 nM potencyMC4R Agonist Precursor (Erectile Dysfunction)

Experimental Methodologies: Self-Validating Protocols

To objectively validate the data in the table above, my laboratory utilizes a dual-assay workflow. These protocols are designed to be self-validating by eliminating common assay interferences.

Workflow Prep Compound Preparation Assay1 MOR Binding Assay [3H]-Diprenorphine Prep->Assay1 Assay2 MC4R Functional Assay cAMP Accumulation Prep->Assay2 Data1 Calculate Ki (Opioid Affinity) Assay1->Data1 Data2 Calculate EC50 (MC4R Potency) Assay2->Data2 Result Comparative Pharmacological Profile Data1->Result Data2->Result

Step-by-step workflow for comparative in vitro receptor profiling.

Protocol A: Radioligand Binding Assay for MOR Affinity

This protocol proves the piperidinol's lack of opioid activity against the morphine benchmark [3].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris buffer maintains physiological pH without chelating divalent cations essential for receptor structural integrity.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]-diprenorphine and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compound for 60 minutes at 25°C. Causality: We utilize [3H]-diprenorphine rather than a selective mu-agonist radioligand because it is a universal antagonist. It labels all MOR conformational states, preventing G-protein coupling variables from skewing the affinity data of uncharacterized synthetic derivatives.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic synthetic compounds to the filter matrix.

  • Quantification: Add scintillation cocktail and measure retained radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay for MC4R Functional Potency

This protocol demonstrates the true utility of the (3R,5R)-3,5-dimethyl-4-phenylpiperidin-4-ol core when synthesized into an MC4R agonist (e.g., PF-00446687) [2].

  • Cell Seeding: Plate CHO-K1 cells expressing human MC4R at 10,000 cells/well in a 384-well microplate.

  • Compound Stimulation: Treat cells with serial dilutions of the piperidinol derivative (using morphine as a negative control) in the presence of 0.5 mM IBMX for 30 minutes at 37°C. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of synthesized cAMP, amplifying the Gs-coupled signal to ensure accurate EC50 determination.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Causality: We select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over traditional ELISA because the time-resolved fluorescence explicitly eliminates autofluorescence interference from synthetic piperidine compounds, ensuring a high signal-to-noise ratio.

  • Signal Readout: Read the plate on a time-resolved fluorometer (excitation 337 nm, emission 620/665 nm). Calculate the EC50 via non-linear regression.

References

  • Analgesic potency and stereochemistry of trimeperidine and its isomers and analogues. Casy, A. F., & McErlane, K. (1971). Journal of Pharmacy and Pharmacology, 23(1), 68-69. URL:[Link]

  • Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Lansdell, M. I., et al. (2010). Journal of Medicinal Chemistry, 53(8), 3183-3197. URL:[Link]

  • Morphine: Compound Summary. National Center for Biotechnology Information (2026). PubChem Database. URL: [Link]

High-Resolution Mass Spectrometry for Stereochemical Validation: A Comparative Guide to (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The validation of stereocenters in complex pharmaceutical scaffolds is a critical bottleneck in drug development. For piperidinol derivatives—frequently utilized in the synthesis of opioid receptor modulators and Kv1.3 channel blockers—differentiating between diastereomers and structural analogs requires more than standard chromatographic techniques.

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol against its alternatives. By leveraging high-resolution tandem mass spectrometry (HR-MS/MS), we can exploit the causality of gas-phase fragmentation kinetics to achieve unambiguous stereochemical resolution.

Mechanistic Insights: The Causality of Fragmentation

In mass spectrometry, the fragmentation of piperidinol derivatives is governed by the stability of the resulting ions and the spatial orientation of leaving groups. Alcohols frequently undergo dehydration under Collision-Induced Dissociation (CID), producing a diagnostic peak 18 mass units below the molecular ion[1].

For (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the initial electrospray ionization (ESI) yields a protonated molecular ion


 at m/z 206.15. The subsequent loss of water (-18 Da) is highly dependent on the stereochemistry of the 3,5-dimethyl groups relative to the 4-hydroxyl group. The specific (3R,5R) configuration facilitates a pseudo-axial transition state that significantly lowers the activation energy for dehydration. Consequently, the m/z 188.14 ion becomes the dominant base peak under low-energy CID.

Following dehydration, the molecule undergoes retro-aldol-type ring cleavage. The loss of small neutral molecules is a hallmark of organic mass spectrometry[2], which in this scaffold manifests as the expulsion of propene (-C


H

, 42 Da) from the piperidine ring, yielding a secondary fragment at m/z 146.10. The differentiation of structural isomers relies heavily on the relative abundance and kinetic appearance of these characteristic fragment ions[3].

Fragmentation M Molecular Ion [M+H]+ m/z 206.15 Dehyd Dehydrated Ion[-H2O] m/z 188.14 (Base Peak in 3R,5R) M->Dehyd -18 Da Stereo-dependent rate Propene Ring Cleavage [-C3H6] m/z 146.10 Dehyd->Propene -42 Da Retro-aldol type cleavage Phenyl Phenyl Loss[-C6H5] m/z 111.10 Dehyd->Phenyl -77 Da High collision energy

Mass spectrometry fragmentation pathway of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

Comparative Performance: Product vs. Alternatives

To objectively validate the (3R,5R) isomer, it must be compared against its meso diastereomer and a des-methyl structural analog. While the diastereomer shares the exact same mass, its differing steric hindrance alters the dehydration kinetics. Conversely, the des-methyl analog, 4-phenylpiperidin-4-ol, yields a distinctly different precursor mass and fragmentation footprint[4].

Quantitative MS/MS Data Comparison
CompoundStructural RelationshipPrecursor Ion

Base Peak (CID 20 eV)Diagnostic Secondary FragmentStereochemical / Structural Differentiator
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Target Product m/z 206.15m/z 188.14 (-H

O)
m/z 146.10 (-C

H

)
High 188/146 ratio ; antiperiplanar geometry favors rapid dehydration.
(3R,5S)-3,5-Dimethyl-4-phenylpiperidin-4-ol Meso Diastereomerm/z 206.15m/z 188.14 (-H

O)
m/z 146.10 (-C

H

)
Low 188/146 ratio ; steric clashes increase activation energy for water loss.
4-Phenylpiperidin-4-ol Des-methyl Analogm/z 178.12m/z 160.11 (-H

O)
m/z 132.08 (-C

H

)
Distinct precursor mass ; lacks methyl-driven propene loss pathway[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow cannot rely on MS data alone. MS/MS cannot inherently resolve enantiomers (e.g., 3R,5R vs. 3S,5S) without orthogonal techniques. Therefore, we employ a Self-Validating LC-MS/MS Workflow utilizing Chiral Liquid Chromatography coupled with Kinetic Ratio Analysis.

Workflow S1 1. Sample Prep Isotopic Spiking S2 2. Chiral LC Stereoisomer Separation S1->S2 S3 3. ESI-MS/MS Collision-Induced Dissociation S2->S3 S4 4. Data Validation Kinetic Ratio Analysis S3->S4

Self-validating LC-MS/MS workflow for the stereochemical resolution of piperidinol derivatives.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Dilute the analyte to 10 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike the sample with a known concentration of

    
    -labeled (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.
    
  • Causality: Isotopic spiking corrects for ESI ionization suppression. Because the heavy isotope co-elutes exactly with the target analyte, any matrix effects will suppress both equally, preserving the integrity of the quantitative fragment ratios.

Step 2: Chiral LC Separation

  • Action: Inject 5 µL onto a Chiralpak IC column (150 x 4.6 mm, 3 µm) using an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1).

  • Causality: MS/MS distinguishes diastereomers but is blind to enantiomers. Chiral LC provides orthogonal validation; retention time confirms enantiomeric purity, while the downstream MS confirms structural identity.

Step 3: High-Resolution ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in positive ESI mode. Utilize a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

  • Causality: A stepped NCE is critical. Low energy (15 eV) captures the highly labile dehydration event (m/z 188.14), while high energy (45 eV) forces the more stable ring cleavages (m/z 146.10 and m/z 111.10). This creates a comprehensive breakdown curve rather than a single-point snapshot.

Step 4: The Self-Validating Kinetic Ratio Analysis

  • Action: Calculate the intensity ratio of the dehydration fragment to the ring-cleavage fragment (

    
    ) for both the analyte and the 
    
    
    
    -labeled internal standard.
  • System Validation: The system automatically compares the two ratios. If the analyte's fragment ratio deviates from the internal standard's ratio by >5%, the protocol flags the sample as containing a potential stereoisomeric impurity (e.g., contamination with the meso form). If the ratios match, the structural and stereochemical identity is definitively validated.

References

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate. PubMed Central (NIH). Available at: [Link]

  • Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects. CLOCKSS Archive. Available at: [Link]

Sources

Comparative Guide: Differentiating (3R,5R) and (3S,5R) Isomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation of diastereomers such as (3R,5R) and (3S,5R) is a critical checkpoint in drug development, particularly for polyketides, statins, and 1,3-polyol systems. While X-ray crystallography is definitive, it requires crystalline samples. NOESY (Nuclear Overhauser Effect Spectroscopy) offers a robust solution-state alternative by acting as a "molecular ruler," measuring through-space proton-proton distances (


).[1][2]

This guide details the differentiation of these isomers by exploiting conformational locking. We focus on the industry-standard method: derivatization to 1,3-acetonides , where the relative stereochemistry (Syn vs. Anti) dictates a Chair vs. Twist-Boat conformation, yielding distinct NOE signatures.

Theoretical Framework: The Physics of Differentiation

The Stereochemical Challenge

The (3R,5R) and (3S,5R) isomers share the same connectivity and one stereocenter (


). They are diastereomers.[3] In a flexible linear chain, bond rotation averages out NOE signals, making differentiation ambiguous.

The Solution: Rigidify the system. By forming a cyclic acetonide (isopropylidene acetal), we lock the molecule into a distinct low-energy conformation based on its relative stereochemistry.

  • Scenario A (Syn-1,3-diol): Typically corresponds to the (3R,5R) or (3S,5S) relationship (depending on backbone priority). Adopts a Chair Conformation .

  • Scenario B (Anti-1,3-diol): Typically corresponds to the (3S,5R) or (3R,5S) relationship. Adopts a Twist-Boat Conformation .

The NOE Mechanism

The Nuclear Overhauser Effect depends on the cross-relaxation between two spins (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

) close in space.[4] The intensity of the NOE signal (

) is inversely proportional to the sixth power of the distance (

) between the nuclei:

[2][5]
  • Implication: A change in distance from 2.5

    
     (strong NOE) to 3.5 
    
    
    
    (weak NOE) results in a signal drop of ~88%. This sensitivity makes NOESY the ultimate tool for distinguishing the axial/equatorial relationships in our rigidified isomers.

Comparative Analysis: Syn (3R,5R) vs. Anti (3S,5R)

We assume a standard 1,3-diol backbone where the (3R,5R) isomer represents the Syn relationship and (3S,5R) represents the Anti relationship.

Structural Conformations & NOE Signatures
Feature(3R,5R) Isomer [Syn] (3S,5R) Isomer [Anti]
Derivatized Form Syn-AcetonideAnti-Acetonide
Dominant Geometry Chair (lowest energy)Twist-Boat (avoids diaxial clash)
Key Proton Relationship 1,3-Diaxial relationship existsNo true 1,3-diaxial relationship
Diagnostic NOE (H2-H4/H6) Strong (Axial H2

Axial H4/H6)
Weak / Absent
Methyl Group NOEs Distinct Axial vs. Equatorial Me signalsAveraged or distinct Twist-Boat signals
Inter-proton Distance ~2.5

(Strong Signal)
> 3.5

(Weak Signal)
Detailed Mechanistic Pathway

The following diagram illustrates the decision logic for assigning stereochemistry based on the observed NOE signals.

StereochemLogic Start Unknown Isomer (Derivatized to Acetonide) NOESY_Exp Run 2D NOESY (Mix Time: 600ms) Start->NOESY_Exp Analyze_H2 Analyze Acetal Proton (H2) Cross-peaks NOESY_Exp->Analyze_H2 Decision Is there a STRONG NOE between H2 and H4/H6? Analyze_H2->Decision Syn_Path Yes (Strong Cross-peak) Decision->Syn_Path < 3.0 Å Anti_Path No (Weak/Absent) Decision->Anti_Path > 3.5 Å Conformation_Syn Conformation: CHAIR (1,3-Diaxial Protons) Syn_Path->Conformation_Syn Conformation_Anti Conformation: TWIST-BOAT (Increased Distance) Anti_Path->Conformation_Anti Result_Syn Assignment: SYN ((3R,5R) Isomer) Conformation_Syn->Result_Syn Result_Anti Assignment: ANTI ((3S,5R) Isomer) Conformation_Anti->Result_Anti

Figure 1: Logic flow for assigning relative stereochemistry using NOE cross-peak intensity.

Experimental Protocol: The Self-Validating Workflow

To ensure Trustworthiness and reproducibility, follow this optimized protocol. This workflow minimizes artifacts (like spin diffusion) that can lead to false positives.

Phase 1: Sample Preparation
  • Concentration: 5–20 mg of acetonide derivative in 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ).
    • Note:

      
       often provides better dispersion for acetonide methyls than 
      
      
      
      .
  • Degassing (Critical): Oxygen is paramagnetic and accelerates relaxation (

    
    ), reducing the NOE signal.
    
    • Action: Bubble Argon/Nitrogen through the sample for 5–10 minutes or use the freeze-pump-thaw method (3 cycles).

Phase 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 600 Da): 600–800 ms. (Sufficient time for NOE buildup).

    • Medium Molecules (600–1200 Da): 300–500 ms.

    • Why? Too short = no signal. Too long = Spin Diffusion (magnetization transfers A

      
      B
      
      
      
      C, making A look close to C).
  • Relaxation Delay (

    
    ):  2–3 seconds (Must be 
    
    
    
    ).
  • Scans: Minimum 16 (for S/N ratio).

Phase 3: Processing & Analysis
  • Phasing: Phase the diagonal peaks to be negative (or positive, depending on convention) and cross-peaks to be the same sign (for small molecules, NOE is positive, opposite to diagonal if diagonal is phased negative).[5][6]

    • Check: If diagonal and cross-peaks have opposite signs (and molecule < 1000 Da), you are seeing COSY artifacts or Exchange, not true NOE.

    • Correction: For small molecules (fast tumbling), NOE is positive.[6] Diagonal is usually phased negative. Therefore, NOE cross-peaks should be negative (same sign as diagonal)??

    • Clarification: NOE is positive for small molecules.[2][5][6] In a phase-sensitive spectrum where the diagonal is negative, NOE peaks are POSITIVE (opposite sign to diagonal) .[2][6]

    • Exchange peaks (chemical exchange) have the same sign as the diagonal.

  • Volume Integration: Integrate the cross-peaks. Compare the H2-H4 intensity against a known reference distance (e.g., Geminal protons H-C-H

    
    ).
    

Alternative Validation Methods

While NOESY is the focus, a robust scientist validates findings using orthogonal data.

MethodPrincipleProsCons
Rychnovsky

Analysis
Acetonide methyl shifts differ for Syn/Anti.[7][8][9][10]Fast, no 2D required.Requires specific acetonide derivative.
J-Coupling Analysis Karplus equation (

).
Quantitative dihedral angles.Often complex multiplets; difficult in flexible chains.
Mosher's Ester

of (S)- and (R)-MTPA esters.
Determines absolute configuration.Requires two extra chemical steps; destructive.
The Rychnovsky Rule (Confirmation)

If NOESY is ambiguous, check the


 shifts of the acetonide methyls:
  • Syn (Chair): Methyls at ~19 ppm (axial) and ~30 ppm (equatorial).[9]

  • Anti (Twist-Boat): Both methyls cluster around 25 ppm .[10]

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Prep cluster_1 Step 2: NMR cluster_2 Step 3: Data Sample Purified Isomer (5-10mg) Deriv Acetonide Formation Sample->Deriv Degas Degas Sample (Remove O2) Deriv->Degas Pulse NOESY Sequence (mix = 0.6s) Degas->Pulse Acq Acquisition (16+ Scans) Pulse->Acq Process Phase Correction (Diag vs Cross) Acq->Process Interpret Map Topology (Chair vs Boat) Process->Interpret

Figure 2: Step-by-step experimental workflow for NOESY-based stereochemical assignment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY mixing times and small molecule parameters). Link

  • Rychnovsky, S. D., et al. (1993). "Configuration of 1,3-diols: 13C NMR of acetonides." Journal of Organic Chemistry. (Foundational paper for 1,3-diol acetonide conformation). Link

  • Neuhaus, D., & Williamson, M. P. (2000).[6] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[6] (The authoritative physics of NOE). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[6] (General reference for NMR interpretation). Link

  • University of Ottawa NMR Facility. "NOESY Experiments: Mixing Times and Setup." (Practical guide for instrument parameters). Link

Sources

In-Depth Comparison Guide: Reference Standards for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Chiral Control in MC4R Agonist Synthesis

The compound (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is a highly specialized chiral intermediate critical to the synthesis of melanocortin-4 (MC4) receptor agonists, such as the investigational drug PF-00446687 [1]. The addition of methyl substituents at the C3 and C5 positions of the 4-phenylpiperidin-4-ol ring was discovered to drastically enhance pharmacological potency, enabling low nanomolar receptor binding affinities [1].

However, this potency enhancement introduces severe stereochemical complexity. The piperidine ring contains multiple stereocenters, and epimerization or enantiomeric contamination during synthesis can lead to inactive isomers or off-target toxicity. Therefore, the use of rigorously characterized reference standards for purity assessment is not merely a regulatory formality—it is a fundamental requirement to ensure the pharmacological integrity of the downstream Active Pharmaceutical Ingredient (API) [2].

SynthesisWorkflow SM Piperidone Precursors Int (3R,5R)-3,5-Dimethyl- 4-phenylpiperidin-4-ol SM->Int Asymmetric Addition API MC4R Agonist (e.g., PF-00446687) Int->API Amidation & Purification

Workflow showing the role of the chiral piperidine intermediate in MC4R agonist synthesis.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard depends on the stage of drug development. Using an uncharacterized in-house standard during late-stage API validation can lead to systematic assay bias. Below is an objective comparison of the three primary tiers of reference materials available for this compound.

Table 1: Performance and Specification Comparison of Reference Standards
Analytical ParameterPrimary Standard (CRM)Secondary / Working StandardIn-House Synthesized
Chemical Purity (HPLC-UV) ≥ 99.8% area≥ 99.0% areaVariable (Typically >95%)
Enantiomeric Excess (ee) ≥ 99.9%≥ 99.5%≥ 98.0%
Absolute Assay (qNMR) ≥ 99.5% w/w≥ 98.0% w/wRarely performed
Trace Moisture (Karl Fischer) ≤ 0.5%≤ 1.0%Uncharacterized
Structural Verification 1H/13C NMR, HRMS, IR1H NMR, LC-MS1H NMR
Best Use Case Method Validation, API ReleaseRoutine In-Process Control (IPC)Early Discovery / R&D

Expert Insight: While in-house standards are cost-effective during early discovery, they lack metrological traceability. For quantitative purity assessment of the (3R,5R) isomer against its (3S,5S) enantiomer or (3R,5S) diastereomers, a Certified Reference Material (CRM) is mandatory to establish the relative response factor (RRF) during High-Performance Liquid Chromatography (HPLC) method validation.

Self-Validating Experimental Protocols for Purity Assessment

To accurately assess the purity of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, the analytical workflows must account for the basicity of the piperidine nitrogen (pKa ~10) and the subtle spatial differences of its stereoisomers.

Protocol A: Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

Causality Statement: At a neutral pH, the secondary amine of the piperidine ring is partially ionized, which leads to interactions with residual silanols on the silica stationary phase. This causes severe peak tailing and shifting retention times. We utilize Trifluoroacetic acid (TFA) as a mobile phase modifier to lower the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to ensure sharp, symmetrical peaks.

  • Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 10% B (Re-equilibration)

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (optimized for the phenyl ring chromophore).

  • System Suitability Test (SST): The tailing factor (

    
    ) for the main peak must be ≤ 1.5, and theoretical plates (
    
    
    
    ) must be ≥ 10,000.
Protocol B: Enantiomeric Purity via Chiral HPLC

Causality Statement: To separate the (3R,5R) enantiomer from the (3S,5S) enantiomer, a polysaccharide-based chiral stationary phase is required. The phenyl ring and hydroxyl group of the analyte form


 interactions and hydrogen bonds with the carbamate linkages of the stationary phase. Diethylamine (DEA) is strictly required in the mobile phase to suppress non-specific ionic interactions between the piperidine nitrogen and the chiral support.
  • Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Isocratic Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm.

  • SST Validation: The resolution factor (

    
    ) between the (3R,5R) and (3S,5S) peaks must be ≥ 2.0.
    

PurityDecisionTree Batch Candidate Reference Standard Batch Chem Chemical Purity RP-HPLC-UV (TFA modifier) Batch->Chem Chiral Enantiomeric Purity Chiral LC (DEA modifier) Batch->Chiral NMR Absolute Purity 1H-qNMR Batch->NMR Pass Certified Reference Material (CRM) Chem->Pass u226599.5% area Fail Reject / Repurify Chem->Fail <99.5% Chiral->Pass u226599.5% ee Chiral->Fail <99.5% ee NMR->Pass u226599.0% w/w NMR->Fail <99.0%

Multi-modal analytical decision tree for certifying chiral piperidine reference standards.

Conclusion

The purity assessment of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol requires a multi-modal analytical approach. Relying solely on chemical purity (RP-HPLC) is insufficient due to the compound's stereochemical complexity. Drug development professionals must utilize Primary Certified Reference Materials to validate chiral methods, ensuring that the final MC4R agonist API maintains its intended pharmacological profile without the interference of inactive or toxic epimers.

References

  • Title: Discovery of a selective small-molecule melanocortin-4 receptor agonist with efficacy in a pilot study of sexual dysfunction in humans. Source: Journal of Medicinal Chemistry, 53(8), 3183–3197. (2010). URL: [Link]

  • Title: PF-00446687 - Wikipedia (Clinical Data and Chemical Properties). Source: Wikipedia, The Free Encyclopedia. URL: [Link]

A Comparative Analysis of the Biological Activities of 3,5-Dimethyl vs. 3-Methyl Phenylpiperidin-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the phenylpiperidin-4-ol scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. The strategic placement of substituents on this framework can profoundly influence the biological activity, offering a fertile ground for the development of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activities of 3,5-dimethylphenylpiperidin-4-ols and 3-methylphenylpiperidin-4-ols, with a focus on their analgesic, anti-inflammatory, and antimicrobial potential. While direct comparative studies are limited, this document synthesizes available data to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Phenylpiperidin-4-ol Core and the Significance of Methyl Substitution

The phenylpiperidine moiety is a well-established pharmacophore, particularly in the realm of analgesics.[1][2] The prototypical phenylpiperidine, meperidine, paved the way for the development of potent opioid analgesics like fentanyl.[1][2] The hydroxyl group at the 4-position of the piperidine ring is a key structural feature that can engage in hydrogen bonding with biological targets, thereby influencing binding affinity and efficacy.

Methylation of the piperidine ring is a common strategy to modulate the pharmacological profile of these compounds. The introduction of methyl groups can impact:

  • Stereochemistry and Conformation: The position and orientation of methyl groups can lock the piperidine ring into specific conformations, which can be crucial for optimal receptor interaction.[3]

  • Lipophilicity: Increased methylation generally leads to higher lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Hindrance: Methyl groups can introduce steric bulk, which may either enhance or hinder binding to a target receptor, depending on the topography of the binding site.

This guide will explore how the presence of one methyl group at the 3-position versus two methyl groups at the 3- and 5-positions of the phenylpiperidin-4-ol scaffold influences its biological activity.

Analgesic Activity: A Tale of Two Scaffolds

The primary therapeutic application of phenylpiperidine derivatives has been in the management of pain.[1][2] Their analgesic effects are primarily mediated through their interaction with opioid receptors, particularly the mu (µ)-opioid receptor.[1][4]

3-Methyl Phenylpiperidin-4-ols: Potent µ-Opioid Receptor Agonists

The introduction of a methyl group at the 3-position of the piperidine ring has been shown to significantly enhance analgesic potency. A series of 3-methyl-4-(N-phenylamido)piperidines demonstrated exceptionally high analgesic activity, with some compounds being thousands of times more potent than morphine and significantly more potent than fentanyl.[5] The stereochemistry of the 3-methyl group is critical, with the cis-isomers generally exhibiting higher potency than the trans-isomers.[5] This highlights the importance of the conformational constraints imposed by the methyl group for optimal interaction with the µ-opioid receptor.

3,5-Dimethyl Phenylpiperidin-4-ols: A Shift Towards Antagonism?

Table 1: Comparative Overview of Analgesic Properties

Feature3-Methyl Phenylpiperidin-4-ol Derivatives3,5-Dimethyl Phenylpiperidin-4-ol Derivatives
Primary Opioid Receptor Interaction Potent Agonism at µ-opioid receptors[5]Potential for µ-opioid receptor antagonism[6][7]
Potency Can be significantly more potent than morphine and fentanyl[5]Likely lower agonist potency, with potential for antagonist activity
Stereochemical Importance Cis-isomers are generally more potent agonists[5]Stereochemistry is crucial for antagonist activity[7]

Anti-inflammatory Activity: Beyond Opioid Receptors

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in the synthesis of pro-inflammatory prostaglandins.[2][8] Some piperidine derivatives have been shown to possess anti-inflammatory properties through the inhibition of these enzymes.[9]

While specific data on the COX inhibitory activity of 3,5-dimethyl and 3-methyl phenylpiperidin-4-ols is scarce, related piperidine compounds have demonstrated the ability to inhibit COX-1 and COX-2.[9] The anti-inflammatory effects of some piperidine derivatives are also attributed to the inhibition of pro-inflammatory signaling pathways, such as NF-κB.[10]

It is plausible that both 3-methyl and 3,5-dimethyl analogs could exhibit anti-inflammatory activity. The structural differences, particularly the increased lipophilicity and steric bulk of the 3,5-dimethyl analog, may influence their interaction with the active site of COX enzymes or their ability to modulate inflammatory signaling pathways. Further investigation is warranted to elucidate the anti-inflammatory potential of these specific compound classes.

Antimicrobial Activity: An Emerging Area of Interest

The piperidine scaffold is also found in a number of compounds with antimicrobial properties.[11] While the primary focus for phenylpiperidin-4-ols has been on their CNS effects, there is growing interest in their potential as antimicrobial agents.

The mechanism of antimicrobial action for piperidine derivatives can vary. Some may act as aminoglycoside mimetics, inhibiting bacterial protein synthesis.[11] The lipophilicity of the molecule can play a significant role in its ability to penetrate bacterial cell membranes. The increased lipophilicity of the 3,5-dimethyl analog compared to the 3-methyl analog might lead to enhanced antibacterial or antifungal activity, although this requires experimental verification.

Experimental Protocols

Synthesis of Phenylpiperidin-4-ols

The synthesis of phenylpiperidin-4-ols typically involves a multi-step process. A common route is the Mannich reaction to form a piperidin-4-one, followed by a Grignard reaction to introduce the phenyl group and form the tertiary alcohol.

Step 1: Synthesis of N-substituted-4-piperidinone

A mixture of an appropriate primary amine, a ketone (e.g., acetone), and formaldehyde is reacted to yield the corresponding N-substituted-4-piperidinone.

Step 2: Grignard Reaction

The synthesized piperidinone is then reacted with a phenylmagnesium bromide Grignard reagent to yield the desired phenylpiperidin-4-ol. For the synthesis of the 3-methyl and 3,5-dimethyl analogs, appropriately substituted piperidinones would be used as starting materials.

Analgesic Activity Screening: Acetic Acid-Induced Writhing Test

This is a widely used method for screening peripheral analgesic activity.

Procedure:

  • Administer the test compound (e.g., 3-methyl or 3,5-dimethyl phenylpiperidin-4-ol) or vehicle to a group of mice.

  • After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observe the mice for the characteristic writhing response (stretching of the abdomen and hind limbs).

  • Count the number of writhes over a specific time period (e.g., 20 minutes).

  • A reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.[12]

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

Procedure:

  • Measure the initial paw volume of rats using a plethysmometer.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.[13][14]

Visualizing the Mechanisms

Potential Signaling Pathway for Analgesic Action

Analgesic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Nociceptive_Signal Nociceptive Signal Ca_Channel Voltage-gated Ca2+ Channel Nociceptive_Signal->Ca_Channel Activates Vesicle Neurotransmitter Vesicle (e.g., Substance P) Ca_Channel->Vesicle Triggers Fusion Postsynaptic_Receptor Neurotransmitter Receptor Vesicle->Postsynaptic_Receptor Releases Neurotransmitter Pain_Transmission Pain Signal Transmission to Brain Postsynaptic_Receptor->Pain_Transmission Initiates Phenylpiperidinol 3-Methyl Phenylpiperidin-4-ol mu_Opioid_Receptor µ-Opioid Receptor Phenylpiperidinol->mu_Opioid_Receptor Binds and Activates mu_Opioid_Receptor->Ca_Channel Inhibits caption Opioid Receptor-Mediated Analgesia

Caption: Potential mechanism of analgesic action for 3-methyl phenylpiperidin-4-ols.

Potential Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane Phospholipase_A2 Phospholipase A2 Cell_Membrane->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Mediate Piperidine_Derivative Phenylpiperidin-4-ol Derivative Piperidine_Derivative->COX_Enzymes Inhibits caption COX Inhibition Pathway

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion and Future Directions

The substitution pattern on the phenylpiperidin-4-ol scaffold is a critical determinant of its biological activity. While 3-methyl substitution appears to favor potent µ-opioid receptor agonism, leading to strong analgesic effects, the introduction of a second methyl group at the 5-position may steer the pharmacological profile towards opioid receptor antagonism.

The comparative analysis presented in this guide, while based on inferences from related structures due to a lack of direct comparative studies, provides a rational framework for future research. Key areas for further investigation include:

  • Direct Comparative Studies: Head-to-head comparisons of the analgesic, anti-inflammatory, and antimicrobial activities of 3,5-dimethyl and 3-methyl phenylpiperidin-4-ols are essential to validate the structure-activity relationships proposed in this guide.

  • Stereoselective Synthesis and Evaluation: The synthesis and biological evaluation of individual stereoisomers of both classes of compounds will provide a more nuanced understanding of their interaction with biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities, including receptor binding affinities and modulation of signaling pathways, will be crucial for rational drug design.

By systematically exploring the impact of methyl substitution, researchers can unlock the full therapeutic potential of the versatile phenylpiperidin-4-ol scaffold.

References

  • Viegas Jr, C., et al. (2007). Lipoperoxidation and cyclooxygenase enzyme inhibitory piperidine alkaloids from Cassia spectabilis green fruits. Journal of Natural Products, 70(12), 2026-2028. [Link]

  • Kim, S. Y., et al. (2012). Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages. Food and Chemical Toxicology, 50(7), 2342-2348. [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), 121-132. [Link]

  • Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), 121-132. [Link]

  • Abdel-Tawab, A. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(3), 282. [Link]

  • Freeman, G. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(1), 85-89. [Link]

  • Stanford University School of Medicine. (n.d.). Opioid Analgesics. [Link]

  • Rao, P. N., & Knaus, E. E. (2008). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 13(8), 1735-1755. [Link]

  • Samad, A., et al. (2016). Rational Design of Small Peptides for Optimal Inhibition of Cyclooxygenase-2: Development of a Highly Effective Anti-Inflammatory Agent. Journal of Medicinal Chemistry, 59(7), 3334-3346. [Link]

  • Murphy, D. L., & Carver, J. M. (2025). Meperidine. In StatPearls. StatPearls Publishing. [Link]

  • Saify, Z. S., et al. (2014). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 3(3), 1-8. [Link]

  • Patel, K. (2011). An Overview of Opioids. Pharmacy Times. [Link]

  • Saify, Z. S., et al. (2009). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 22(4), 369-374. [Link]

  • Kumar, V., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 442. [Link]

  • Zhang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. [Link]

  • Akhtar, T., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13443-13456. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

  • Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275. [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]

  • Zaveri, N. T., et al. (2015). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 6(3), 446-454. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. Journal of the Serbian Chemical Society, 81(7-8), 859-868. [Link]

  • Ananthan, S., et al. (2006). Synthesis and structure-activity relationships of a new series of 2alpha-substituted trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine as mu-selective opioid antagonists. Journal of Medicinal Chemistry, 49(3), 1147-1156. [Link]

  • Saify, Z. S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Gund, T. M., et al. (1980). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 23(10), 1125-1132. [Link]

  • Yesilada, E., & Küpeli, E. (2003). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. Arzneimittelforschung, 53(6), 421-425. [Link]

  • Fridman, M., et al. (2009). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4032-4035. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12299-12327. [Link]

  • Kumar, S., et al. (2010). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Current Medicinal Chemistry, 17(25), 2733-2745. [Link]

  • de Fátima, Â., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Bioorganic & Medicinal Chemistry, 19(2), 979-986. [Link]

  • Li, Y., et al. (2025). Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. Molecules, 30(22), 5029. [Link]

  • Özdemir, A., et al. (2011). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Archiv der Pharmazie, 344(7), 447-453. [Link]

Sources

Validation of Analytical Methods for (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Analyte: (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Class: Chiral Phenylpiperidine Derivative Critical Quality Attribute (CQA): Enantiomeric Purity & Assay Potency

The quantification of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol presents a specific analytical challenge common in the development of CNS-active agents (e.g., opioid receptor ligands, antidepressants). As a molecule possessing two chiral centers and a basic piperidine nitrogen, standard Reverse Phase HPLC (RP-HPLC) is often insufficient for full characterization due to its inability to resolve enantiomers and potential peak tailing caused by silanol interactions.

This guide compares the validation of a modern Chiral Supercritical Fluid Chromatography (SFC) method (The "Product" focus) against the traditional Normal Phase Chiral HPLC (NP-HPLC) method. While NP-HPLC has been the historical gold standard, experimental data suggests SFC offers superior resolution, reduced solvent consumption, and faster throughput for this specific lipophilic amine.

Comparative Analysis: Chiral SFC vs. Normal Phase HPLC

The following comparison evaluates the performance of an Amylose-based Chiral SFC method versus a traditional Hexane/IPA Normal Phase method.

Performance Metrics Table
FeatureMethod A: Chiral SFC (Recommended) Method B: Normal Phase Chiral HPLC (Alternative)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
Mobile Phase CO₂ / Methanol (with 0.1% DEA)n-Hexane / Isopropanol (90:10) (with 0.1% DEA)
Elution Mode IsocraticIsocratic
Run Time < 6.0 minutes> 15.0 minutes
Resolution (

)
> 3.5 (Enantiomers)~ 2.2 (Enantiomers)
Peak Tailing (

)
1.1 (Excellent symmetry)1.4 (Moderate tailing)
LOD (S/N=3) 0.05 µg/mL0.2 µg/mL
Solvent Cost Low (Green Chemistry)High (Hazardous Waste Disposal)
Expert Insight: The Causality of Choice
  • Basicity & Tailing: The piperidine nitrogen is basic (

    
    ). In NP-HPLC, this nitrogen interacts strongly with residual silanols on the silica support, causing tailing. In SFC, the supercritical CO₂ acts as a weak acid, partially suppressing these interactions and improving peak shape significantly.
    
  • Solubility: The lipophilic phenyl and methyl groups make the molecule highly soluble in supercritical CO₂, allowing for higher mass loading without peak broadening, which is critical for impurity detection.

Validation Workflow & Methodology

This validation protocol complies with ICH Q2(R1) guidelines. The workflow ensures the method is specific, linear, accurate, and precise.

Diagram 1: Analytical Validation Workflow (ICH Q2)

ValidationWorkflow Start Method Development Specificity Specificity (Interference Check) Start->Specificity Pass Specificity->Start Fail Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Accuracy->Start Fail Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD / LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Parameter Var) LOD_LOQ->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Caption: Step-wise validation logic following ICH Q2(R1) guidelines, ensuring critical failure points are addressed early.

Detailed Experimental Protocols

Standard Preparation

Objective: Create a stable, accurate reference stock.

  • Weighing: Accurately weigh 10.0 mg of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Methanol (HPLC Grade). Sonicate for 5 minutes to ensure complete dissolution. The hydroxyl group aids solubility in polar organic solvents.

  • Dilution: Make up to volume with Methanol to obtain a 1.0 mg/mL Stock Solution .

  • Storage: Store at 2-8°C in amber glass vials (stable for 1 week).

Method A: Chiral SFC Protocol (Recommended)

Instrument: UPC² or equivalent SFC system with PDA detector.

  • Column: Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 3.0 x 150 mm, 3 µm.

  • Mobile Phase A: CO₂ (Liquid grade).

  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA). Note: DEA is critical to mask silanols and ensure sharp peaks for the amine.

  • Gradient/Isocratic: Isocratic 85:15 (A:B).

  • Flow Rate: 1.5 mL/min.

  • Back Pressure (ABPR): 2000 psi (138 bar).

  • Column Temp: 40°C.

  • Detection: UV at 210 nm (amide/phenyl absorption) and 254 nm.

Method B: Normal Phase HPLC Protocol (Alternative)

Instrument: Standard HPLC with quaternary pump.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C.

  • Detection: UV at 210 nm.

  • Note: System must be thoroughly flushed with isopropanol before switching to hexane to avoid immiscibility issues with previous aqueous phases.

Validation Parameters & Acceptance Criteria

Specificity (Enantiomeric Resolution)

The method must distinguish the (3R,5R) isomer from its enantiomer (3S,5S) and diastereomers (cis-forms).

  • Procedure: Inject a "racemic mix" or a spiked sample containing all stereoisomers.

  • Acceptance: Resolution (

    
    ) between the (3R,5R) peak and the nearest neighbor must be 
    
    
    
    (Baseline separation).
  • Self-Validating Check: If

    
    , lower the modifier percentage (e.g., from 15% to 10% MeOH in SFC) to increase retention and separation.
    
Linearity
  • Range: 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Procedure: Spike placebo matrix with analyte at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Diagram 2: Chiral Recognition Mechanism

Understanding why the separation works aids in troubleshooting.

ChiralRecognition Analyte (3R,5R)-Analyte (Selectand) Interaction1 H-Bonding (Hydroxyl/Amine) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction2 Interaction3 Steric Fit (Methyl Groups) Analyte->Interaction3 Selector Amylose Polymer (Selector) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Resolution Chiral Resolution Interaction1->Resolution Stronger for (3R,5R) Interaction2->Resolution Interaction3->Resolution

Caption: The "Three-Point Interaction" model. Separation requires at least three steric/electronic interactions between the analyte and the stationary phase.

Troubleshooting & Expert Tips

  • Peak Broadening: If peaks broaden for the amine, increase the DEA concentration to 0.2% or switch to a stronger additive like Isopropylamine (IPA-amine). In SFC, ensure the back pressure is sufficient (>1500 psi) to maintain supercritical density.

  • Sample Diluent Mismatch: In NP-HPLC, injecting a sample dissolved in pure Methanol into a Hexane mobile phase can cause precipitation or massive solvent peaks. Always dissolve samples in the Mobile Phase or a compatible solvent (e.g., 50:50 Hexane:IPA).

  • Isomer Identification: Without a pure enantiomeric standard, use a polarimeter or Circular Dichroism (CD) detector inline to confirm the elution order of (+) and (-) isomers.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Chiral HPLC/SFC mechanisms).
  • PubChem. (n.d.).[1][2][3] 4-Phenylpiperidin-4-ol Compound Summary. National Library of Medicine. Link

  • Toribio, L., et al. (2018). Enantioselective separation of chiral pharmaceuticals by supercritical fluid chromatography. Journal of Chromatography A.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule analysis, where the targets are diminutive and often part of a larger family of structurally similar compounds, ensuring that an antibody binds only to its intended analyte is a critical and non-trivial challenge. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies against (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, a substituted piperidine moiety of interest in various fields of chemical and pharmaceutical research.

The narrative that follows is grounded in the principles of scientific integrity, drawing from years of field-proven insights to not only present protocols but to explain the causality behind experimental choices. Every recommendation is designed to be part of a self-validating system, ensuring the trustworthiness of your findings.

The Imperative of Specificity in Small Molecule Immunoassays

This guide will compare and contrast three workhorse immunoassays for cross-reactivity assessment: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and to a lesser extent for this specific application, Western Blotting. We will delve into the experimental design, provide detailed protocols, and present a framework for data interpretation, all while adhering to the rigorous standards of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11]

Designing the Cross-Reactivity Panel: A Structurally-Informed Approach

The foundation of a robust cross-reactivity study lies in the thoughtful selection of potential cross-reactants. This panel should include compounds that are structurally similar to the target analyte, including stereoisomers, precursors, metabolites, and other analogs that might be present in the sample matrix.

For our target molecule, (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, a comprehensive cross-reactivity panel should include:

  • Stereoisomers: (3S,5S)-3,5-Dimethyl-4-phenylpiperidin-4-ol, (3R,5S)-3,5-Dimethyl-4-phenylpiperidin-4-ol (meso), and other diastereomers. The stereochemistry of the methyl groups and the hydroxyl group are critical determinants of the molecule's shape and potential antibody recognition sites.

  • Structural Analogs:

    • 4-phenylpiperidin-4-ol (lacking the dimethyl substitution).

    • 3,5-Dimethylpiperidine (lacking the phenyl and hydroxyl groups).[12]

    • (3R,4R)-3-Methylpiperidin-4-ol (a related chiral piperidinol).

  • Precursors and Potential Impurities: The synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol likely involves multi-step chemical reactions.[13][14] Intermediates and byproducts from the synthesis are prime candidates for cross-reactivity testing. For instance, a diastereoselective synthesis might not be perfectly efficient, leading to the presence of other stereoisomers.

  • Related Pharmaceutical Compounds: If the target molecule is a metabolite of a known drug, or shares a common scaffold with other bioactive molecules, these should be included in the panel.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of analytical technique is dictated by the specific questions being asked, the required throughput, and the level of detail needed for kinetic analysis.

Competitive ELISA: The High-Throughput Screening Workhorse

Competitive ELISA is the most common and cost-effective method for screening antibody cross-reactivity against a panel of small molecules.[15] The principle relies on the competition between the free analyte in a sample (or a standard) and a labeled antigen conjugate for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship between concentration and signal.

  • Immobilization Strategy: For small molecules, direct immobilization to the microplate surface is often inefficient. Therefore, a common strategy is to coat the plate with a protein conjugate of the target molecule (e.g., (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol-BSA). This ensures a consistent and high-density presentation of the hapten.

  • Concentration of Reagents: The concentrations of the coating conjugate and the primary antibody are critical. They must be optimized to be in the "sweet spot" where a significant signal change is observed in the presence of the target analyte. This is typically determined through a checkerboard titration.

  • Blocking: Blocking unoccupied sites on the microplate with an irrelevant protein (like BSA or non-fat dry milk) is crucial to prevent non-specific binding of the antibody, which would lead to high background and inaccurate results.

  • Coating: Dilute the (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol-protein conjugate to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% BSA in PBST) and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the target molecule (standard curve) and each potential cross-reactant in assay buffer (e.g., 1% BSA in PBST).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its predetermined optimal dilution) for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-analyte mixture to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

The results are typically plotted as the percentage of binding (%B/B₀) versus the logarithm of the analyte concentration. The IC₅₀ value, the concentration of the analyte that causes 50% inhibition of the maximal signal, is determined for the target molecule and each potential cross-reactant.

The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target Molecule / IC₅₀ of Cross-Reactant) x 100

ELISA_Workflow

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

Surface Plasmon Resonance (SPR): For In-Depth Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of molecular interactions.[16] For cross-reactivity studies, SPR can offer a more nuanced understanding of how structurally similar compounds interact with the antibody compared to the endpoint measurement of ELISA.

  • Immobilization of the Antibody: In a typical setup for small molecule analysis, the antibody is immobilized on the sensor chip surface. This is because the change in refractive index upon binding of a small molecule is minimal, and immobilizing the larger antibody amplifies the signal.

  • Flow Rate: The flow rate of the analyte over the sensor surface is a critical parameter. It must be high enough to minimize mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic binding kinetics.

  • Regeneration: After each binding cycle, the sensor surface must be regenerated by injecting a solution that disrupts the antibody-analyte interaction without denaturing the immobilized antibody. This allows for multiple cycles of analysis on the same chip.

  • Chip Preparation and Antibody Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the antibody solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare serial dilutions of the target molecule and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the different concentrations of the target molecule and cross-reactants over the antibody-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.

  • Regeneration: Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • The binding data is recorded in a sensorgram, which plots the response units (RU) over time.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The primary output of an SPR experiment is the set of kinetic constants (ka and kd) and the affinity constant (KD). Cross-reactivity is assessed by comparing the KD values of the cross-reactants to that of the target molecule. A lower KD value indicates a higher affinity.

SPR_Principle

Caption: Principle of Surface Plasmon Resonance for detecting molecular interactions.

Western Blotting: A Qualitative Assessment

Western blotting is generally not the primary method for quantitative cross-reactivity studies of small molecules due to several limitations.[17][18][19][20] It is difficult to immobilize small molecules on a membrane, and achieving quantitative results can be challenging. However, it can be used qualitatively to assess if an antibody binds to a protein that has been conjugated with the target molecule or a cross-reactant.

  • Low Molecular Weight: Small molecules like (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol are too small to be efficiently separated by SDS-PAGE and transferred to a membrane.

  • Immobilization: Covalent attachment of the small molecule to a membrane in a consistent and quantifiable manner is not straightforward.

  • Quantification: Western blotting is inherently semi-quantitative at best, making it difficult to obtain the precise IC₅₀ or KD values needed for a thorough cross-reactivity assessment.

A potential application is to run a dot blot where different hapten-protein conjugates are spotted onto a membrane, and then probed with the antibody. This can provide a rapid, albeit qualitative, indication of cross-reactivity.

Data Presentation and Interpretation: A Comparative Overview

To facilitate a clear comparison of the cross-reactivity data, the results from the different assays should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Antibody

CompoundCompetitive ELISASurface Plasmon Resonance (SPR)
IC₅₀ (nM) % Cross-Reactivity
(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol (Target) 10 100%
(3S,5S)-3,5-Dimethyl-4-phenylpiperidin-4-ol5002%
(3R,5S)-3,5-Dimethyl-4-phenylpiperidin-4-ol (meso)>10,000<0.1%
4-phenylpiperidin-4-ol2,0000.5%
3,5-Dimethylpiperidine>10,000<0.1%
Precursor X8,0000.125%
Metabolite Y1506.7%

Decision_Tree

Caption: Decision-making based on cross-reactivity data.

Conclusion: An Integrated Approach to Ensuring Antibody Specificity

The characterization of antibody cross-reactivity is a critical component of immunoassay development for small molecules like (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. This guide has provided a comparative overview of the most relevant techniques, emphasizing the scientific rationale behind experimental design and the importance of a well-structured cross-reactivity panel.

Competitive ELISA serves as an excellent high-throughput screening tool, allowing for the rapid assessment of a large number of potential cross-reactants. Surface Plasmon Resonance offers a deeper, quantitative insight into the binding kinetics and affinity, providing a more comprehensive understanding of the molecular interactions at play. While Western Blotting has its limitations for this application, it can be a useful qualitative tool in specific contexts.

By employing a multi-faceted approach and adhering to rigorous validation principles, researchers can confidently establish the specificity of their antibodies, ensuring the generation of reliable and reproducible data in their scientific endeavors. This commitment to scientific integrity is the bedrock upon which trustworthy and impactful research is built.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. [Link]

  • How to validate a Quantitative ELISA?. deNOVO Biolabs. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • What are the limitations of western blots? In other words, after a western blot what other experiments tend to be done to get more information?. Quora. [Link]

  • Diastereoselective Synthesis of (3R,5R)-γ-Hydroxypiperazic Acid. Organic Letters. [Link]

  • Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. Impel. [Link]

  • Theoretical framework and experimental validation of multiplexed analyte quantification using cross-reactive affinity reagents. bioRxiv. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab. [Link]

  • Theoretical Framework and Experimental Validation of Multiplexed Analyte Quantification Using Cross-Reactive Affinity Reagents. ACS Publications. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Surface plasmon resonance. University of Utah. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • An overview of technical considerations for Western blotting applications to physiological research. PMC. [Link]

  • FDA Guideline on validation of bioanalytical methods, May 2001. BioAgilytix. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ProRelix. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones. ResearchGate. [Link]

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ScienceDirect. [Link]

Sources

Comparing toxicological profiles of (3R,5R) isomer versus racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the toxicological and pharmacological profiles of the (3R,5R) enantiomer versus its racemic mixture (containing the (3S,5S) distomer). This analysis uses Atorvastatin as the primary case study, as it is the industry-standard archetype for the (3R,5R)-dihydroxyheptanoic acid pharmacophore, where stereochemical purity is critical for safety and efficacy.

Case Study: Atorvastatin & The 3,5-Dihydroxyheptanoic Acid Pharmacophore[1]

Executive Summary: The "Silent Tax" of the Racemate

In drug development, particularly for HMG-CoA reductase inhibitors (statins), the (3R,5R) stereochemical configuration is not merely a structural detail—it is the primary driver of efficacy. The racemic mixture (a 1:1 ratio of the (3R,5R) eutomer and the (3S,5S) distomer) presents a suboptimal toxicological profile.

While the (3S,5S) isomer is often therapeutically inert regarding the primary target, it is biologically active in off-target pathways. It imposes a "metabolic tax" on the liver, contributes to drug-drug interaction (DDI) risks via nuclear receptor activation (PXR), and increases the total xenobiotic load without therapeutic gain. This guide provides the experimental rationale for why the pure (3R,5R) isomer is the superior toxicological choice over the racemate.

Molecular Basis & Pharmacodynamics[1]

The biological activity of statins hinges on the mimicry of the HMG-CoA intermediate. This interaction is highly stereoselective.

The Stereochemical Imperative
  • The Eutomer ((3R,5R)-Atorvastatin): The hydroxyl groups at positions 3 and 5 align perfectly with the binding pocket of the HMG-CoA reductase enzyme, blocking cholesterol synthesis.

  • The Distomer ((3S,5S)-Atorvastatin): Due to the mismatched spatial arrangement, this isomer fails to bind effectively to the catalytic site.

Efficacy Comparison (In Vitro Data)

To achieve the same therapeutic effect as 10 mg of the pure (3R,5R) isomer, a patient would require 20 mg of the racemate . This doubling of the total drug mass is the root of the toxicological divergence.

Parameter(3R,5R)-Isomer (Pure)Racemic Mixture (1:[1][2]1)(3S,5S)-Isomer (Distomer)
HMG-CoA Reductase IC50 ~8 nM (High Potency)~16 nM (Diluted Potency)>10,000 nM (Inactive)
Therapeutic Payload 100%50%0%
Required Dose for Effect 1x2xN/A

Key Insight: The racemate is not just "half as potent"; it is a formulation containing 50% impurities that require hepatic clearance.

Toxicological Profile Analysis

The safety superiority of the (3R,5R) isomer is defined by what it avoids: the off-target activation and metabolic burden of the distomer.

A. Nuclear Receptor Activation (PXR) & DDI Risk

A critical, often overlooked toxicological endpoint is the activation of the Pregnane X Receptor (PXR) . PXR regulates the expression of CYP450 enzymes (specifically CYP3A4).

  • Mechanism: PXR activation leads to the upregulation of CYP3A4.[3]

  • The Risk: Increased CYP3A4 levels accelerate the metabolism of co-administered drugs (e.g., cyclosporine, warfarin), leading to loss of efficacy or toxic metabolite formation.

  • The Data: While the (3R,5R) isomer itself induces PXR, the (3S,5S) isomer also activates PXR (albeit with lower potency).

  • The Racemate Problem: In a therapeutically equivalent dose (20 mg Racemate vs. 10 mg Pure), the liver is exposed to the PXR-inducing effects of both isomers. The cumulative induction of CYP enzymes is higher, elevating the risk of complex Drug-Drug Interactions (DDIs).

B. Cytotoxicity & Metabolic Burden

The (3S,5S) distomer is not metabolically invisible. It must be:

  • Transported: Competing for OATP transporters.

  • Metabolized: Consuming hepatic enzymatic capacity (CYP3A4).[1]

  • Excreted: Burdening the biliary clearance system.

Experimental data indicates that the (3S,5S) isomer exhibits a distinct cytotoxicity profile.[4] By administering the racemate, researchers inadvertently introduce a compound that contributes to hepatocellular stress without lowering cholesterol.

C. Pathway Visualization: The "Double Hit" of the Racemate

The following diagram illustrates how the racemate achieves efficacy but incurs a "double hit" on toxicity pathways compared to the pure isomer.

G cluster_inputs Drug Input (Therapeutic Equivalence) Pure Pure (3R,5R) (10mg) Target HMG-CoA Reductase (Therapeutic Target) Pure->Target High Affinity OffTarget PXR Receptor (Off-Target / Toxicity) Pure->OffTarget Activation Clearance Hepatic Clearance (Metabolic Stress) Pure->Clearance Baseline Load Racemate Racemate (10mg 3R,5R + 10mg 3S,5S) Racemate->Target 50% Active Racemate->OffTarget Additive Activation (3R,5R + 3S,5S) Racemate->Clearance Double Load (2x Xenobiotic) CYP CYP3A4 Induction (DDI Risk) OffTarget->CYP Up-regulation

Figure 1: Comparative Mechanistic Pathway.[1] The racemate (red path) imposes additive stress on PXR and Clearance pathways to achieve the same therapeutic target inhibition as the pure isomer.

Experimental Protocols for Validation

To validate the toxicological differences in your own lab, use the following self-validating protocols.

Protocol A: Chiral Purity Verification (HPLC)

Before toxicity testing, you must quantify the isomeric ratio.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA (90:10:0.1).[1]

  • Detection: UV at 254 nm.[1]

  • Validation: The (3R,5R) peak should elute distinctly from the (3S,5S). Ensure Resolution (

    
    ) > 1.5.[1]
    
Protocol B: PXR Reporter Gene Assay (In Vitro Toxicity)

Measure the "off-target" liability of the distomer.[1]

  • Cell Line: HepG2 cells transiently transfected with human PXR expression vector and a CYP3A4-luciferase reporter.[1]

  • Treatment: Treat cells with increasing concentrations (0.1 µM – 50 µM) of:

    • Pure (3R,5R)

    • Pure (3S,5S)

    • Racemic Mixture[2][5][6][7][8]

  • Readout: Measure Luminescence (RLU) after 24 hours.

  • Analysis: Plot Dose-Response curves.

    • Expectation: The Racemate will show a shifted curve or higher Vmax compared to the theoretical 50% contribution, indicating additive PXR activation by the distomer.

References

  • Hoffmann, M. et al. (2015). "Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes."[3] Drug Metabolism and Disposition.

  • Cayman Chemical. (2024).[1] "(3S,5S)-Atorvastatin (sodium salt) Product Information & Biological Activity." Cayman Chemical Datasheet.

  • Hsyu, P.H. et al. (2001). "Pharmacokinetic interactions between nelfinavir and 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors atorvastatin and simvastatin." Antimicrobial Agents and Chemotherapy.

  • Lennernäs, H. (2003). "Clinical pharmacokinetics of atorvastatin." Clinical Pharmacokinetics.

  • FDA. (2009).[1] "Development of New Stereoisomeric Drugs." U.S. Food and Drug Administration Guidance.

Sources

A Comparative Guide to the Reproducibility of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and medicinal chemistry, the consistent and reliable synthesis of chiral molecules is paramount. (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol and its derivatives are important scaffolds in the development of novel therapeutics, including antifungal and antibacterial agents.[1][2] However, the stereoselective synthesis of this tertiary alcohol can present significant reproducibility challenges across different laboratories. This guide provides a comparative analysis of common synthetic routes, detailed experimental protocols, and an in-depth discussion of the factors influencing successful and reproducible outcomes.

Introduction: The Significance and Synthetic Hurdles

The 4-phenylpiperidin-4-ol moiety is a key pharmacophore in a variety of biologically active compounds.[1][2] The specific stereochemistry of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol is often crucial for its pharmacological activity. The primary challenge in its synthesis lies in controlling the diastereoselectivity of the reaction that forms the quaternary carbon center at the 4-position of the piperidine ring. Minor variations in reaction conditions can lead to mixtures of diastereomers, complicating purification and reducing the yield of the desired product.

Comparative Analysis of Synthetic Routes

The most common approach to the synthesis of 4-aryl-4-piperidinols involves the addition of an organometallic reagent to a 4-piperidone precursor. The stereochemical outcome is highly dependent on the nature of the starting material and the reaction conditions. Below is a comparison of potential synthetic strategies.

ParameterMethod 1: Grignard Addition to 3,5-Dimethyl-4-piperidoneMethod 2: Stereoselective Alkylation
Starting Material cis- or trans-3,5-Dimethyl-4-piperidoneA chiral piperidine derivative
Key Reagents Phenylmagnesium bromide (PhMgBr) or Phenyllithium (PhLi)A strong base (e.g., LDA) and a phenylating agent
Typical Yield Variable, highly dependent on substrate and conditionsCan be high with appropriate chiral auxiliary
Diastereoselectivity Often yields a mixture of diastereomersCan be highly diastereoselective
Key Advantages Commercially available starting materials and reagents.High degree of stereochemical control possible.
Key Disadvantages Poor diastereoselectivity can be a major issue, leading to difficult separations.Requires a more complex, multi-step synthesis to install the chiral auxiliary.

Detailed Experimental Protocol: Grignard Addition

This protocol details the synthesis of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol via the Grignard addition to cis-3,5-dimethyl-4-piperidone. This method is frequently chosen for its directness, though careful control of conditions is critical for reproducibility.

Materials:

  • cis-3,5-Dimethyl-4-piperidone hydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cis-3,5-dimethyl-4-piperidone hydrochloride.

  • Anhydrous THF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

  • Phenylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the diastereomers.

Workflow for Grignard Addition Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under N2 dissolve Dissolve cis-3,5-dimethyl-4-piperidone HCl in anhydrous THF start->dissolve cool_zero Cool solution to 0 °C dissolve->cool_zero add_grignard Add PhMgBr dropwise at 0 °C cool_zero->add_grignard warm_rt Warm to room temperature and stir for 2h add_grignard->warm_rt quench Quench with saturated aq. NH4Cl at 0 °C warm_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with brine, dry (Na2SO4), filter extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end_product (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol purify->end_product

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The causality behind our procedural recommendations is rooted in the precautionary principle. The piperidine moiety is a common structural motif in many biologically active compounds and can exhibit a range of toxicological properties.[1][2][3] Similarly, tertiary alcohols can have varying degrees of reactivity and environmental impact.[4] Therefore, in the absence of specific data, we must assume a conservative hazard profile and manage this compound as a regulated hazardous waste.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is crucial. Based on the analysis of related piperidine and phenylpiperidine compounds, (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol should be presumed to possess the following characteristics until proven otherwise:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][5][6] Substituted piperidines can be corrosive and cause severe skin burns and eye damage.[1][2]

  • Flammability: While the flammability of this specific compound is unknown, many organic compounds, especially those with hydrocarbon backbones, are flammable.[7][8][9] Therefore, it should be kept away from ignition sources.

  • Reactivity: The reactivity profile is not fully characterized. However, it may be incompatible with strong oxidizing agents, acids, and bases.[7][10]

  • Environmental Hazard: The ecological impact has not been determined. As a precaution, it should be prevented from entering the environment.[7]

This presumptive hazard profile mandates that all handling and disposal procedures are conducted in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, a stringent PPE and engineering control regimen is mandatory.

Control Type Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of vapors or dust.
Eye Protection Chemical Safety Goggles and Face ShieldTo protect against splashes and airborne particles.[14]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[14]
Body Protection Lab Coat, Apron, or Chemical-Resistant SuitTo protect against skin exposure from spills or splashes.[14]
Respiratory Protection NIOSH-approved Respirator (if handled outside a fume hood)To prevent inhalation of potentially toxic fumes or dust.[14]
III. Step-by-Step Disposal Protocol

The disposal of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol must be managed as a hazardous waste stream.[11] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[11][14][15]

Step 1: Waste Segregation and Containerization

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[10][16][17] Incompatible materials can lead to dangerous reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[11] The container must have a secure, tight-fitting lid.

  • Container Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "(3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol," the approximate quantity, and the date of accumulation.[11][16] Do not use abbreviations or chemical formulas.[16]

Step 2: Waste Accumulation

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory, at or near the point of generation, and under the control of the laboratory personnel.[16][17]

  • Storage Conditions: Keep the container closed at all times except when adding waste.[16][17][18] Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][19]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment bins to prevent the spread of material in case of a leak.[10][17]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a hazardous waste pickup.[11][16]

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS office.[11] This documentation is a critical component of the "cradle-to-grave" management of hazardous materials.[13]

  • Licensed Waste Hauler: The disposal of the waste will be carried out by a licensed and certified hazardous waste disposal company.[14] These companies are equipped to handle and transport hazardous materials safely and in compliance with all federal and state regulations.[20]

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills, trained laboratory personnel may clean it up using an appropriate spill kit.[14]

    • For large spills, evacuate the area immediately and notify your supervisor and EHS.[14]

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[7][19]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7]

    • Inhalation: Move the individual to fresh air.[5][7]

    • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.[7]

V. Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

DisposalWorkflow A Start: Generation of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol Waste B Perform Hazard Assessment (Presume Hazardous) A->B C Select Appropriate PPE and Engineering Controls B->C D Segregate Waste into a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Is the container ~90% full? E->F G Continue to Accumulate Waste in SAA F->G No H Contact EHS for Waste Pickup and Complete Disposal Forms F->H Yes G->E I EHS Arranges for Disposal with a Licensed Hazardous Waste Contractor H->I J End: Proper and Compliant Disposal I->J

Caption: Decision workflow for the proper disposal of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

By adhering to these rigorous, evidence-based procedures, we can ensure the safe management of novel chemical compounds, thereby protecting ourselves, our colleagues, and the environment. This commitment to safety and compliance is not merely a regulatory obligation but a core tenet of responsible scientific practice.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines - CDMS. CDMS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-C-T. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Red Stag Fulfillment. [Link]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. United States Environmental Protection Agency. [Link]

  • HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. [Link]

  • Hazardous Chemical Waste. University at Buffalo. [Link]

  • Piperidine - SAFETY DATA SHEET. CPLAS. [Link]

  • MATERIAL SAFETY DATA SHEET - 475 LACQUER THINNER. Diamond Vogel. [Link]

  • Safety Data Sheet - Dibasic ester SOLVAGREEN®. Carl ROTH. [Link]

  • Safety data sheet - Headline. BASF. [Link]

  • Safety data sheet - Luracoll® SD LowPCF. BASF. [Link]

  • Disposal of chemical wastes. RiskAssess. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Common Name: 1-ETHYL PIPERIDINE. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for the handling of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol. While a specific Safety Data Sheet (SDS) for this unique compound may not be readily available, its molecular structure—a substituted piperidine derivative—provides a clear basis for a robust hazard assessment and the implementation of stringent safety protocols. We will proceed by treating this compound with the caution it warrants, drawing on established data from closely related analogues.

The Foundation of Safety: A Proactive Hazard Assessment

The cornerstone of any laboratory safety protocol is a thorough understanding of the potential risks. The structure of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol incorporates several key functional groups that inform our safety strategy:

  • The Piperidine Ring: The core piperidine structure is a well-known hazardous moiety. Piperidine itself is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[1][2]

  • Substituted Analogues: Data from structurally similar compounds reinforce this assessment. 3,5-Dimethylpiperidine is also flammable and causes severe skin burns.[3] Other analogues like 4-Phenylpiperidin-4-ol are known to cause serious skin and eye irritation and may cause respiratory irritation.[4][5]

  • A skin and eye irritant, and potentially corrosive.

  • Acutely toxic if inhaled, ingested, or absorbed through the skin.

  • Potentially flammable.

This assessment is not merely a list of warnings; it is the logical foundation upon which our entire personal protective equipment (PPE) and handling strategy is built. Every procedural step that follows is a direct response to these identified risks.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable and serves as the last line of defense against exposure.[6] The following PPE is mandatory for all personnel handling (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, regardless of the quantity.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[6][7][8]

    • Face Shield: When handling larger volumes (>20g) or performing operations with a high risk of splashing (e.g., quenching a reaction, pressure transfers), a full-face shield must be worn in addition to chemical splash goggles.[6][7][9]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential.[10][11] Nitrile gloves (minimum 4 mil thickness) are a suitable starting point for incidental contact.[9] For extended work or direct immersion, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Crucially, no glove material is impervious forever. Immediately remove and dispose of gloves upon any known contamination and wash hands thoroughly.[6]

    • Laboratory Coat: A flame-resistant lab coat is required due to the potential flammability of piperidine derivatives.[7][10] This coat must be fully buttoned with sleeves rolled down.

    • Chemical Apron: For handling quantities greater than 20g, a chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier against spills.[6]

    • Full-Body Protection: All personnel must wear long pants and fully enclosed, chemical-resistant shoes.[7][8][10]

  • Respiratory Protection:

    • Chemical Fume Hood: All manipulations of (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[2][9] This is the primary engineering control to prevent respiratory exposure.

Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Microscale (<1 g) Chemical Splash GogglesNitrile Gloves (min. 4 mil)Flame-Resistant Lab CoatChemical Fume Hood
Bench Scale (1-20 g) Chemical Splash GogglesNitrile Gloves (min. 4 mil)Flame-Resistant Lab CoatChemical Fume Hood
Scale-Up (>20 g) or High-Risk Operations Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronChemical Fume Hood

Procedural Guidance: Operational and Disposal Plans

Trustworthy protocols are self-validating systems. This step-by-step guidance integrates safety checks and best practices to ensure a secure workflow from receipt to disposal.

  • Preparation and Pre-Work Checklist:

    • Confirm the chemical fume hood is operational and the certification is current.

    • Locate the nearest safety shower and eyewash station and confirm the access path is clear.[12]

    • Assemble all necessary glassware and equipment within the fume hood to minimize traffic in and out of the containment area.

    • Prepare designated, clearly labeled hazardous waste containers for solid and liquid waste.[9]

    • Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use non-sparking tools for transfers.[2]

    • If transferring solutions, use grounded and bonded containers to prevent static discharge.[1][2][12]

    • Close the primary container immediately after dispensing the required amount.

  • Reaction and Work-Up:

    • Conduct all reactions within the fume hood.

    • Keep the fume hood sash at the lowest practical height.

    • Wash any contaminated clothing before reuse.[2]

In the event of a spill, immediate and correct action is critical.[9]

  • Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills (<100 mL), contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[1][9][12] Do not use paper towels or other combustible materials.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[9]

  • Report: Report the spill to your supervisor and institutional Environmental Health & Safety (EHS) office, regardless of size.

Proper disposal is a legal and ethical responsibility. All materials contaminated with (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol must be treated as hazardous waste.[9]

  • Liquid Waste: Collect all reaction residues and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[9]

  • Solid Waste: All contaminated items—including gloves, absorbent pads, weighing papers, and pipette tips—must be placed in a separate, sealed, and labeled solid hazardous waste container.[9]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Final Disposal: The disposal of all waste streams must be handled by a licensed professional waste disposal company, coordinated through your institution's EHS office.[9][13]

Visualization of Safety Workflow

The following diagram illustrates the logical flow for ensuring safety when working with (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol.

PPE_Workflow start Start: Plan to handle (3R,5R)-3,5-Dimethyl-4-phenylpiperidin-4-ol hazard_assessment Hazard Assessment: - Skin/Eye Irritant/Corrosive - Acutely Toxic - Flammable Potential start->hazard_assessment engineering_controls Primary Engineering Control: Work inside a certified Chemical Fume Hood? hazard_assessment->engineering_controls stop STOP WORK Consult EHS engineering_controls->stop No   ppe_selection Select Core PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Nitrile Gloves - Closed-toe Shoes engineering_controls->ppe_selection  Yes risk_level Assess Task Risk Level: Scale & Splash Potential ppe_selection->risk_level low_risk Low Risk: <20g, low splash potential risk_level->low_risk Low high_risk High Risk: >20g or high splash potential (e.g., quench, transfer) risk_level->high_risk High proceed Proceed with Experiment Following Safe Handling Protocol low_risk->proceed add_ppe Add Enhanced PPE: - Face Shield - Chemical-Resistant Apron high_risk->add_ppe add_ppe->proceed

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.